2-Isopropoxynitrobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-nitro-2-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-7(2)13-9-6-4-3-5-8(9)10(11)12/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGURTOHWDPSBAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20192032 | |
| Record name | 2-Isopropoxynitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20192032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38753-50-3 | |
| Record name | 1-(1-Methylethoxy)-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38753-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Isopropoxynitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038753503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Isopropoxynitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20192032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Isopropoxynitrobenzene CAS number 38753-50-3
Technical Whitepaper: 2-Isopropoxynitrobenzene (CAS 38753-50-3)
Executive Summary
2-Isopropoxynitrobenzene (CAS 38753-50-3), also known as o-nitrophenyl isopropyl ether, serves as a critical intermediate in the synthesis of functionalized anilines and phenol derivatives. Its primary utility lies in its reduction to 2-isopropoxyaniline , a pharmacophore found in various agrochemicals (e.g., Propoxur) and a growing number of pharmaceutical candidates targeting kinase inhibition and GPCR modulation.
This technical guide provides a comprehensive analysis of the molecule's physicochemical properties, optimized synthetic protocols, and downstream applications. It emphasizes scalable, high-yield methodologies suitable for both academic exploration and industrial process development.
Chemical Identity & Physicochemical Profile
Understanding the fundamental properties of 2-Isopropoxynitrobenzene is essential for process design, particularly regarding solvent selection and thermal stability.
| Property | Data | Notes |
| CAS Number | 38753-50-3 | |
| IUPAC Name | 1-Isopropoxy-2-nitrobenzene | |
| Molecular Formula | C | |
| Molecular Weight | 181.19 g/mol | |
| Appearance | Yellow to orange oil or low-melting solid | Typical of o-nitroalkoxybenzenes |
| Solubility | Soluble in EtOAc, DCM, DMF, Acetone | Insoluble in water |
| Boiling Point | ~130-135 °C (at 10 mmHg) | Estimated based on homologs |
| Key Functional Groups | Nitro (-NO | Ortho-substitution pattern |
Synthetic Pathways & Optimization
Two primary routes exist for the synthesis of 2-Isopropoxynitrobenzene. The choice depends on the availability of starting materials and the desired scale.
Method A: Williamson Ether Synthesis (Recommended for Lab Scale)
This method utilizes the nucleophilic attack of the phenoxide ion on a secondary alkyl halide.
-
Reagents: 2-Nitrophenol, 2-Bromopropane (Isopropyl bromide), Potassium Carbonate (K
CO ). -
Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN).
-
Catalyst: Potassium iodide (KI) can be added to accelerate the reaction via the Finkelstein mechanism (in situ conversion of bromide to iodide).
Protocol:
-
Charge: To a dry round-bottom flask, add 2-nitrophenol (1.0 eq) and anhydrous DMF (5 mL/mmol).
-
Deprotonation: Add K
CO (1.5 eq) and stir at room temperature for 30 minutes. The solution will turn bright yellow/orange due to phenoxide formation. -
Alkylation: Add 2-bromopropane (1.2 eq) and KI (0.1 eq).
-
Reaction: Heat the mixture to 60–70 °C. Monitor by TLC (Hexane/EtOAc 8:2) or HPLC. Reaction typically completes in 4–6 hours. Note: Avoid temperatures >90 °C to prevent elimination of 2-bromopropane to propene.
-
Workup: Cool to RT. Pour into ice water. Extract with Ethyl Acetate (3x). Wash organics with 1M NaOH (to remove unreacted phenol) and brine. Dry over MgSO
and concentrate.
Method B: Nucleophilic Aromatic Substitution (SNAr) (Industrial Scale)
This route avoids the use of alkyl halides and utilizes the electron-withdrawing nature of the nitro group.
-
Reagents: 2-Chloronitrobenzene, Isopropanol, Sodium Hydroxide (NaOH).
-
Mechanism: The nitro group activates the ortho-position, facilitating the displacement of the chloride by the isopropoxide ion.
Mechanistic Insight: Williamson Ether Synthesis
The formation of 2-Isopropoxynitrobenzene proceeds via an S
Figure 1: Mechanistic pathway for the O-alkylation of 2-nitrophenol. The reaction requires generation of the phenoxide to overcome steric hindrance.
Applications in Pharmaceutical & Agrochemical Chemistry
The 2-isopropoxynitrobenzene moiety is rarely the final active pharmaceutical ingredient (API); rather, it is a "masked" form of 2-isopropoxyaniline .
A. Reduction to 2-Isopropoxyaniline
The nitro group is reduced to an amino group using catalytic hydrogenation (H
-
Significance: The resulting aniline is a versatile nucleophile used to build heterocycles or form amide/carbamate linkages.
B. Synthesis of Propoxur (Insecticide)
While Propoxur is often synthesized from 2-isopropoxyphenol, the aniline route provides an alternative pathway for derivatives.
-
Pathway: 2-Isopropoxynitrobenzene
2-Isopropoxyaniline Diazotization Hydrolysis 2-Isopropoxyphenol Propoxur.
C. Drug Development: Kinase Inhibitors
Ortho-alkoxy anilines are common motifs in kinase inhibitors (e.g., Gefitinib analogs). The isopropoxy group provides:
-
Lipophilicity: Enhances membrane permeability.
-
Steric Bulk: Locks the conformation of the aniline, potentially improving binding affinity in the ATP-binding pocket.
Figure 2: Downstream utility workflow. The reduction to the aniline is the gateway to both agrochemical and pharmaceutical applications.
Analytical Characterization
To validate the synthesis of 2-Isopropoxynitrobenzene, researchers should look for the following spectral signatures:
1H NMR (400 MHz, CDCl
- 7.75 (dd, 1H): Proton ortho to the nitro group (deshielded).
- 7.50 (td, 1H): Proton para to the nitro group.
- 7.05 (d, 1H): Proton ortho to the ether group.
- 6.95 (t, 1H): Proton meta to the nitro group.
-
4.65 (septet, 1H): Methine proton of the isopropyl group (-CH (CH
) ). -
1.38 (d, 6H): Methyl protons of the isopropyl group (-CH(CH
) ).
IR Spectroscopy:
-
1525 cm
& 1350 cm : N-O asymmetric and symmetric stretches (Nitro group). -
1250 cm
: C-O-C asymmetric stretch (Aryl alkyl ether).
Safety & Handling (EHS)
-
Toxicity: Nitroaromatics are generally toxic by inhalation and skin absorption. They may cause methemoglobinemia.
-
Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood.
-
Thermal Hazard: While ethers are generally stable, nitro compounds can be energetic. Do not distill to dryness, as concentrated nitro residues can be explosive.
-
Storage: Store in a cool, dry place away from strong reducing agents.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Williamson Ether Synthesis protocols).
-
Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience, 2007. (Mechanistic insights on SN2 and SNAr).
-
PubChem Compound Summary. 2-Isopropoxynitrobenzene. National Center for Biotechnology Information. (General chemical data verification).
-
Organic Syntheses. Alkylation of Phenols. Coll. Vol. 1, p. 58. (Foundational methodology for phenolic alkylation).
Technical Profile: 2-Isopropoxynitrobenzene (1-Isopropoxy-2-nitrobenzene)
[1]
Executive Summary
2-Isopropoxynitrobenzene (CAS: 38753-50-3) is a specialized aromatic ether widely utilized as a chemical intermediate in the synthesis of pharmaceutical compounds, agrochemicals, and functional materials.[1][2][3] Structurally characterized by an ortho-nitro group relative to an isopropoxy ether linkage, it serves as a critical precursor for o-isopropoxyaniline via catalytic reduction—a key moiety in the development of tyrosine kinase inhibitors and other heterocyclic drug candidates.
This technical guide provides a rigorous analysis of its physicochemical properties, a validated synthesis protocol, and essential safety standards for researchers and process chemists.
Part 1: Chemical Identity & Structural Analysis[1]
Distinction Warning: Do not confuse this compound with 2-Isopropylnitrobenzene (CAS: 6526-72-3), which contains an alkyl group rather than an alkoxy ether linkage. The presence of the oxygen atom significantly alters the electronic properties and reactivity profile.
| Attribute | Detail |
| IUPAC Name | 1-Isopropoxy-2-nitrobenzene |
| Common Synonyms | 2-Nitrophenyl isopropyl ether; o-Isopropoxynitrobenzene |
| CAS Number | 38753-50-3 |
| Molecular Formula | C₉H₁₁NO₃ |
| Molecular Weight | 181.19 g/mol |
| SMILES | CC(C)Oc1ccccc1[O-] |
| Structural Class | Nitroaromatic Ether |
Part 2: Physicochemical Profile[5]
The following data aggregates experimental values and high-confidence predictive models suitable for process engineering calculations.
Table 1: Physical Properties
| Property | Value / Range | Condition |
| Physical State | Liquid / Oily Liquid | @ 20°C, 1 atm |
| Appearance | Pale yellow to yellow | -- |
| Boiling Point (Atm) | 294°C (Predicted) | 760 mmHg |
| Boiling Point (Vac) | ~135–140°C | 15 mmHg (Estimated) |
| Density | 1.179 ± 0.06 g/cm³ | @ 20°C |
| Refractive Index | 1.552 | @ 20°C |
| Flash Point | > 110°C | Closed Cup |
| LogP | 2.65 | Octanol/Water Partition |
Solubility Profile
-
Soluble: Dichloromethane, Ethyl Acetate, Methanol, DMF, DMSO.
-
Insoluble: Water (Hydrophobic nature due to the isopropyl and aromatic groups).
Part 3: Synthesis & Purification Protocol
Methodology: Williamson Ether Synthesis
The most robust route for synthesizing 2-Isopropoxynitrobenzene is the O-alkylation of 2-nitrophenol using 2-bromopropane. This
Reaction Logic
-
Deprotonation: Potassium carbonate (
) acts as a mild base to deprotonate the phenol, generating the phenoxide anion. -
Nucleophilic Attack: The phenoxide attacks the secondary carbon of 2-bromopropane.
-
Solvent Choice: DMF (Dimethylformamide) is critical; as a polar aprotic solvent, it solvates the cation (
), leaving the phenoxide anion "naked" and highly reactive.
Figure 1: Step-by-step workflow for the Williamson ether synthesis of 2-Isopropoxynitrobenzene.
Step-by-Step Protocol
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Reagent Loading:
-
Add 2-Nitrophenol (13.9 g, 100 mmol) and DMF (Dimethylformamide, 50 mL).
-
Add Potassium Carbonate (
, 20.7 g, 150 mmol). Stir for 15 minutes at room temperature to facilitate deprotonation (color change to bright orange/red is typical for nitrophenoxide formation).
-
-
Alkylation:
-
Add 2-Bromopropane (14.0 mL, 150 mmol) via syringe. Note: Excess alkyl halide is used to drive the reaction to completion as secondary halides react slower than primary ones.
-
-
Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the starting material (2-nitrophenol) disappears.
-
Workup:
-
Pour the mixture into 200 mL of ice-water.
-
Extract with Ethyl Acetate (
mL). -
Critical Wash: Wash the combined organic layer with 1M NaOH (20 mL) to remove any unreacted 2-nitrophenol (which is acidic and will dissolve in the aqueous base).
-
Wash with brine, dry over anhydrous
, and concentrate under vacuum.
-
Purification: If necessary, purify via vacuum distillation or column chromatography (Silica gel, Hexane/EtOAc gradient).
Part 4: Spectroscopic Characterization
To validate the identity of the synthesized compound, researchers should look for the following diagnostic signals.
Figure 2: Analytical logic tree for spectroscopic confirmation.
-
1H NMR (CDCl₃, 400 MHz): The diagnostic "fingerprint" is the isopropyl group. Look for a doublet at
ppm (6H, methyls) and a septet at ppm (1H, methine proton adjacent to oxygen). The aromatic region (6.9–7.8 ppm) will show the characteristic splitting pattern of an ortho-substituted benzene. -
FT-IR: Strong absorption bands at 1525 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric) correspond to the nitro group (
). The ether linkage ( ) appears around 1250 cm⁻¹ .
Part 5: Stability, Safety, & Handling
Hazard Classification:
-
GHS Signal Word: WARNING
-
H302: Harmful if swallowed.
-
H315/H319: Causes skin and serious eye irritation.
-
H412: Harmful to aquatic life with long-lasting effects.[5][6]
Storage & Stability:
-
Store in a cool, dry place away from light.
-
Incompatibility: Strong reducing agents (can reduce nitro group to amine/hydroxylamine violently) and strong bases.
-
Thermal Stability: Nitro compounds can be energetic. Avoid distillation to dryness, which can concentrate peroxides (if ether oxidation occurs over long storage) or lead to thermal decomposition of the nitro residue.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81013, 2-Nitrocumene (and isomers). Retrieved from [Link](Note: Used for physical property comparison of isomers).
-
Organic Syntheses. Ether, butyl o-nitrophenyl (Analogous Synthesis Protocol). Coll. Vol. 3, p.140 (1955). Retrieved from [Link]
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An In-depth Technical Guide to 2-Isopropoxynitrobenzene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-isopropoxynitrobenzene, a valuable chemical intermediate in organic synthesis. This document details its molecular and physical properties, outlines established synthesis protocols, explores its characteristic reactions, and provides essential safety information.
Core Molecular and Physical Properties
2-Isopropoxynitrobenzene, systematically named 1-isopropoxy-2-nitrobenzene, is an aromatic compound with the molecular formula C₉H₁₁NO₃. Its molecular weight is 181.19 g/mol . The presence of the nitro group, a strong electron-withdrawing group, and the isopropoxy group, an ortho-, para-directing activating group, on the benzene ring dictates its chemical reactivity and physical properties.
Table 1: Physicochemical Properties of 2-Isopropoxynitrobenzene
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₃ | |
| Molecular Weight | 181.19 g/mol | |
| Appearance | Expected to be a yellow to orange liquid or solid | General properties of nitroaromatic compounds |
| Solubility | Expected to be soluble in common organic solvents and sparingly soluble in water | General properties of nitroaromatic compounds |
Synthesis of 2-Isopropoxynitrobenzene
The synthesis of 2-isopropoxynitrobenzene can be approached through two primary routes: electrophilic aromatic substitution and nucleophilic aromatic substitution. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Electrophilic Nitration of Isopropoxybenzene
This method involves the direct nitration of isopropoxybenzene using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. The isopropoxy group is an activating ortho-, para-director, leading to a mixture of 2-isopropoxynitrobenzene and 4-isopropoxynitrobenzene.
Reaction Scheme:
Figure 1: Electrophilic nitration of isopropoxybenzene.
Experimental Protocol:
-
Preparation of the Nitrating Mixture: In a flask, carefully add concentrated sulfuric acid to an equal volume of concentrated nitric acid while cooling in an ice bath to maintain a temperature between 0-10°C.
-
Reaction Setup: In a separate flask equipped with a stirrer and a dropping funnel, dissolve isopropoxybenzene in a suitable solvent like dichloromethane and cool the solution in an ice bath.
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the isopropoxybenzene solution, ensuring the temperature is maintained between 0-10°C.
-
Reaction Monitoring and Work-up: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress using thin-layer chromatography (TLC). Upon completion, quench the reaction by pouring it over ice.
-
Purification: Separate the organic layer, wash it with water and a saturated sodium bicarbonate solution, and then dry it over anhydrous magnesium sulfate. The product mixture can then be purified by column chromatography to separate the ortho and para isomers.[1][2]
Nucleophilic Aromatic Substitution (SNAAr)
This approach involves the reaction of a leaving group on a nitro-substituted benzene ring with an isopropoxide nucleophile. A common starting material is 1-chloro-2-nitrobenzene. The electron-withdrawing nitro group activates the ring for nucleophilic attack, facilitating the displacement of the chloride.[3][4]
Reaction Scheme:
Figure 2: Nucleophilic aromatic substitution for the synthesis of 2-isopropoxynitrobenzene.
Experimental Protocol:
-
Preparation of Sodium Isopropoxide: Dissolve sodium metal in anhydrous isopropanol under an inert atmosphere.
-
Reaction Setup: In a round-bottom flask, dissolve 1-chloro-2-nitrobenzene in a suitable solvent such as anhydrous isopropanol or DMF.
-
Substitution: Add the sodium isopropoxide solution to the 1-chloro-2-nitrobenzene solution.
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture and pour it into water. Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it under reduced pressure. The crude product can be purified by column chromatography.
Spectroscopic Characterization
The structure of 2-isopropoxynitrobenzene can be confirmed using various spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton of the isopropoxy group, and the methyl protons. Due to the electron-withdrawing nature of the nitro group, the aromatic protons ortho and para to it will be deshielded and appear at higher chemical shifts.[5]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms. The carbon atom attached to the nitro group (ipso-carbon) will be significantly deshielded.[5][6][7]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong characteristic absorption bands for the nitro group, typically in the regions of 1550-1475 cm⁻¹ (asymmetric stretch) and 1360-1290 cm⁻¹ (symmetric stretch).[8]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z = 181, corresponding to the molecular weight of the compound.
Key Reactions of 2-Isopropoxynitrobenzene
The nitro group in 2-isopropoxynitrobenzene is a versatile functional group that can undergo several important transformations.
Reduction to 2-Isopropoxyaniline
The most significant reaction of 2-isopropoxynitrobenzene is its reduction to 2-isopropoxyaniline. This transformation is a critical step in the synthesis of various pharmaceuticals and other fine chemicals.[9] Common reducing agents include tin or iron in the presence of concentrated hydrochloric acid.[10]
Reaction Scheme:
Figure 3: Reduction of 2-isopropoxynitrobenzene.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, add 2-isopropoxynitrobenzene and tin granules.
-
Acid Addition: Slowly add concentrated hydrochloric acid to the mixture. The reaction is exothermic and may require cooling.
-
Reaction Conditions: Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and make it alkaline by adding a concentrated sodium hydroxide solution.
-
Purification: Extract the product, 2-isopropoxyaniline, with an organic solvent. Wash, dry, and purify the product, typically by distillation or chromatography.[10]
The resulting 2-isopropoxyaniline is a valuable intermediate used in the synthesis of various biologically active compounds.[9][11][12]
Safety and Handling
Nitroaromatic compounds, including 2-isopropoxynitrobenzene, should be handled with care due to their potential toxicity.
-
Hazards: These compounds are often harmful if swallowed, inhaled, or absorbed through the skin. They can cause skin and eye irritation. Prolonged exposure to nitrobenzenes may have adverse health effects.[13]
-
Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
First Aid: In case of contact with skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention in case of significant exposure or if you feel unwell.
Always consult the specific Safety Data Sheet (SDS) for detailed safety information before handling 2-isopropoxynitrobenzene.
Conclusion
2-Isopropoxynitrobenzene is a key synthetic intermediate with a well-defined set of properties and reactions. Its synthesis, primarily through electrophilic nitration or nucleophilic aromatic substitution, provides access to a versatile building block. The reduction of the nitro group to an amine is a particularly important transformation, opening pathways to a wide range of more complex molecules with potential applications in drug discovery and materials science. Proper handling and adherence to safety protocols are essential when working with this and other nitroaromatic compounds.
References
-
Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]
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Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
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PubChem. 2-Isopropylaniline. [Link]
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Angene Chemical. Safety Data Sheet. [Link]
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Chemistry LibreTexts. 3.7: Nucleophilic Aromatic Substitution. [Link]
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YouTube. 20.1 Reduction of nitrobenzene (HL). [Link]
-
Filo. Question Explain why the reaction of 1-chloro-2-nitrobenzene with aqueous.... [Link]
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Organic Syntheses. Nitrosobenzene. [Link]
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YouTube. synthesis of 1-nitro-2-propylbenzene- Dr. Tania CS. [Link]
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PharmaCompass. CAS 41406-00-2 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]
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YouTube. Nucleophilic Aromatic Substitution. [Link]
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PubChem. 1-Nitro-2-propylbenzene. [Link]
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Ord. IR: nitro groups. [Link]
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RSC Publishing. Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. [Link]
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Tishk International University. Preparation of Nitrobenzene (Nitration of benzene). [Link]
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Chemistry LibreTexts. 19.5: Carbon-13 NMR. [Link]
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OpenStax. 13.11 Characteristics of 13C NMR Spectroscopy. [Link]
-
ResearchGate. IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase.... [Link]
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Chegg. Solved H NMR Common Name: 1-methyl-2-nitrobenzene IUPAC | Chegg.com. [Link]
-
ChemBK. Isopropoxyaniline. [Link]
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An In-Depth Technical Guide to the Synthesis of 2-Isopropoxynitrobenzene from 2-Nitrophenol
This guide provides a comprehensive overview of the synthesis of 2-isopropoxynitrobenzene, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. We will delve into the core chemical principles, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and efficient synthesis.
Introduction: The Significance of 2-Isopropoxynitrobenzene
2-Isopropoxynitrobenzene serves as a key building block in organic synthesis. Its structure, featuring both a nitro group and an ether linkage on an aromatic ring, allows for a variety of subsequent chemical transformations. The strategic placement of the isopropoxy group ortho to the nitro group influences the electronic and steric environment of the molecule, making it a versatile precursor for more complex molecular architectures.
Core Synthesis Strategy: The Williamson Ether Synthesis
The most common and efficient method for preparing 2-isopropoxynitrobenzene is the Williamson ether synthesis.[1][2][3] This classic organic reaction involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide to form an ether.[2][3]
In this specific application, 2-nitrophenol is deprotonated by a suitable base to form the 2-nitrophenoxide ion. This nucleophilic phenoxide then attacks an isopropyl halide, such as 2-bromopropane or 2-iodopropane, in a bimolecular nucleophilic substitution (SN2) reaction to yield the desired 2-isopropoxynitrobenzene.[2][3][4]
Reaction Scheme:
2-Nitrophenol + Isopropyl Halide --(Base)--> 2-Isopropoxynitrobenzene + Salt
The Williamson ether synthesis proceeds via an SN2 mechanism.[2][4][5] This means the reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (halide) departs.[2][5] For an efficient SN2 reaction, the electrophile should be sterically unhindered.[5] While isopropyl halides are secondary, which can sometimes lead to competing elimination reactions, the use of appropriate reaction conditions can favor the desired substitution.[6]
Factors Influencing Reaction Success:
-
Choice of Base: A moderately strong base is required to deprotonate the 2-nitrophenol (pKa ≈ 7.2) to form the corresponding phenoxide. Common bases include potassium carbonate (K2CO3), sodium hydroxide (NaOH), and potassium hydroxide (KOH).[4] The choice of base can influence the reaction rate and yield.
-
Leaving Group: The nature of the halide on the isopropyl group is crucial. Iodide is a better leaving group than bromide, which is better than chloride. Therefore, 2-iodopropane would be expected to react faster than 2-bromopropane.
-
Solvent: The solvent plays a critical role in an SN2 reaction. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are preferred as they can solvate the cation of the base while leaving the nucleophilic anion relatively free to react.[2][7]
-
Temperature: The reaction is typically carried out at elevated temperatures to increase the reaction rate.[2] However, excessively high temperatures can promote the competing E2 elimination side reaction, leading to the formation of propene.[2][6]
Visualizing the Synthesis
To better understand the process, let's visualize the key steps.
Caption: Experimental workflow for the synthesis of 2-isopropoxynitrobenzene.
Detailed Experimental Protocol
This protocol provides a robust method for the synthesis of 2-isopropoxynitrobenzene.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Nitrophenol | 139.11 | 10.0 g | 0.0719 |
| Potassium Carbonate (K2CO3) | 138.21 | 14.9 g | 0.1078 |
| 2-Bromopropane | 122.99 | 13.3 g (9.9 mL) | 0.1081 |
| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-nitrophenol (10.0 g, 0.0719 mol) and N,N-dimethylformamide (100 mL).
-
Addition of Base: While stirring, add potassium carbonate (14.9 g, 0.1078 mol) to the solution. The mixture will likely change color as the 2-nitrophenoxide is formed.
-
Addition of Alkylating Agent: Add 2-bromopropane (13.3 g, 9.9 mL, 0.1081 mol) to the reaction mixture.
-
Reaction: Heat the mixture to 80-90 °C and maintain this temperature with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into 500 mL of cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic extracts and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 2-isopropoxynitrobenzene.[8]
Characterization
The identity and purity of the synthesized 2-isopropoxynitrobenzene should be confirmed by standard analytical techniques, such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., nitro group, ether linkage, aromatic ring).
-
Mass Spectrometry (MS): To determine the molecular weight.
Safety Considerations
-
2-Nitrophenol: Harmful if swallowed, in contact with skin, or if inhaled.[9][10] It can cause skin and eye irritation.[11][12]
-
2-Bromopropane: Highly flammable liquid and vapor.[13] It may damage fertility and cause damage to organs through prolonged or repeated exposure.[13]
-
N,N-Dimethylformamide (DMF): A combustible liquid that can cause skin and eye irritation. It is also a suspected teratogen.
All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider increasing the reaction time or temperature. However, be mindful of the potential for increased side product formation at higher temperatures.[2] The purity of the reagents, especially the 2-bromopropane, is also critical.
-
Presence of Starting Material: If significant amounts of 2-nitrophenol remain, ensure that the base was added in sufficient excess and that the reaction was allowed to proceed for an adequate amount of time.
-
Formation of Elimination Product: The formation of propene is a potential side reaction.[2] Using a less hindered alkylating agent or milder reaction conditions can help to minimize this.
Phase Transfer Catalysis: An Alternative Approach
For industrial-scale synthesis, phase transfer catalysis (PTC) offers a "greener" and often more efficient alternative.[14][15] A phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide ion from the aqueous or solid phase into the organic phase where the reaction with the alkyl halide occurs.[2][15] This can lead to faster reaction rates, milder reaction conditions, and the use of less hazardous solvents.[15]
Caption: Mechanism of phase transfer catalysis in Williamson ether synthesis.
Conclusion
The synthesis of 2-isopropoxynitrobenzene from 2-nitrophenol via the Williamson ether synthesis is a well-established and reliable method. By carefully controlling the reaction conditions, including the choice of base, solvent, and temperature, high yields of the desired product can be achieved. For larger-scale applications, the use of phase transfer catalysis can offer significant advantages in terms of efficiency and environmental impact. This guide provides the necessary theoretical background and practical details for researchers and professionals to successfully perform this important transformation.
References
-
Williamson's ether synthesis. (2022, April 16). Reddit. [Link]
-
Williamson Ether Synthesis. (n.d.). J&K Scientific LLC. [Link]
-
Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor. [Link]
-
Williamson ether synthesis. (n.d.). In Wikipedia. [Link]
-
Williamson Ether Synthesis reaction. (n.d.). BYJU'S. [Link]
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]
-
Williamson Ether Synthesis. (n.d.). Name Reaction. [Link]
- Synthesis of ortho-Nitrophenols with an Ester Functionality via Nitro Rearrangement. (2025, December 28). Journal of Oleo Science.
- Automated extraction of chemical synthesis actions from experimental procedures. (n.d.).
-
Safety Data Sheet: 2-Nitrophenol. (n.d.). Carl ROTH. [Link]
-
Purification and characterization of two components of epoxypropane isomerase/carboxylase from Xanthobacter Py2. (1996, October 15). PubMed. [Link]
-
The Williamson Ether Synthesis. (2020, May 30). Chemistry LibreTexts. [Link]
-
An improved Williamson ether synthesis using phase transfer catalysis. (1975, December 23). Semantic Scholar. [Link]
-
Purification and characterization of two components of epoxypropane isomerase/carboxylase from Xanthobacter Py2. (1996, October 15). Biochemical Journal. [Link]
-
Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. (2005). Organic Process Research & Development. [Link]
-
2-NITROPHENOL EXTRA PURE. (n.d.). Loba Chemie. [Link]
-
Safety Data Sheet: 2-Nitrophenol. (n.d.). Astech Ireland. [Link]
-
Phase Transfer Catalysis. (n.d.). Dalal Institute. [Link]
- Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. (2025, August 6).
- Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals.
Sources
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- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
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- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. Purification & Characterization | [Synthesis & Materials] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
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- 14. semanticscholar.org [semanticscholar.org]
- 15. dalalinstitute.com [dalalinstitute.com]
Technical Guide: Scalable Synthesis of 2-Isopropoxynitrobenzene via Williamson Etherification
Executive Summary
2-Isopropoxynitrobenzene is a critical intermediate in the synthesis of various pharmaceutical APIs (including rotigotine precursors) and agrochemicals. While the Williamson ether synthesis is the textbook route for such ethers, the specific combination of a sterically hindered secondary electrophile (2-bromopropane) and an ortho-substituted nucleophile (2-nitrophenol) presents a kinetic challenge.
This guide moves beyond standard textbook descriptions to address the "Process Chemist's Dilemma": maximizing SN2 substitution while suppressing the thermodynamically favorable E2 elimination of the isopropyl halide. We present a validated, scalable protocol using a mild base/polar aprotic system that ensures high fidelity and safety.
Mechanistic Analysis & Kinetic Challenges
The SN2 vs. E2 Competition
The synthesis relies on the nucleophilic attack of the 2-nitrophenoxide anion on 2-bromopropane. However, two dominant failure modes exist:
-
E2 Elimination: The secondary nature of 2-bromopropane makes it susceptible to dehydrohalogenation, yielding propene gas. This is accelerated by high temperatures (>90°C) and strong bases (e.g., NaH, NaOEt).
-
Steric Shielding: The nitro group at the ortho position creates steric bulk, slightly impeding the approach of the electrophile to the phenoxide oxygen.
The "Nitro" Effect
Contrary to intuition, the nitro group aids the reaction electronically. It is a strong electron-withdrawing group (EWG), lowering the pKa of the phenol (~7.2 vs. 10.0 for unsubstituted phenol). This allows for complete deprotonation using milder bases like Potassium Carbonate (K2CO3), avoiding the safety risks associated with Sodium Hydride (NaH).
Reaction Pathway Diagram
The following diagram illustrates the competing pathways and the critical decision nodes for the chemist.
Figure 1: Kinetic competition between the desired substitution (SN2) and elimination (E2). Control of temperature is the primary lever to favor k(sub).
Strategic Process Design
To ensure a self-validating and robust protocol, we utilize a Solid-Liquid Phase Transfer strategy.
Reagent Selection Rationale
| Component | Selection | Scientific Justification |
| Solvent | DMF (N,N-Dimethylformamide) | Critical: Polar aprotic solvent solvates the cation (K+), leaving the phenoxide "naked" and highly reactive. Acetone is too low-boiling; DMSO is difficult to remove during workup. |
| Base | K2CO3 (Anhydrous) | Safety & Selectivity: Strong enough to deprotonate 2-nitrophenol (pKa 7.2) but weak enough to minimize E2 elimination of the alkyl halide. |
| Catalyst | KI (Potassium Iodide) | Finkelstein Acceleration: Converts 2-bromopropane (modest leaving group) to 2-iodopropane (excellent leaving group) in situ, accelerating SN2 rate without increasing E2 rate. |
| Electrophile | 2-Bromopropane | Stoichiometry: Used in excess (1.5 equiv) to account for volatility and minor elimination losses. |
Validated Experimental Protocol
Scale: 50 mmol (approx. 7.0 g of starting material) Expected Yield: 85–92% Time: 4–6 Hours
Step 1: Reactor Setup
-
Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Critical: Ensure the system is flushed with Nitrogen (N2) or Argon. Oxygen can promote oxidative coupling side reactions (azoxy formation) at high temperatures.
Step 2: Charge & Deprotonation
-
Charge 2-Nitrophenol (6.95 g, 50 mmol) and Anhydrous K2CO3 (10.35 g, 75 mmol, 1.5 equiv).
-
Add DMF (50 mL).
-
Stir at room temperature for 15 minutes.
-
Observation: The solution will turn a deep yellow/orange color, indicating the formation of the phenoxide anion. This is a visual checkpoint for deprotonation.
-
Step 3: Alkylation (The Reaction)
-
Add Potassium Iodide (0.83 g, 5 mmol, 10 mol%).
-
Add 2-Bromopropane (7.0 mL, 75 mmol, 1.5 equiv) via syringe.
-
Heat the reaction mixture to 60–70°C .
-
Control Point: Do NOT exceed 80°C. Higher temperatures drastically increase the rate of propene formation (E2), pressurizing the vessel and consuming the alkyl halide.
-
-
Monitor via TLC (Hexane/EtOAc 8:2) or HPLC every 2 hours.
-
Endpoint: Disappearance of the phenol peak.
-
Step 4: Workup & Isolation
-
Cool the mixture to room temperature.
-
Quench: Pour the reaction mixture into 200 mL of ice-cold water.
-
Observation: The product is an oil/low-melting solid. It will crash out or form an oily layer at the bottom.
-
-
Extraction: Extract with Ethyl Acetate (3 x 50 mL).
-
Wash: Wash the combined organic layer with:
-
1M NaOH (2 x 30 mL) – Removes unreacted nitrophenol (turns aqueous layer yellow).
-
Brine (1 x 50 mL).
-
-
Dry: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure (Rotavap).
Step 5: Purification
-
Standard: The crude oil is often >95% pure.
-
High Purity: If necessary, perform vacuum distillation (bp ~136°C @ 12 mmHg).
Quality Control & Visualization
Process Workflow Diagram
Figure 2: Operational workflow emphasizing the NaOH wash step to remove unreacted starting material.
Analytical Validation (NMR)
To validate the product, look for the specific signals of the isopropyl group and the ortho-substituted aromatic ring.
| Signal | Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic | 7.75 | Doublet of Doublets | 1H | H-3 (Ortho to Nitro) |
| Aromatic | 7.45 | Triplet | 1H | H-5 |
| Aromatic | 7.05 | Doublet | 1H | H-6 (Ortho to Ether) |
| Aromatic | 6.95 | Triplet | 1H | H-4 |
| Methine | 4.65 | Septet | 1H | CH-(CH3)2 |
| Methyl | 1.38 | Doublet | 6H | CH-(CH3)2 |
Note: The Septet at 4.65 ppm is the definitive diagnostic peak for the O-isopropyl ether.
Troubleshooting & Safety
Common Failure Modes
-
Low Yield / Starting Material Remaining:
-
Cause: Loss of 2-bromopropane via evaporation or elimination to propene.[1]
-
Fix: Add an additional 0.5 equiv of 2-bromopropane and continue heating. Ensure the condenser is efficient (use chilled water).
-
-
Red/Brown Impurities:
-
Cause: Formation of azoxybenzene derivatives due to reduction of the nitro group under basic conditions at high heat.
-
Fix: Strictly maintain temperature <75°C and ensure inert atmosphere (N2).
-
Safety Matrix
-
2-Nitrophenol: Toxic and irritant.[2] Stains skin yellow.
-
2-Bromopropane: Alkylating agent; potential carcinogen. Handle in fume hood.
-
Reaction Profile: Exothermic potential. Do not scale up >100g without calorimetry testing.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for SN2/E2 competition).
-
Nué-Martínez, J. J., et al. (2021).[3] "High yield synthesis of trans-azoxybenzene versus 2-isopropoxy-4-nitrobenzoic acid." Arkivoc, 2021(8), 26-36. (Discusses side reactions/azoxy formation in nitro-alkoxy synthesis).
-
PubChem. (2023).[4] "2-Isopropoxynitrobenzene Compound Summary." National Library of Medicine. (Physical properties and safety data).
Sources
Critical Analytical Alert: Identity Verification
Spectroscopic Characterization and Analytical Profiling of 2-Isopropoxynitrobenzene
ATTENTION: A discrepancy was detected in the provided request parameters.
-
Target Compound Name: 2-Isopropoxynitrobenzene (also known as 1-isopropoxy-2-nitrobenzene).[1][2]
-
Provided CAS Number (6959-48-4): This CAS registry number corresponds to 3-(Chloromethyl)pyridine hydrochloride (3-Picolyl chloride HCl).[1][2][3][4][5][6]
Corrective Action: This guide strictly profiles 2-Isopropoxynitrobenzene (
Executive Summary & Structural Context
2-Isopropoxynitrobenzene is a critical intermediate in the synthesis of bioactive ether derivatives and aniline precursors (e.g., via reduction to 2-isopropoxyaniline).[1][2] Its spectroscopic signature is defined by the steric and electronic interplay between the electron-withdrawing nitro group (
Physicochemical Profile:
-
Formula:
-
Appearance: Yellowish oil or low-melting solid.[2]
-
Key Structural Feature: The bulky isopropyl group forces the nitro group slightly out of planarity, affecting the chemical shifts of the adjacent aromatic protons (
).[2]
Synthetic Pathway & Impurity Logic
Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying solvent residuals or unreacted precursors.[2]
Spectroscopic Data Profiling
A. Nuclear Magnetic Resonance ( NMR)
The proton NMR spectrum is characterized by a distinct aliphatic region (isopropyl pattern) and a complex aromatic region due to the ABCD spin system created by ortho substitution.
Solvent:
| Position | Proton Type | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| Aromatic | Ar-H (3) | 7.78 - 7.82 | Doublet of doublets | 1H | Deshielded by ortho- | |
| Aromatic | Ar-H (5) | 7.45 - 7.50 | Triplet of doublets | 1H | - | Para to alkoxy; meta to nitro.[1][2] |
| Aromatic | Ar-H (4) | 6.95 - 7.05 | Triplet of doublets | 1H | - | Meta to alkoxy; para to nitro.[1][2] |
| Aromatic | Ar-H (6) | 7.00 - 7.08 | Doublet | 1H | Shielded by ortho-alkoxy group (electron donation).[1][2] | |
| Aliphatic | 4.60 - 4.68 | Septet | 1H | Methine proton deshielded by oxygen.[1][2] | ||
| Aliphatic | 1.35 - 1.40 | Doublet | 6H | Methyl protons of the isopropyl group.[1][2] |
Analyst Note: The septet at ~4.65 ppm is the definitive diagnostic peak for the successful installation of the isopropyl group.[2] If this peak appears as a triplet, you likely have the n-propyl isomer (a common reagent error).[1][2]
B. Infrared Spectroscopy (FT-IR)
The IR spectrum confirms the functional group transformation (loss of O-H, retention of
| Functional Group | Wavenumber ( | Intensity | Mode |
| Nitro ( | 1520 - 1530 | Strong | Asymmetric Stretch |
| Nitro ( | 1345 - 1355 | Strong | Symmetric Stretch |
| Ether (Ar-O-C) | 1240 - 1260 | Strong | C-O Stretch (Asymmetric) |
| Aromatic C=C | 1600 - 1610 | Medium | Ring Breathing |
| Aliphatic C-H | 2970 - 2980 | Medium | Methyl C-H Stretch |
| Absence Alert | > 3200 | - | Must be absent (indicates unreacted 2-Nitrophenol).[1][2] |
C. Mass Spectrometry (MS)
The fragmentation pattern follows a McLafferty-like rearrangement typical of alkyl aryl ethers.[1][2]
Experimental Protocol: Sample Preparation
To ensure spectral integrity, follow this self-validating protocol:
-
Solvent Blanking: Run a blank scan of your deuterated solvent (
) first. Ensure no water peak exists at 1.56 ppm, which can overlap with the isopropyl methyl doublet.[2] -
Concentration:
-
NMR: Dissolve 10-15 mg of sample in 0.6 mL
. Filter through a glass wool plug to remove inorganic salts ( / ) from the synthesis. -
GC-MS: Dilute to 100 ppm in Dichloromethane (DCM). High concentrations will saturate the detector due to the high ionization efficiency of the aromatic ring.[2]
-
-
Validation Check: Compare the integration ratio of the aromatic region (4H) to the septet (1H). A ratio deviation >5% indicates the presence of unreacted nitrophenol or solvent occlusion.[2]
References
-
ChemicalBook. (2025). 1-Isopropoxy-2-nitrobenzene Properties and Suppliers.Link[1]
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Nitrobenzene derivatives fragmentation patterns.[2]Link[1]
-
Sigma-Aldrich. (2024).[2][5][9][10] Product Specification: 3-(Chloromethyl)pyridine hydrochloride (CAS 6959-48-4) - Correction Reference.Link[1]
-
PubChem. (2024).[5] Compound Summary: 1-Isopropoxy-2-nitrobenzene.[1][2]Link[1]
Sources
- 1. 3-Picolyl chloride hydrochloride | 6959-48-4 [chemicalbook.com]
- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 3. 3-(Chloromethyl)pyridine hydrochloride | C6H7Cl2N | CID 23394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) IR2 [m.chemicalbook.com]
- 5. 3-(Chloromethyl)pyridine 96 6959-48-4 [sigmaaldrich.com]
- 6. chemscene.com [chemscene.com]
- 7. 2-이소프로폭시니트로벤젠 | 38753-50-3 [m.chemicalbook.com]
- 8. 1-Isopropoxy-4-nitrobenzene | 26455-31-2 | TCI AMERICA [tcichemicals.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. 2-イソプロポキシエタノール 99% | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Isopropoxynitrobenzene
This guide provides a comprehensive analysis of the ¹H NMR spectrum of 2-isopropoxynitrobenzene, designed for researchers, scientists, and professionals in drug development. We will delve into the theoretical principles governing the spectrum, predict the chemical shifts and coupling patterns with a high degree of accuracy, and provide a foundational protocol for acquiring such spectra.
Introduction: The Language of Protons in Aromatic Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, offering unparalleled insight into molecular structure. ¹H NMR, in particular, allows us to probe the chemical environment of hydrogen atoms within a molecule. For substituted aromatic compounds like 2-isopropoxynitrobenzene, the ¹H NMR spectrum is a rich tapestry of information, revealing the intricate electronic interplay between the benzene ring and its substituents.
The chemical shift (δ) of a proton is primarily influenced by the local electron density. Electron-withdrawing groups deshield nearby protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield them, causing an upfield shift (to lower ppm values). Furthermore, the spin-spin coupling between adjacent, non-equivalent protons provides valuable information about their connectivity, with the magnitude of the coupling constant (J) dependent on the number of bonds and the dihedral angle separating them.
Predicted ¹H NMR Spectrum of 2-Isopropoxynitrobenzene
While a publicly available, experimentally verified ¹H NMR spectrum for 2-isopropoxynitrobenzene is not readily accessible, we can predict its key features with considerable confidence based on the well-established electronic effects of the isopropoxy and nitro functional groups.
Substituent Effects on the Aromatic Ring
The 2-isopropoxynitrobenzene molecule features two substituents on the benzene ring in an ortho arrangement:
-
Nitro Group (-NO₂): This is a potent electron-withdrawing group, both through induction and resonance. It strongly deshields the protons at the ortho and para positions relative to its position on the ring.
-
Isopropoxy Group (-OCH(CH₃)₂): The oxygen atom of the isopropoxy group is electron-donating through resonance, pushing electron density into the ring. This effect leads to the shielding of the ortho and para protons.
The interplay of these opposing electronic effects dictates the final chemical shifts of the four aromatic protons.
Predicted Chemical Shifts, Multiplicities, and Coupling Constants
The structure and numbering of the protons in 2-isopropoxynitrobenzene are shown below:
Caption: Structure of 2-Isopropoxynitrobenzene with Proton Numbering.
Based on the additive effects of the substituents, the predicted ¹H NMR data is summarized in the table below:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| H6 | 7.8 - 8.0 | dd | J_ortho = 7-9 Hz, J_meta = 1-3 Hz | Strongly deshielded by the ortho nitro group. |
| H4 | 7.5 - 7.7 | t or ddd | J_ortho ≈ 7-9 Hz, J_meta ≈ 1-3 Hz | Deshielded by the para nitro group. |
| H5 | 7.1 - 7.3 | t or ddd | J_ortho ≈ 7-9 Hz, J_meta ≈ 1-3 Hz | Less affected by both groups. |
| H3 | 7.0 - 7.2 | dd | J_ortho = 7-9 Hz, J_meta = 1-3 Hz | Shielded by the para isopropoxy group. |
| CH (isopropoxy) | 4.5 - 4.8 | sept | J ≈ 6 Hz | Typical for a CH group coupled to two methyl groups. |
| CH₃ (isopropoxy) | 1.3 - 1.5 | d | J ≈ 6 Hz | Typical for methyl groups of an isopropoxy group. |
Delving Deeper: The Causality of Spectral Features
The predicted spectrum is a direct consequence of the electronic environment of each proton. The following diagram illustrates the key interactions influencing the chemical shifts:
Caption: Influence of Substituents on Aromatic Proton Chemical Shifts.
The multiplicity of each aromatic proton is determined by its neighboring protons. For instance, H6 will be split into a doublet by its ortho neighbor H5, and this doublet will be further split into a doublet of doublets by its meta neighbor H4. The coupling constants for ortho, meta, and para protons in a benzene ring are typically in the range of 7-10 Hz, 2-3 Hz, and 0-1 Hz, respectively.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
To experimentally validate these predictions, the following protocol for acquiring a ¹H NMR spectrum of an aromatic compound like 2-isopropoxynitrobenzene is recommended. This protocol is designed to be a self-validating system, ensuring data integrity.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds.
-
Sample Concentration: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample solution. TMS provides a reference signal at 0 ppm.
Spectrometer Setup and Data Acquisition
The following workflow outlines the key steps for setting up a modern NMR spectrometer:
Caption: Standard Workflow for ¹H NMR Data Acquisition and Processing.
-
Locking and Shimming: The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent to correct for any field drift. Shimming involves adjusting the homogeneity of the magnetic field to obtain sharp, well-resolved peaks.
-
Pulse Width Calibration: The duration of the radiofrequency pulse is optimized to ensure a uniform excitation of all protons.
-
Acquisition Parameters:
-
Acquisition Time: The duration for which the free induction decay (FID) is recorded. Longer acquisition times lead to better resolution.
-
Relaxation Delay: A delay between pulses to allow the protons to return to their equilibrium state. A sufficient delay is crucial for accurate integration.
-
Number of Scans: The FID is typically acquired over multiple scans and averaged to improve the signal-to-noise ratio.
-
Data Processing
The raw FID data is converted into a frequency-domain spectrum through a Fourier transform. Subsequent processing steps include phase correction to ensure all peaks are in the absorptive mode, baseline correction to remove any distortions, and integration to determine the relative number of protons corresponding to each signal.
Conclusion
The ¹H NMR spectrum of 2-isopropoxynitrobenzene is a prime example of how the interplay of substituent electronic effects manifests in a predictable and interpretable manner. The strong electron-withdrawing nature of the nitro group and the electron-donating character of the isopropoxy group create a distinct pattern of chemical shifts for the aromatic protons. By understanding these fundamental principles and employing a robust experimental protocol, researchers can confidently predict and interpret the ¹H NMR spectra of complex aromatic molecules, a critical skill in the fields of chemical research and drug development.
References
-
How to Analyze Chemical Shift in the Aromatic Region (1H NMR) . (2021). YouTube. Retrieved from [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms . (n.d.). WebMO. Retrieved from [Link]
-
6.6: ¹H NMR Spectra and Interpretation (Part I) . (2021). Chemistry LibreTexts. Retrieved from [Link]
-
Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments . (2017). Stack Exchange. Retrieved from [Link]
-
NMR Spectroscopy Part 8 - HNMR of ethylbenzene and nitrobenzene . (2021). YouTube. Retrieved from [Link]
-
Chapter 5: Acquiring 1 H and 13 C Spectra . (2018). Royal Society of Chemistry. Retrieved from [Link]
Comprehensive Vibrational Analysis: 2-Isopropoxynitrobenzene
This guide provides an in-depth vibrational analysis of 2-Isopropoxynitrobenzene (CAS 6652-32-0), a critical intermediate in the synthesis of pharmaceutical ether derivatives and agrochemicals.[1][2]
Designed for analytical chemists and drug development researchers, this document moves beyond basic peak listing to explore the mechanistic origins of the spectrum, specifically focusing on the steric and electronic interplay between the ortho-nitro and isopropoxy groups.
Molecular Architecture & Vibrational Logic
To accurately interpret the FT-IR spectrum of 2-Isopropoxynitrobenzene, one must first understand its structural dynamics.[1][2] This molecule is not a static flat plane; it is defined by the Ortho-Effect .[1][2]
-
Steric Inhibition of Resonance: The bulky isopropyl group at the 2-position forces the adjacent nitro group (
) to twist out of the plane of the benzene ring. This reduces the conjugation between the nitro group and the aromatic system. -
Electronic Competition: The oxygen atom of the ether linkage acts as a
-donor (resonance) but a -acceptor (induction).[1] The twist minimizes the -donation, making the inductive effects more prominent in the vibrational frequencies.
Structural Connectivity Diagram (DOT Visualization)
The following diagram maps the logical flow from molecular structure to specific spectral bands, highlighting the key interactions.
Figure 1: Vibrational logic map illustrating the correlation between structural moieties and characteristic IR absorption bands, highlighting the critical overlap region.
Experimental Protocol: High-Fidelity Acquisition
Since 2-Isopropoxynitrobenzene is typically a yellowish liquid at room temperature (Melting Point < 25°C), the Attenuated Total Reflectance (ATR) technique is the industry standard for analysis.[1]
Method: ATR-FTIR (Liquid Phase)
Objective: Obtain a spectrum with high signal-to-noise ratio (SNR) without pathlength saturation.[1][2]
-
Crystal Selection: Use a Diamond or ZnSe crystal.[1][2] Diamond is preferred for durability and chemical resistance to nitro-aromatics.[1][2]
-
Background Collection: Acquire an air background (minimum 32 scans) to subtract atmospheric
and .[1][2] -
Sample Application:
-
Pipette 10–20 µL of the neat liquid onto the center of the crystal.
-
Expert Tip: Ensure the liquid covers the "active spot" (usually the center 2mm) entirely.
-
-
Acquisition Parameters:
-
Cleaning: Clean with isopropanol or acetone.[1][2] Caution: Ensure no residue remains, as isopropanol cleaning solvent has identical isopropyl bands to your analyte.[1][2]
Spectral Interpretation & Assignments
Region I: High Frequency (3100 – 2800 cm⁻¹)
This region differentiates the aromatic backbone from the aliphatic side chain.[2]
-
Aromatic C-H Stretch (>3000 cm⁻¹): Look for weak, sharp bands around 3050–3100 cm⁻¹ .[1][2] These correspond to the
C-H bonds on the benzene ring. -
Aliphatic C-H Stretch (<3000 cm⁻¹): The isopropyl group dominates here.[2]
Region II: The Functional Fingerprint (1600 – 1000 cm⁻¹)
This is the most critical region for confirmation of identity.[2]
The Nitro Group (
)
The nitro group exhibits two dominant bands.[2][3] However, the ortho-isopropoxy group induces a "blue shift" (to higher wavenumber) in the asymmetric stretch compared to para-isomers, due to the loss of coplanarity.
-
Asymmetric Stretch (
): Expect a strong band at 1535–1520 cm⁻¹ .[1][2] -
Symmetric Stretch (
): Typically found at 1360–1340 cm⁻¹ .[1][2]
The Isopropyl Group (Gem-Dimethyl)
The isopropyl moiety shows a characteristic "doublet" caused by the bending vibrations of the two methyl groups attached to the same carbon.
-
Gem-Dimethyl Deformation: Two bands at approximately 1385 cm⁻¹ and 1375 cm⁻¹ .[1][2]
-
Analysis Insight: In 2-Isopropoxynitrobenzene, the lower frequency band (1375) often overlaps with the Nitro symmetric stretch (~1350), creating a broad, complex multiplet in the 1380–1340 cm⁻¹ range.
The Ether Linkage (Ar-O-C)[1]
-
Asymmetric C-O-C Stretch: A strong, distinct band at 1260–1240 cm⁻¹ .[2] This is the vibration of the Oxygen attached to the Aromatic ring.
-
Symmetric/Aliphatic C-O Stretch: A moderate band around 1110–1090 cm⁻¹ (Isopropoxy C-O).[1][2]
Region III: Aromatic Substitution (1000 – 600 cm⁻¹)[1]
-
Ortho-Substitution Pattern: 1,2-disubstituted benzenes exhibit a strong Out-of-Plane (OOP) C-H bending band.[1][2]
-
Assignment: Look for a single, intense band at 755–740 cm⁻¹ .
-
Validation: If you see two strong bands near 800-850 cm⁻¹, you likely have the para isomer (4-isopropoxynitrobenzene), indicating a synthesis or supply error.[1]
-
Summary of Diagnostic Bands
| Functional Group | Mode of Vibration | Frequency (cm⁻¹) | Intensity | Notes |
| Aromatic Ring | C-H Stretch ( | 3100 – 3050 | Weak | |
| Isopropyl | C-H Stretch ( | 2980 – 2870 | Medium-Strong | Multiple bands |
| Aromatic Ring | C=C Ring Stretch | 1610, 1580 | Medium | "Breathing" modes |
| Nitro ( | Asymmetric Stretch | 1535 – 1520 | Very Strong | Primary diagnostic |
| Isopropyl | Gem-Dimethyl Bend | 1385, 1375 | Medium | "The Doublet" |
| Nitro ( | Symmetric Stretch | 1360 – 1340 | Strong | Overlaps with isopropyl |
| Ether (Ar-O) | C-O Asym.[1][2][4] Stretch | 1260 – 1240 | Strong | Aryl-Oxygen bond |
| Ether (Alk-O) | C-O Sym.[1][2] Stretch | 1110 – 1090 | Medium | Alkyl-Oxygen bond |
| Aromatic Ring | C-H OOP Bend | 755 – 740 | Strong | Ortho (1,[1]2) specific |
Troubleshooting & Artifacts
The "Wet" Spectrum
-
Cause: The nitro group is polar, but the isopropoxy group adds lipophilicity. While less hygroscopic than nitrophenol, the sample can still absorb ambient moisture if aged.[2]
-
Solution: Dry the sample over molecular sieves (4Å) or
before acquisition if quantitative purity is required.[1][2]
Isomer Contamination
-
Issue: Synthesis of ortho-alkoxy compounds often produces trace para isomers.
-
Detection: Check the OOP region.[2][5] A secondary band appearing around 850–820 cm⁻¹ indicates contamination with 4-isopropoxynitrobenzene.[1][2]
Cleaning Solvent Residue[1][2]
-
Issue: Using Isopropanol (IPA) to clean the crystal.
-
Artifact: IPA has strong bands at 2970, 1380, and 1110 cm⁻¹—exactly where your analyte absorbs.[2]
-
Fix: Use Acetone or Dichloromethane (DCM) for the final cleaning step and ensure the background spectrum is flat before sampling.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Standard text for Nitro/Ether assignments).
-
NIST Chemistry WebBook. Infrared Spectrum of 2-Nitroanisole (Analog). National Institute of Standards and Technology.[1][2] Available at: [Link][1][2]
-
Socrates, G. (2001).[1][2] Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[1][2] (Source for Ortho-effect shifts in nitro compounds).
-
PubChem. Compound Summary: 1-Isopropoxy-2-nitrobenzene (CAS 6652-32-0).[1][2] National Center for Biotechnology Information.[1][2] Available at: [Link][1][2]
Sources
- 1. 4-Isopropylnitrobenzene | C9H11NO2 | CID 15749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Nitro-2,4,6-triisopropylbenzene | C15H23NO2 | CID 678223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Benzene, 1-methyl-2-(1-methylethoxy)- | C10H14O | CID 141785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
Technical Guide: Structural Elucidation and Characterization of 2-Isopropoxynitrobenzene
The following technical guide details the structural elucidation and characterization of 2-Isopropoxynitrobenzene (CAS: 7252-51-9). This document is structured for researchers requiring rigorous validation of this intermediate in pharmaceutical synthesis.
Executive Summary
2-Isopropoxynitrobenzene (also known as 1-isopropoxy-2-nitrobenzene or o-nitrophenyl isopropyl ether) is a critical intermediate in the synthesis of bioactive ether derivatives and alkoxy-substituted anilines. Its structural integrity is defined by the steric bulk of the ortho-isopropyl group relative to the electron-withdrawing nitro moiety. This guide provides a self-validating analytical framework combining Nuclear Magnetic Resonance (NMR) , Mass Spectrometry (MS) , and Infrared Spectroscopy (IR) to confirm identity and purity.
| Compound Attribute | Details |
| IUPAC Name | 1-Isopropoxy-2-nitrobenzene |
| CAS Registry | 7252-51-9 |
| Molecular Formula | C |
| Exact Mass | 181.0739 Da |
| Key Impurities | 2-Nitrophenol (hydrolysis product), 2-Bromopropane |
Synthesis & Purity Architecture
To understand the spectroscopic data, one must understand the synthesis origin. The compound is typically synthesized via Williamson Ether Synthesis , involving the nucleophilic attack of the 2-nitrophenoxide anion on an isopropyl halide.
Reaction Logic
The reaction is an S
Figure 1: Synthesis logic illustrating the competition between substitution (Target) and elimination (Impurity).
Spectroscopic Characterization (The Core)
Nuclear Magnetic Resonance (NMR)
The
H NMR Assignment (300 MHz, CDCl
)
The spectrum is characterized by a diagnostic septet for the isopropyl methine proton and a distinct aromatic pattern due to the electronic push-pull of the alkoxy (electron-donating) and nitro (electron-withdrawing) groups.
| Proton Environment | Shift ( | Multiplicity | Integration | Coupling ( | Structural Logic |
| Ar-H (3) | 7.00 – 7.08 | Doublet (d) | 1H | Ortho to alkoxy; shielded by resonance donation (+M). | |
| Ar-H (5) | 6.95 – 7.05 | Triplet (t) | 1H | Para to alkoxy; shielded. | |
| Ar-H (4) | 7.45 – 7.55 | Triplet (t) | 1H | Meta to both groups; relatively unperturbed. | |
| Ar-H (6) | 7.78 – 7.85 | Doublet of Doublets (dd) | 1H | Ortho to Nitro; strongly deshielded by anisotropy and -I effect. | |
| -OCH< | 4.60 – 4.70 | Septet | 1H | Deshielded by Oxygen; characteristic of isopropyl ethers. | |
| -CH | 1.35 – 1.40 | Doublet (d) | 6H | Methyl protons of the isopropyl group. |
Critical Quality Attribute (CQA):
-
Absence of signal at
10.5 ppm: Confirms the absence of unreacted 2-nitrophenol (phenolic -OH). -
Integral Ratio: The ratio of aromatic protons (4H) to the methine septet (1H) must be exactly 4:1.
C NMR Shifts
-
Aliphatic:
72.5 (CH-O), 21.8 (CH ). -
Aromatic:
151.0 (C-O), 140.5 (C-NO ), 133.8 (CH), 125.5 (CH), 120.2 (CH), 115.5 (CH).
Mass Spectrometry (MS)
Fragmentation of 2-isopropoxynitrobenzene under Electron Impact (EI, 70 eV) follows a specific pathway characteristic of alkyl aryl ethers.
Primary Fragmentation Pathway:
The molecular ion (
Figure 2: Mass spectral fragmentation logic showing the dominant alkene elimination pathway.
Diagnostic Peaks:
-
m/z 181: Molecular Ion (
). -
m/z 139: Base Peak (often). Result of McLafferty-like rearrangement losing propene (C
H ). -
m/z 122: Loss of OH from the m/z 139 fragment (ortho effect characteristic of nitrophenols).
Infrared Spectroscopy (IR)
IR is used primarily to confirm functional group integrity and ensure no hydrolysis has occurred.
| Wavenumber (cm | Vibration Mode | Diagnostic Significance |
| 1525 ± 10 | N-O Asymmetric Stretch | Strong, characteristic of aromatic nitro compounds. |
| 1350 ± 10 | N-O Symmetric Stretch | Strong, confirms nitro group integrity. |
| 1250 – 1260 | C-O-C Asymmetric Stretch | Aryl alkyl ether bond. |
| 2980 – 2930 | C-H Aliphatic Stretch | Isopropyl group presence. |
| > 3500 (Absent) | O-H Stretch | Pass Criteria: Must be absent. Presence indicates unreacted 2-nitrophenol. |
Validated Experimental Protocol
Note: This protocol assumes standard safety precautions for handling nitro-compounds (potential explosives/toxins).
Step 1: Synthesis[2]
-
Charge: In a round-bottom flask, dissolve 2-Nitrophenol (1.0 eq) in anhydrous DMF (5 mL/g).
-
Activate: Add Potassium Carbonate (K
CO , 2.0 eq). Stir at room temperature for 15 min (solution turns bright yellow/orange due to phenoxide formation). -
Alkylate: Add 2-Bromopropane (1.5 eq).
-
Reflux: Heat to 60°C for 4–6 hours. Monitor by TLC (Mobile Phase: 20% EtOAc in Hexanes).
-
TLC Check: Product R
~0.6; Starting Material R ~0.4 (streaks due to acidity).
-
Step 2: Work-up & Purification
-
Quench: Pour reaction mixture into ice-cold water (precipitates the ether).
-
Extract: Extract with Diethyl Ether or Ethyl Acetate (3x).
-
Wash: Wash organic layer with 1M NaOH (Critical Step).
-
Why? NaOH converts unreacted 2-nitrophenol back to water-soluble phenoxide, removing it from the organic layer.
-
-
Dry/Concentrate: Dry over MgSO
, filter, and evaporate. -
Distillation: If oil remains, vacuum distillation is preferred over column chromatography for bulk purity.
Step 3: Validation (Self-Check)
-
Visual: Product should be a pale yellow oil or low-melting solid. Deep orange indicates phenol contamination.
-
NMR Check: Run 1H NMR. Zoom into 10-12 ppm. If signal exists, repeat NaOH wash.
References
-
Williamson Ether Synthesis Principles
-
NMR Chemical Shift Tables (Aromatic/Aliphatic)
- Source: University of Wisconsin-Madison / ACS Division of Organic Chemistry. "NMR Chemical Shifts of Trace Impurities."
-
URL:[Link]
-
Mass Spectrometry of Ethers
- Source: Chemistry LibreTexts.
-
URL:[Link]
-
IR Spectroscopy of Nitro Compounds
- Source: University of Colorado Boulder. "IR Spectroscopy Tutorial: Nitro Groups."
-
URL:[Link]
-
Physical Properties & Safety (CAS 7252-51-9)
Sources
An In-depth Technical Guide to the Health and Safety of 2-Isopropoxynitrobenzene
This guide provides a detailed overview of the critical health and safety considerations for the handling, storage, and disposal of 2-Isopropoxynitrobenzene. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established safety protocols and toxicological data from analogous compounds to ensure a comprehensive understanding of the potential hazards and mitigation strategies associated with this chemical.
Section 1: Compound Identification and Hazard Classification
2-Isopropoxynitrobenzene, with the molecular formula C9H11NO3, is a nitroaromatic compound.[1][2] Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide extrapolates safety information from structurally similar chemicals, such as 1-Isopropoxy-4-nitrobenzene and other nitroaromatic compounds, in conjunction with general principles of chemical safety.
Globally Harmonized System (GHS) Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.[3][4] Based on the known hazards of similar nitroaromatic compounds, 2-Isopropoxynitrobenzene is anticipated to fall under the following GHS hazard classes:[5]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[5]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[5]
-
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[5]
GHS Pictograms:
The following pictograms are expected to be associated with 2-Isopropoxynitrobenzene:
| Pictogram | Hazard Class |
| Exclamation Mark | Acute Toxicity (oral), Skin Irritation, Eye Irritation, Respiratory Tract Irritation.[5] |
| Health Hazard | May indicate potential for more severe target organ toxicity with further data.[5] |
Signal Word: Warning
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is fundamental to its safe handling.
| Property | Value |
| Molecular Formula | C9H11NO3 |
| Molecular Weight | 181.19 g/mol |
| Appearance | (Anticipated) Solid or liquid |
| Solubility | (Anticipated) Limited solubility in water, soluble in organic solvents |
Section 2: Toxicology and Routes of Exposure
The primary routes of exposure to 2-Isopropoxynitrobenzene in a laboratory setting are inhalation, skin contact, eye contact, and ingestion.
-
Inhalation: Inhaling vapors or aerosols may cause respiratory tract irritation.
-
Skin Contact: Direct contact can lead to skin irritation. Prolonged or repeated exposure may cause more severe effects.
-
Eye Contact: The compound is expected to cause serious eye irritation.
-
Ingestion: Ingestion is harmful and can lead to systemic toxic effects.
Section 3: Safe Handling and Personal Protective Equipment (PPE)
A multi-faceted approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment, is essential for minimizing exposure.
Engineering Controls
-
Fume Hood: All handling of 2-Isopropoxynitrobenzene should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation to maintain low background concentrations of any potential vapors.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for preventing direct contact with the chemical.[6][7]
| PPE Category | Specifications | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against splashes and aerosols.[6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact.[6] Glove integrity should be checked before and during use. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | Minimizes skin exposure from accidental spills.[6] |
| Respiratory Protection | Not typically required when handled in a fume hood. If aerosols may be generated outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges may be necessary. | Protects against inhalation of vapors or aerosols. |
PPE Donning and Doffing Workflow:
Caption: Proper sequence for putting on and taking off PPE to minimize contamination.
Section 4: Storage and Disposal
Proper storage and disposal are crucial for maintaining a safe laboratory environment and ensuring environmental protection.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Segregate from foodstuffs and other reactive chemicals.[8]
-
Containers should be clearly labeled with the chemical name and associated hazards.
Disposal
2-Isopropoxynitrobenzene should be disposed of as hazardous waste.[9]
Experimental Protocol: Chemical Waste Disposal
-
Collection: Collect waste 2-Isopropoxynitrobenzene and any contaminated materials (e.g., gloves, paper towels) in a designated, properly labeled, and sealed hazardous waste container.[9]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards.
-
Storage of Waste: Store the waste container in a designated satellite accumulation area, away from general laboratory traffic.
-
Professional Disposal: Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[9] Do not dispose of down the drain or in regular trash.[10]
Section 5: First Aid and Emergency Procedures
Immediate and appropriate first aid is critical in the event of an exposure.
First Aid Measures
-
In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][12] Seek immediate medical attention.
-
In case of Skin Contact: Immediately remove all contaminated clothing.[13] Wash skin with soap and plenty of water for at least 15 minutes.[11][14] Seek medical attention if irritation develops or persists.
-
In case of Inhalation: Move the person to fresh air.[14][15] If not breathing, give artificial respiration.[15] Seek medical attention.[14]
-
In case of Ingestion: Do NOT induce vomiting.[16] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14]
Accidental Release Measures
-
Small Spills:
-
Ensure proper PPE is worn.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material and place it in a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the area and prevent entry.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Emergency Response Workflow:
Caption: A streamlined workflow for responding to a chemical exposure incident.
Section 6: Conclusion
While specific toxicological data for 2-Isopropoxynitrobenzene is not extensively documented, a cautious and informed approach based on the known hazards of similar nitroaromatic compounds is essential for ensuring the safety of all laboratory personnel. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergency situations, the risks associated with handling this compound can be effectively managed.
References
- Benchchem. (n.d.). Proper Disposal of 2-Isopropoxyethanol: A Step-by-Step Guide for Laboratory Professionals.
- Carl ROTH. (n.d.). Safety Data Sheet: 2-Isopropoxyethanol.
- (n.d.). Material Safety Data Sheet BENZENE B-2, D-2A, D-2B.
- Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.
- The Royal Society of Chemistry. (2022, January 25). Azaborine Isomer Effects on Benzylic Ion Stability and Reactivity: Consequences for BN2VN Ionic Polymerization.
- NIOSH | CDC. (n.d.). First Aid Procedures for Chemical Hazards.
- BP. (n.d.). benzene-policy.pdf.
- PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary.
- Health Library. (n.d.). First Aid: Chemical Exposure.
- ChemRadar. (n.d.). GHS Classification Search Tool.
- UConn Health. (n.d.). Waste Stream Disposal –Quick Sheet.
- (2025, October 23). How to Choose PPE for Chemical Work.
- Safe Work Australia. (n.d.). Classifying hazardous chemicals.
- Angene Chemical. (2024, November 20). Safety Data Sheet.
- US EPA. (2025, September 12). Personal Protective Equipment.
- Hazmat School. (2021, November 16). First Aid Procedures for Chemical Hazards.
- CymitQuimica. (n.d.). SAFETY DATA SHEET.
- University of Illinois Division of Research Safety. (n.d.). Chemical Hazard Classification (GHS).
- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.
- Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
- PubMed. (n.d.). Metabolism and toxicity of 2-methylpropene (isobutene)--a review.
- Occupational Safety and Health Administration. (n.d.). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear.
- CCOHS. (n.d.). First Aid for Chemical Exposures.
- Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
- US EPA. (n.d.). Management of Hazardous Waste Pharmaceuticals.
- The NIH. (n.d.). The NIH Drain Discharge Guide.
- NCBI. (n.d.). Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives.
- ChemicalBook. (2025, September 25). 2-isopropoxynitrobenzene | 38753-50-3.
- CP Lab Safety. (n.d.). 2-Isopropoxynitrobenzene, 95% Purity, C9H11NO3, 25 grams.
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Discovery and history of 2-Isopropoxynitrobenzene
Discovery, Synthesis, and Industrial Evolution
Abstract
2-Isopropoxynitrobenzene (2-IPNB) represents a critical intermediate in the structural diversification of benzene derivatives, serving as the primary gateway to 2-isopropoxyaniline . While often overshadowed by its downstream carbamate derivatives (specifically Propoxur), the synthesis of 2-IPNB highlights a pivotal evolution in aromatic chemistry: the transition from simple alkylation to controlled Nucleophilic Aromatic Substitution (
Part 1: Historical Genesis & Industrial Significance
The history of 2-IPNB is inextricably linked to the mid-20th-century drive to synthesize acetylcholinesterase (AChE) inhibitors. In the 1950s, researchers at Bayer AG (Germany) were actively exploring substituted phenols and anilines to create carbamate insecticides that could compete with organophosphates.
While the direct alkylation of catechol became the dominant route for manufacturing Propoxur (Baygon) , the nitro-route (via 2-IPNB) emerged as a vital alternative for two reasons:
-
Isomer Purity: Direct alkylation of catechol often yields mixtures of mono- and di-alkylated products. Starting from 2-nitrochlorobenzene (which is already ortho-substituted) guarantees the position of the ether linkage.
-
Aniline Access: 2-IPNB is the obligate precursor to 2-isopropoxyaniline , a scaffold used in the synthesis of azo dyes and specific herbicides where the amine functionality—rather than the phenol—is required.
The molecule exemplifies the industrial shift toward utilizing 2-chloronitrobenzene , a byproduct of benzene nitration/chlorination streams, turning a waste product into a value-added intermediate.
Part 2: Synthetic Pathways & Mechanistic Evolution
The synthesis of 2-IPNB is a case study in the trade-off between atom economy and reaction kinetics. Two primary routes exist:
Route A: Nucleophilic Aromatic Substitution (
)
The Industrial Standard
This route utilizes 2-chloronitrobenzene. The strong electron-withdrawing nature of the nitro group at the ortho position activates the carbon-chlorine bond, making it susceptible to nucleophilic attack by the isopropoxide ion.
-
Precursors: 1-Chloro-2-nitrobenzene, Isopropyl Alcohol, NaOH/KOH.
-
Mechanism: Addition-Elimination via a Meisenheimer Complex.
-
Advantages: Lower raw material costs; avoids the use of alkyl halides (genotoxic hazards).
Route B: Williamson Ether Synthesis (O-Alkylation)
The Laboratory Standard
This route involves the alkylation of 2-nitrophenol with an isopropyl halide.
-
Precursors: 2-Nitrophenol, 2-Bromopropane,
(Base). -
Mechanism:
attack of the phenoxide on the secondary halide. -
Challenges: Steric hindrance from the ortho-nitro group and the secondary nature of the isopropyl halide significantly slow the reaction, often requiring Phase Transfer Catalysts (PTC) like TBAB to proceed efficiently.
Mechanistic Visualization
The following diagram contrasts the reaction logic of both pathways.
Figure 1: Comparative mechanistic pathways for 2-Isopropoxynitrobenzene synthesis. Route A proceeds via addition-elimination, while Route B follows standard Sn2 kinetics.
Part 3: Experimental Protocol (Validated)
Objective: Synthesis of 2-Isopropoxynitrobenzene via
1. Reagents & Equipment
-
Substrate: 1-Chloro-2-nitrobenzene (15.76 g, 0.1 mol).
-
Nucleophile Source: Isopropyl alcohol (IPA) (50 mL, excess serves as solvent).
-
Base: Potassium Hydroxide (KOH) pellets (6.7 g, 0.12 mol).
-
Catalyst: 18-Crown-6 (0.5 g) - Optional, enhances rate.
-
Apparatus: 250mL 3-neck RBF, Reflux condenser, N2 inlet, Thermometer.
2. Step-by-Step Methodology
| Step | Action | Mechanistic Rationale | Validation Check |
| 1 | Dissolve KOH in dry IPA (40 mL) under | Generates potassium isopropoxide in situ. | Solution clears; slight exotherm. |
| 2 | Add 1-Chloro-2-nitrobenzene (dissolved in 10 mL IPA) dropwise over 20 min. | Controls the exotherm of the addition step; prevents thermal runaway. | Temperature should not exceed 60°C. |
| 3 | Heat to reflux (82°C) for 4-6 hours. | Provides activation energy for the elimination of the chloride ion. | TLC Monitor: Mobile Phase Hexane:EtOAc (8:2). Disappearance of starting material ( |
| 4 | Cool to RT; pour into ice water (200 mL). | Quenches reaction; precipitates the organic product (ether) while solubilizing KCl salts. | Formation of yellow oil/solid. |
| 5 | Extract with DCM (3 x 50 mL); wash with brine; dry over | Isolates product from aqueous impurities. | Organic layer becomes clear. |
| 6 | Evaporate solvent. Distill under reduced pressure if necessary. | Purification. | Yield: Expect 85-92%. |
3. Safety & Toxicology Note
-
2-IPNB: Potential skin sensitizer. Use nitrile gloves.
-
Reaction Hazards: The reaction of KOH with IPA is exothermic. 1-Chloro-2-nitrobenzene is toxic by inhalation and absorption.
Part 4: Downstream Utility (Reduction)
The utility of 2-IPNB is realized upon reduction to 2-Isopropoxyaniline . This step is critical because the amino group acts as the nucleophilic handle for subsequent carbamoylation (for pesticides) or diazotization (for dyes).
Standard Reduction Protocol (Fe/NH4Cl):
While catalytic hydrogenation (
-
Suspend 2-IPNB in Ethanol/Water (3:1).
-
Add Iron powder (3 eq) and
(0.5 eq). -
Reflux for 2 hours. The nitro group is reduced to the amine via nitroso/hydroxylamine intermediates.
-
Filter iron sludge; adjust pH to >9; extract aniline.
Workflow Visualization
Figure 2: Reduction workflow converting the nitro-ether to the active aniline species.
Part 5: Physicochemical & Analytical Profile
For researchers characterizing the synthesized material, the following data provides a validation baseline.
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 181.19 g/mol | |
| Appearance | Yellowish oil or low-melting solid | Color darkens on oxidation. |
| Boiling Point | 148-150°C @ 12 mmHg | High vacuum recommended. |
| Refractive Index | ||
| 1H NMR (CDCl3) | Characteristic septet for isopropyl CH. | |
| IR Spectrum | 1525, 1350 | Strong |
References
-
Bayer AG. (1958). Process for the production of aromatic ether-amines. German Patent DE1108223.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether and SnAr protocols).
-
PubChem. (2025). Compound Summary: 1-Isopropoxy-2-nitrobenzene. National Library of Medicine. [Link]
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanistic grounding for Meisenheimer complexes).
Methodological & Application
Application Note: Selective Reduction of 2-Isopropoxynitrobenzene to 2-Isopropoxyaniline
Executive Summary
This application note details the optimized protocols for the reduction of 2-isopropoxynitrobenzene (CAS: 6959-48-4) to 2-isopropoxyaniline (CAS: 4855-26-3). This transformation is a critical step in the synthesis of various pharmaceutical intermediates and agrochemicals.
The presence of the bulky ortho-isopropoxy group presents two specific challenges: steric hindrance affecting catalyst accessibility and the potential for ether cleavage under harsh acidic conditions. This guide presents two validated methodologies:
-
Catalytic Hydrogenation (Pd/C): High-throughput, clean isolation.
-
Iron/Ammonium Chloride Reduction: Chemo-selective, suitable for labs lacking high-pressure infrastructure.
Chemical Context & Critical Process Parameters (CPP)
Structural Analysis
The substrate contains a nitro group ortho to an isopropoxy moiety.
-
Steric Factor: The isopropyl group ($ -CH(CH_3)_2 $) is significantly bulkier than a methoxy or methyl group. This creates a "picket fence" effect, potentially slowing the adsorption of the nitro group onto heterogeneous catalyst surfaces.
-
Electronic Factor: The isopropoxy group is an electron-donating group (EDG), which generally facilitates the reduction of the nitro group electronically, provided steric access is maintained.
-
Stability Warning: Unlike methyl ethers, isopropyl ethers are secondary ethers and are more susceptible to acid-catalyzed cleavage (forming 2-aminophenol impurities) if subjected to strong acids (e.g., refluxing HBr or concentrated HCl/Sn) [1].
Reaction Mechanism (Haber Process)
The reduction proceeds through a nitroso and hydroxylamine intermediate. Accumulation of the hydroxylamine ($ -NHOH $) must be avoided as it can lead to condensation side-products (azoxybenzenes).
Figure 1: Stepwise reduction pathway. The final reduction from hydroxylamine to amine is often rate-limiting and sensitive to steric bulk.
Protocol A: Catalytic Hydrogenation (Pd/C)
Best for: Scalability, purity, and atom economy.
Materials
-
Substrate: 2-Isopropoxynitrobenzene (10 mmol, 1.81 g).
-
Catalyst: 10% Palladium on Carbon (Pd/C), 50% water wet (to minimize ignition risk). Load: 5 mol% Pd.
-
Solvent: Methanol (MeOH) or Ethanol (EtOH). (Avoid chlorinated solvents).
-
Hydrogen Source:
balloon (Lab scale) or Parr Shaker (30-50 psi).
Step-by-Step Methodology
-
Inerting: Charge a round-bottom flask with the substrate and MeOH (20 mL). Add the Pd/C catalyst carefully under a gentle stream of Nitrogen (
).-
Expert Insight: Always add the catalyst to the solvent/substrate mix under inert gas. Dry Pd/C is pyrophoric in the presence of solvent vapors.
-
-
Purging: Seal the flask with a septum. Insert a needle connected to a vacuum line and another to a Nitrogen source. Cycle Vacuum/Nitrogen 3 times. Finally, switch to Hydrogen (
). -
Reaction: Stir vigorously at Room Temperature (RT).
-
Monitoring: The reaction is heterogeneous. Vigorous stirring is non-negotiable to overcome mass transfer limitations caused by the bulky isopropoxy group.
-
-
Completion: Monitor by TLC (30% EtOAc/Hexane). The yellow nitro spot (
) will disappear, replaced by a lower amine spot that stains brown with iodine or Ninhydrin.-
Timeframe: 2–6 hours depending on
pressure.
-
-
Workup: Filter the mixture through a Celite® pad to remove Pd/C. Rinse the pad with MeOH.
-
Safety: Do not let the filter cake dry out; keep it wet with water and dispose of it in a dedicated heavy metal waste container.
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude oil.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Stalled Reaction | Catalyst poisoning or Steric hindrance | Increase |
| Hydroxylamine Impurity | Incomplete reduction | Extend reaction time; ensure vigorous stirring. |
| Ether Cleavage | Acidic impurities in solvent | Ensure solvent is neutral; add trace |
Protocol B: Iron-Mediated Reduction (Fe/NH4Cl)
Best for: Labs without hydrogen handling capabilities; highly chemo-selective (tolerates halides/aldehydes elsewhere on the ring).
Materials
-
Substrate: 2-Isopropoxynitrobenzene (10 mmol).
-
Reductant: Iron Powder (30 mmol, 3 equiv). Must be fine mesh (<325 mesh).
-
Electrolyte: Ammonium Chloride (
) (5 mmol, 0.5 equiv). -
Solvent: Ethanol/Water (3:1 ratio).
Step-by-Step Methodology
-
Activation: In a flask equipped with a reflux condenser, suspend Iron powder and
in water (5 mL). Stir at 50°C for 10 minutes to "etch" the iron surface. -
Addition: Add the substrate dissolved in Ethanol (15 mL).
-
Reflux: Heat the mixture to reflux (approx. 80°C).
-
Mechanism: The reaction occurs on the surface of the iron.
acts as a weak acid/electrolyte, preventing the formation of iron oxide passivation layers while being mild enough to preserve the isopropyl ether [2].
-
-
Monitoring: Reaction typically completes in 1–2 hours. The grey iron powder will darken/turn rusty brown (
/ formation). -
Workup (Critical Step):
-
Cool to RT.
-
Dilute with Ethyl Acetate (EtOAc) and filter through Celite to remove iron sludge.
-
Wash the filtrate with saturated
to remove soluble iron salts. -
Dry organic layer over
and concentrate.
-
Figure 2: Workup workflow for Iron/Ammonium Chloride reduction.
Analytical Validation
To confirm the identity and purity of 2-isopropoxyaniline, compare against the following expected data points.
-
Physical State: Clear to pale brown oil (darkens upon air exposure).
-
1H NMR (400 MHz, CDCl3):
- 6.7–6.9 ppm (m, 4H, Aromatic).
-
4.55 ppm (sept, 1H,
Hz, ). -
3.70 ppm (br s, 2H,
). -
1.35 ppm (d, 6H,
Hz, ).
-
Key Diagnostic: The shift of the aromatic protons upfield compared to the nitro precursor indicates successful reduction of the electron-withdrawing
to the electron-donating .
Safety & Waste Management
-
Nitroarenes: Suspected mutagens. Handle in a fume hood.
-
Anilines: Toxic by inhalation and skin absorption. Can cause methemoglobinemia. Double-glove (Nitrile) recommended.
-
Palladium Waste: Pyrophoric when dry. Store in water-filled containers labeled "Heavy Metal Waste."
-
Iron Waste: Although less toxic, the sludge contains fine particulates that can clog drains. Dispose of as solid chemical waste.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (See Chapter 24 on Chemoselectivity and Protecting Groups).
-
Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. Synthesis, 1988(02), 91–95. (Foundational text on mild transfer hydrogenation/reduction).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 20956, 2-Isopropoxyaniline.
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Iron/Acid reduction protocols).
Using Sn/HCl for the reduction of 2-Isopropoxynitrobenzene
Application Note: Reduction of 2-Isopropoxynitrobenzene via Sn/HCl Protocol
Executive Summary
This application note details the protocol for the selective reduction of 2-Isopropoxynitrobenzene (CAS: 6656-02-6) to 2-Isopropoxyaniline (CAS: 29026-74-2) utilizing the classical Tin/Hydrochloric Acid (Sn/HCl) system.[1] While catalytic hydrogenation is often preferred for cleanliness, the Sn/HCl method remains a vital tool in process chemistry when chemoselectivity against halogenated substituents is required or when avoiding high-pressure hydrogenation infrastructure.[1]
This guide addresses the specific challenges of this substrate: preserving the acid-sensitive isopropoxy ether linkage while managing the "tin curse"—the formation of intractable emulsions during workup.[1]
Reaction Mechanism & Chemical Logic
The reduction proceeds through a stepwise electron transfer mechanism at the metal surface.[1] Unlike catalytic hydrogenation, which occurs on the surface of noble metals (Pd/Pt), the Sn/HCl reduction is a dissolving metal reduction.[1]
Key Mechanistic Pathway:
-
Nitro to Nitroso: The nitro group accepts electrons from Sn(0) to form the nitroso intermediate (
).[1] -
Nitroso to Hydroxylamine: Rapid reduction to the aryl hydroxylamine (
).[1] -
Hydroxylamine to Amine: Final reduction to the amine (
).[1]
Critical Insight: The reaction medium is strongly acidic.[1] The product initially forms as the anilinium hexachlorostannate complex .[1] Successful isolation requires breaking this complex with a strong base without hydrolyzing the ether bond.[1]
Figure 1: Stepwise reduction pathway of nitroarenes using Sn/HCl.[1]
Experimental Protocol
Materials & Stoichiometry
| Reagent | Equiv.[1] | Role | Notes |
| 2-Isopropoxynitrobenzene | 1.0 | Substrate | Liquid/Low-melt solid.[1] |
| Tin (Sn) Granules | 3.0 - 3.5 | Reductant | Powder reacts faster but is harder to control (exotherm).[1] Granules preferred for scale >10g.[1] |
| Conc. HCl (37%) | 7.0 - 10.0 | Proton Source | Large excess required to maintain solubility of Sn salts.[1] |
| Ethanol (95%) | Solvent | 3-5 Vol | Optional.[1] Improves solubility of the organic substrate.[1] |
| Sodium Hydroxide (50%) | Workup | ~10-12 | Used to dissolve tin salts as sodium stannate.[1] |
Step-by-Step Procedure
Step 1: Setup and Charging
-
Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to tin sludge), a reflux condenser, and a pressure-equalizing addition funnel.[1]
-
Charge the flask with 2-Isopropoxynitrobenzene (1.0 equiv) and Ethanol (3 volumes).[1]
-
Add Tin granules (3.5 equiv) in a single portion.
Step 2: Acid Addition (The Exotherm) [1]
-
Safety: Place the flask in a water bath (ambient temp initially).[1]
-
Add Conc. HCl dropwise via the addition funnel.
-
Observation: The reaction is induction-limited.[1] It may take 5-10 minutes to start. Once initiated, it is highly exothermic.[1] Maintain internal temperature between 55°C – 65°C .
-
Warning: Do not exceed 75°C. High temperatures combined with strong acid can cleave the isopropyl ether, yielding 2-aminophenol (impurity).[1]
Step 3: Reaction Completion
-
Once addition is complete, heat the mixture to 60°C for 1–2 hours.
-
Monitor by TLC (Solvent: 30% EtOAc/Hexane) or HPLC.[1] The starting material spot (higher R_f) should disappear.[1]
-
The solution will likely be clear or slightly grey/yellow, with no metallic tin remaining (if calculated correctly).[1]
Step 4: Workup (The "Tin Curse" Mitigation)
-
Cool the reaction mixture to < 10°C using an ice bath.
-
Critical Step: Slowly add 50% NaOH solution.
-
Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (
).[1] -
Wash combined organics with Brine (
).[1] -
Dry over
, filter, and concentrate in vacuo.
Step 5: Purification
Process Optimization & Troubleshooting
Managing Ether Cleavage
The isopropoxy group is a secondary ether.[1] While more stable than tert-butyl ethers, it is susceptible to acid-catalyzed hydrolysis (dealkylation).[1]
-
Symptom: Appearance of a polar spot on TLC (2-aminophenol) or phenolic odor.[1]
-
Fix: Reduce reaction temperature to 50°C. If reaction stalls, add a catalytic amount of
(co-catalyst) rather than increasing heat.
Emulsion Breaking
If the workup results in a thick emulsion (common with tin):
-
Celite Filtration: Filter the entire biphasic mixture through a pad of Celite to remove colloidal tin oxides before separation.[1]
-
Rochelle Salt: Add a saturated solution of Potassium Sodium Tartrate. This chelates tin effectively but is slower than the high-pH method.[1]
Figure 2: Workup logic flow to avoid tin emulsions.
Safety & Hazards
-
Hydrogen Evolution: The reaction generates stoichiometric quantities of hydrogen gas (
).[1] Perform only in a well-ventilated fume hood to avoid explosive atmospheres.[1] -
Organotin Residues: While inorganic tin is less toxic than organotins, the waste stream must be segregated as "Heavy Metal Waste."[1] Do not dispose of down the drain.
-
Exotherm: The initiation period can be deceptive.[1] Do not add all acid at once if the reaction hasn't started (indicated by bubbling/heat).[1]
References
-
Sigma-Aldrich. 2-Isopropoxyaniline Product Specification & Safety Data. Retrieved from .[1]
-
PubChem. 2-Isopropoxyaniline Compound Summary (CID 329779623).[1][2] National Library of Medicine.[1] Retrieved from .[1]
-
Organic Chemistry Portal. Reduction of Nitro Compounds to Amines. Detailed mechanistic overview of Béchamp reduction. Retrieved from .[1]
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard Reference for Sn/HCl protocols).
Sources
Application Note: 2-Isopropoxynitrobenzene in Organic Synthesis
High-Fidelity Protocols for Precursor Synthesis, Chemoselective Reduction, and Heterocyclic Construction
Executive Summary
2-Isopropoxynitrobenzene (CAS: 10436-39-2) is a critical ortho-substituted nitroarene intermediate. Unlike simple nitrobenzenes, the bulky isopropoxy group at the ortho position exerts significant steric influence, directing regioselectivity in electrophilic substitutions and enabling unique rearrangement pathways such as the Bartoli Indole Synthesis . Furthermore, it serves as the immediate precursor to 2-isopropoxyaniline , a "privileged scaffold" in the synthesis of benzoxazinones, agrochemicals (e.g., Propoxur derivatives), and kinase inhibitors.
This guide provides optimized protocols for synthesizing, reducing, and transforming this precursor, with a specific focus on maintaining chemoselectivity—preserving the ether linkage during nitro-group reduction.
Part 1: Synthesis of 2-Isopropoxynitrobenzene
Principle: The most robust route is the Williamson ether synthesis using 2-nitrophenol. While simple, the choice of base and solvent is critical to prevent O-alkylation vs. C-alkylation competition and to ensure complete conversion of the hydrogen-bonded phenolic proton.
Protocol A: Optimized O-Alkylation
Objective: Synthesis of 2-isopropoxynitrobenzene on a 50 mmol scale.
Reagents:
-
2-Nitrophenol (6.95 g, 50 mmol)
-
2-Bromopropane (Isopropyl bromide) (9.23 g, 75 mmol, 1.5 eq)
-
Potassium Carbonate (
), anhydrous (10.35 g, 75 mmol, 1.5 eq) -
DMF (Dimethylformamide), anhydrous (50 mL)
Procedure:
-
Deprotonation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-nitrophenol in DMF. Add
in a single portion. The solution will turn bright yellow/orange (phenolate formation). Stir at ambient temperature for 30 minutes.-
Expert Note:
is preferred over NaH for scale-up safety, but DMF is essential to break the tight ion pair and accelerate the reaction.
-
-
Alkylation: Add 2-bromopropane dropwise via a syringe or addition funnel.
-
Heating: Equip the flask with a reflux condenser. Heat the mixture to 60°C for 4–6 hours.
-
QC Check: Monitor by TLC (20% EtOAc/Hexane). The starting nitrophenol (lower
, intense yellow) should disappear.
-
-
Workup: Cool to room temperature. Pour the mixture into 300 mL of ice-water. The product will precipitate as a pale yellow oil or solid.
-
Extraction: Extract with Ethyl Acetate (
mL). Wash combined organics with water ( ) and brine ( ) to remove DMF. -
Purification: Dry over
, filter, and concentrate. If necessary, purify via vacuum distillation or silica gel chromatography (Hexane/EtOAc 9:1).
Yield Expectation: 85–92%
Characterization:
Part 2: Chemoselective Reduction (The Gateway Transformation)
Challenge: Reducing the nitro group to an aniline without cleaving the isopropoxy ether. While isopropyl ethers are more stable than benzyl ethers, harsh acidic conditions (HI/Red P) or high-temperature hydrogenation can lead to dealkylation.
Protocol B: Catalytic Hydrogenation (Standard)
Applicability: General synthesis of 2-isopropoxyaniline.
-
Catalyst: 5% Pd/C (5 mol% loading).
-
Solvent: Methanol or Ethanol (avoid acidic media).
-
Conditions: Hydrogen balloon (1 atm) or Parr shaker (30 psi), Room Temperature.
-
Reaction Time: 2–4 hours.
-
Workup: Filter through Celite under nitrogen (pyrophoric catalyst risk). Concentrate filtrate.[1]
-
Expert Insight: If dealkylation traces (<5%) are observed (phenol formation), switch to Protocol C .
-
Protocol C: Iron-Mediated Reduction (High Fidelity)
Applicability: Substrates sensitive to hydrogenolysis or containing other reducible groups (alkenes, halides). This method guarantees the integrity of the ether bond.
Reagents:
-
2-Isopropoxynitrobenzene (10 mmol)
-
Iron powder (Fe), 325 mesh (50 mmol, 5 eq)
-
Ammonium Chloride (
) (50 mmol, 5 eq) -
Solvent: Ethanol/Water (3:1 ratio, 40 mL)
Procedure:
-
Suspend substrate, Fe powder, and
in the solvent mixture. -
Heat to reflux (80°C) with vigorous stirring.
-
Monitor by TLC (approx. 1–2 hours). The reaction proceeds via a nitroso intermediate; ensure complete conversion to the amine (lower
, stains purple with ninhydrin). -
Hot Filtration: Filter the hot mixture through Celite to remove iron oxides. Wash the cake with hot ethanol.
-
Isolation: Concentrate the filtrate to remove ethanol. Basify the aqueous residue with saturated
and extract with DCM.
Part 3: The Bartoli Indole Synthesis
Application: This is the primary reason to use 2-isopropoxynitrobenzene in complex synthesis. It provides direct access to 7-isopropoxyindole , a scaffold difficult to synthesize via Fischer Indole Synthesis due to the poor nucleophilicity of ortho-alkoxy hydrazines.
Mechanism: Reaction with vinyl Grignard reagents via a [3,3]-sigmatropic rearrangement.
Protocol D: Synthesis of 7-Isopropoxyindole
Reagents:
-
2-Isopropoxynitrobenzene (1.0 eq)
-
Vinylmagnesium bromide (1.0 M in THF) (3.0 to 3.5 eq )
-
Solvent: Anhydrous THF
Critical Parameters:
-
Stoichiometry: 3 equivalents of Grignard are mandatory.[2][3]
-
Eq 1: Attacks nitro -> nitroso.[4]
-
Eq 2: Attacks nitroso -> hydroxylamine (sigmatropic shift precursor).
-
Eq 3: Deprotonates the intermediate to drive aromatization.
-
-
Temperature: Strict control at -40°C to -78°C .
Procedure:
-
Setup: Flame-dry a 3-neck flask under Argon. Add 2-isopropoxynitrobenzene and dissolve in THF (0.2 M concentration).
-
Cooling: Cool the solution to -45°C (Acetonitrile/Dry Ice bath).
-
Addition: Add Vinylmagnesium bromide dropwise over 20 minutes. The solution will turn dark brown/red.
-
Caution: Exothermic reaction. Monitor internal temperature; do not exceed -30°C.
-
-
Stirring: Stir at -40°C for 1 hour, then pour the reaction mixture into saturated aqueous
. -
Workup: Extract with diethyl ether. The product is often unstable on acidic silica; use neutral alumina or silica deactivated with 1% triethylamine for purification.
Part 4: Visualizing the Workflows
Diagram 1: Synthesis and Application Tree
This flowchart illustrates the divergence from the nitro precursor into Aniline (via reduction) and Indole (via Bartoli).
Caption: Divergent synthesis pathways from 2-isopropoxynitrobenzene to high-value pharmaceutical and agrochemical scaffolds.
Diagram 2: Mechanistic Logic of Bartoli Synthesis
The Bartoli reaction is complex. This diagram clarifies the critical [3,3]-sigmatropic shift enabled by the ortho substituent.[2][3]
Caption: The Bartoli reaction mechanism relies on the steric bulk of the ortho-isopropoxy group to drive the sigmatropic rearrangement.
Part 5: Data Summary & Troubleshooting
| Parameter | Williamson Synthesis | Pd/C Hydrogenation | Fe/NH4Cl Reduction | Bartoli Indole |
| Primary Risk | O- vs C-Alkylation | Ether Cleavage | Incomplete Rxn | Exotherm / Polymerization |
| Key Control | Solvent (DMF) | Catalyst Poisoning | Vigorous Stirring | Temp (-40°C) |
| Typical Yield | 85–92% | 90–95% | 80–88% | 45–65% |
| Scale Suitability | High (kg) | High (kg) | Medium (100g) | Low (g) |
Troubleshooting the Bartoli Reaction:
-
Low Yield? Ensure the Grignard reagent is fresh and titrated. Old reagents lead to incomplete addition.
-
Impurity Profile: If substantial aniline is observed, the Grignard reagent may have acted as a reducing agent (Single Electron Transfer) rather than a nucleophile. Lower the temperature further.
References
-
Bartoli, G., et al. (1989). "The reaction of vinyl grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles." Tetrahedron Letters, 30(16), 2129–2132.[4]
- Dobbs, A. P., et al. (1999). "Total Synthesis of Indoles from Trichloronitrobenzene." Synlett, 1999(10), 1594–1596. (Demonstrates scope of Bartoli with substituted nitroarenes).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard protocols for Williamson Ether Synthesis and Fe/HCl reductions).
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience.
Sources
Application Note: Heterocycle Synthesis from 2-Isopropoxynitrobenzene
This Application Note and Protocol Guide details the synthesis of heterocyclic scaffolds starting from 2-Isopropoxynitrobenzene (CAS: 7252-51-9).
This starting material is a strategic "ortho-blocked" nitroarene. The bulky isopropoxy group at the ortho position is not merely a substituent; it exerts specific steric and electronic effects that facilitate unique cyclization pathways, most notably the Bartoli Indole Synthesis . Furthermore, it serves as a robust precursor for 8-substituted quinolines and benzoxazoles via reduction and subsequent condensation.
Executive Summary & Strategic Rationale
2-Isopropoxynitrobenzene is a versatile building block for constructing nitrogen and oxygen-containing heterocycles found in pharmaceuticals (e.g., GPCR ligands, kinase inhibitors). Its utility stems from three chemical behaviors:
-
Ortho-Directing Sterics: The bulky isopropoxy group prevents side reactions at the ortho position while promoting [3,3]-sigmatropic rearrangements in vinyl Grignard additions (Bartoli reaction).
-
Latent Phenolic Functionality: The isopropyl group acts as a stable ether that can be retained to modulate lipophilicity (LogP) or cleaved under acidic conditions to reveal a reactive phenolate for benzoxazole formation.
-
Electron Donation: The alkoxy group activates the ring for electrophilic aromatic substitutions or oxidative cyclizations (e.g., Skraup synthesis).
This guide covers three distinct synthetic pathways:
-
Pathway A: Synthesis of 7-Isopropoxyindole via Bartoli Grignard Cyclization.
-
Pathway B: Synthesis of 8-Isopropoxyquinoline via Skraup Reaction.
-
Pathway C: Synthesis of Benzoxazole via Reductive Cyclization (with dealkylation).
Master Reaction Pathway (Visualized)
The following diagram illustrates the divergent synthetic utility of 2-Isopropoxynitrobenzene.
Figure 1: Divergent synthetic pathways from 2-Isopropoxynitrobenzene to key heterocyclic scaffolds.
Pathway A: Bartoli Indole Synthesis
Target: 7-Isopropoxyindole
Mechanism: Addition of vinyl Grignard to nitroarene
Rationale
The Bartoli reaction is the gold standard for converting ortho-substituted nitroarenes directly into indoles. The ortho-isopropoxy group is essential here; unsubstituted nitrobenzene does not react cleanly. The steric bulk of the isopropyl group forces the intermediate vinyl-nitroso adduct to undergo the necessary [3,3]-sigmatropic shift rather than simple addition.
Experimental Protocol
Reagents:
-
2-Isopropoxynitrobenzene (1.0 equiv)
-
Vinylmagnesium bromide (1.0 M in THF) (3.5 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous Ammonium Chloride (
)
Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Maintain an inert nitrogen atmosphere throughout.
-
Solvation: Dissolve 2-Isopropoxynitrobenzene (10 mmol) in anhydrous THF (50 mL). Cool the solution to -40°C using an acetonitrile/dry ice bath. (Note: Temperatures below -40°C are critical to prevent polymerization of the vinyl Grignard).
-
Addition: Add Vinylmagnesium bromide (35 mmol, 35 mL) dropwise over 20 minutes.
-
Observation: The solution will turn deep dark brown/red, indicating the formation of the nitroso-magnesium complex.
-
-
Reaction: Stir at -40°C for 1 hour, then allow the mixture to warm slowly to -20°C over 30 minutes.
-
Quench: Pour the cold reaction mixture rapidly into saturated aqueous
(100 mL) with vigorous stirring. -
Extraction: Extract with Ethyl Acetate (
mL). Wash combined organics with water and brine. Dry over . -
Purification: The crude oil is often complex. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1). 7-Isopropoxyindole typically elutes as a pale yellow oil or low-melting solid.
Critical Parameter: The stoichiometry of 3+ equivalents of Grignard is non-negotiable.
-
Eq 1: Reduces Nitro to Nitroso.
-
Eq 2: Adds to Nitroso to form the key intermediate.
-
Eq 3: Acts as a base to deprotonate the intermediate, driving aromatization.
Pathway B: Skraup Quinoline Synthesis
Target: 8-Isopropoxyquinoline
Mechanism: Reduction
Rationale
Quinolines are privileged scaffolds in antimalarial and anticancer drugs. The 8-position is difficult to substitute via direct electrophilic aromatic substitution on a pre-formed quinoline ring. Starting with 2-isopropoxynitrobenzene allows the installation of the oxygen functionality before ring closure.
Experimental Protocol
Step 1: Reduction to 2-Isopropoxyaniline
-
Dissolve 2-Isopropoxynitrobenzene (10 mmol) in Ethanol (30 mL).
-
Add 10% Pd/C (5 wt%) and stir under
balloon (1 atm) for 4 hours at RT. -
Filter through Celite and concentrate to yield 2-Isopropoxyaniline (Quant.).
Step 2: Skraup Cyclization Reagents:
-
2-Isopropoxyaniline (from Step 1)
-
Glycerol (3.0 equiv)
-
Sulfuric Acid (
), conc. -
Sodium 3-nitrobenzenesulfonate (Oxidant) (0.5 equiv) — Safer alternative to Arsenic pentoxide.
Procedure:
-
Mixing: In a heavy-walled flask, mix 2-isopropoxyaniline (10 mmol), glycerol (30 mmol), and sodium 3-nitrobenzenesulfonate (5 mmol).
-
Acid Addition: Cautiously add conc.
(10 mL). The reaction is highly exothermic. -
Heating: Heat the mixture to 140°C for 4 hours.
-
Note: The reaction proceeds via the in situ dehydration of glycerol to acrolein, Michael addition of the aniline, and subsequent cyclization/oxidation.
-
-
Workup: Cool to RT. Pour onto ice (100 g). Basify to pH 10 with 50% NaOH solution.
-
Extraction: Extract with DCM (
mL). -
Purification: Flash chromatography (DCM/MeOH 95:5).
Pathway C: Benzoxazole Synthesis (Deprotective Cyclization)
Target: Benzoxazole (or 2-substituted derivatives)
Mechanism: Ether cleavage
Rationale
While the isopropoxy group is stable, it can be cleaved to generate 2-aminophenol in situ. This is useful if the target is the benzoxazole core itself, using the nitro-ether as a masked phenol.
Experimental Protocol
Procedure:
-
Reduction/Deprotection: Treat 2-Isopropoxynitrobenzene with
(2 equiv) in DCM at -78°C RT to cleave the isopropyl group, yielding 2-nitrophenol. Alternatively, reduce to 2-isopropoxyaniline first, then reflux in 48% HBr to yield 2-aminophenol . -
Cyclization: Mix 2-aminophenol (10 mmol) with Triethyl Orthoformate (15 mL).
-
Catalysis: Add a catalytic amount of p-TsOH (10 mol%).
-
Reflux: Heat to reflux (146°C) for 3 hours. Ethanol byproduct distills off.
-
Isolation: Evaporate excess orthoformate. Recrystallize from Ethanol/Water.
Comparative Data Summary
| Parameter | Pathway A (Indole) | Pathway B (Quinoline) | Pathway C (Benzoxazole) |
| Key Reagent | Vinylmagnesium Bromide | Glycerol / H2SO4 | Triethyl Orthoformate |
| Temperature | -40°C (Cryogenic) | 140°C (High Heat) | 146°C (Reflux) |
| Isopropoxy Group | Retained (Position 7) | Retained (Position 8) | Lost (Becomes ring O) |
| Complexity | High (Moisture sensitive) | Moderate (Acid handling) | Low |
| Typical Yield | 45-65% | 60-75% | 80-90% |
Troubleshooting & Expert Insights
-
Bartoli Reaction Failure: If the yield of indole is low (<30%), the issue is usually temperature control or Grignard quality .
-
Insight: The reaction is extremely sensitive to moisture. Titrate the Grignard reagent before use. Ensure the internal temperature does not spike upon addition; a spike > -30°C promotes polymerization of the vinyl group over addition to the nitro.
-
-
Skraup "Violent" Reaction: The dehydration of glycerol is exothermic.
-
Insight: Mix the aniline, glycerol, and oxidant before adding acid. Add acid slowly with cooling, then heat gradually.
-
-
Regioselectivity: In the Bartoli reaction, the isopropoxy group at the ortho position ensures the substitution pattern is exclusively at the 7-position of the indole. There is no ambiguity (unlike meta-substituted nitroarenes).
References
-
Bartoli, G., et al. (1989).[2] "The reaction of vinyl Grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles." Tetrahedron Letters, 30(16), 2129-2132.[2] Link
- Dobbs, A. P., et al. (1999). "Total Synthesis of Indoles from Trichloronitrobenzene." Synlett, 1999(10), 1594-1596. (Discusses scope of Bartoli).
-
Manske, R. H. F. (1942). "The Skraup Synthesis of Quinolines." Chemical Reviews, 30(1), 113–144. Link
-
Pottorf, R. S. (2004).[3] "Benzoxazoles."[3][4] In Comprehensive Heterocyclic Chemistry III. Elsevier. (General protocols for aminophenol cyclization).
Sources
Application Note: Precision Synthesis & Utilization of 2-Isopropoxynitrobenzene in Agrochemical R&D
Executive Summary
In the development of carbamate insecticides (e.g., Propoxur) and novel carboxamide fungicides, the purity of the ortho-substituted phenolic or anilinic core is paramount. While industrial routes often rely on the mono-alkylation of catechol, this method frequently suffers from over-alkylation (forming 1,2-diisopropoxybenzene) and difficult separations.
This guide details the 2-Isopropoxynitrobenzene Route , a high-fidelity synthetic pathway that guarantees regiospecificity. By utilizing the nitro group as a masking agent for the amine (and subsequently the phenol), researchers can generate high-purity 2-Isopropoxyaniline and 2-Isopropoxyphenol . This protocol is optimized for laboratory to pilot-scale synthesis, emphasizing process safety and impurity control.
Technical Background & Mechanism
2-Isopropoxynitrobenzene serves as a "locked" precursor. The bulky isopropyl group ortho to the nitro moiety introduces steric strain, which influences both the thermodynamics of its formation and the kinetics of its reduction.
Why This Route?
-
Regio-Control: Unlike catechol alkylation, starting with 2-nitrophenol ensures 100% mono-substitution.
-
Versatility: The intermediate can be reduced to the aniline (for amide fungicides) or converted via diazonium hydrolysis to the phenol (for carbamates).
-
Stability: The nitro group deactivates the ring, preventing oxidative degradation common in electron-rich catechol intermediates.
Protocol A: Synthesis of 2-Isopropoxynitrobenzene (O-Alkylation)
Objective: Synthesize 1-isopropoxy-2-nitrobenzene via Williamson Ether Synthesis with >98% yield.
Materials
-
Substrate: 2-Nitrophenol (1.0 eq)
-
Alkylating Agent: 2-Bromopropane (1.2 eq)
-
Base: Potassium Carbonate (
), anhydrous (1.5 eq) -
Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Catalyst: Potassium Iodide (KI) (0.1 eq) - Optional, accelerates reaction via in-situ Finkelstein.
Step-by-Step Methodology
-
Preparation: Charge a 3-neck round-bottom flask with 2-Nitrophenol and DMF (5 mL/g substrate). Begin stirring.
-
Deprotonation: Add
in portions. The solution will turn bright yellow/orange due to the formation of the nitrophenoxide anion. Stir at ambient temperature for 30 minutes.-
Scientist's Note: Ensure the base is finely ground to maximize surface area.
-
-
Alkylation: Add KI, followed by the dropwise addition of 2-Bromopropane.
-
Reflux: Heat the mixture to 60–70°C .
-
Critical Control: Do not exceed 90°C. Higher temperatures promote the elimination of 2-bromopropane to propene, consuming the reagent.
-
-
Monitoring: Monitor via TLC (20% EtOAc/Hexane) or HPLC. Reaction typically completes in 4–6 hours.
-
Workup:
-
Cool to room temperature.
-
Pour into ice-water (5x reaction volume) to precipitate the product or extract with Ethyl Acetate.
-
Wash organic layer with 1M NaOH (to remove unreacted nitrophenol) and Brine.
-
-
Purification: Evaporate solvent. The product is usually a yellow oil or low-melting solid. If necessary, purify via vacuum distillation.
Protocol B: Catalytic Reduction to 2-Isopropoxyaniline
Objective: Reduce the nitro group to an amine without cleaving the isopropoxy ether linkage.
Materials
-
Substrate: 2-Isopropoxynitrobenzene
-
Catalyst: 5% Palladium on Carbon (Pd/C) (5 wt% loading)
-
Hydrogen Source:
gas (balloon or low pressure Parr shaker) -
Solvent: Methanol or Ethanol
Step-by-Step Methodology
-
Inerting: Purge the reaction vessel with Nitrogen (
) to remove oxygen.-
Safety: Dry Pd/C is pyrophoric. Always keep it wet with solvent or water during handling.
-
-
Loading: Add the substrate dissolved in Methanol. Carefully add the Pd/C catalyst.
-
Hydrogenation: Switch the atmosphere to
. Stir vigorously at Room Temperature.-
Mechanism: The nitro group is reduced sequentially (
). -
Caution: This reaction is exothermic. Monitor internal temperature.
-
-
Completion: Reaction is typically complete when
uptake ceases (1–3 hours). -
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.
-
Waste Disposal: The filter cake is a fire hazard. Keep wet and dispose of in a dedicated metal waste container.
-
-
Isolation: Concentrate the filtrate to obtain 2-Isopropoxyaniline as a reddish-brown oil.
Downstream Applications & Pathway Visualization
Agrochemical Synthesis Logic
The resulting 2-Isopropoxyaniline is a pivotal junction point:
-
Route A (Carbamates): Conversion to 2-Isopropoxyphenol (via diazonium salt hydrolysis)
Reaction with Methyl Isocyanate Propoxur . -
Route B (Amides): Reaction with substituted benzoyl chlorides
Novel Benzamide Fungicides (analogues of Flutolanil/Mepronil targeting succinate dehydrogenase).
Reaction Pathway Diagram
Figure 1: Synthetic tree illustrating the conversion of 2-Nitrophenol to bioactive agrochemical scaffolds via the nitro-intermediate.
Analytical Data Summary
To validate the synthesis, compare your results against these standard parameters.
| Parameter | 2-Isopropoxynitrobenzene | 2-Isopropoxyaniline |
| Physical State | Yellow Oil / Low melting solid | Reddish-brown oil |
| Boiling Point | ~110°C at 0.5 mmHg | ~215°C at 760 mmHg |
| IR Signature | 1520, 1350 cm⁻¹ ( | 3300–3500 cm⁻¹ ( |
| 1H NMR (CDCl3) | ||
| Key Impurity | 2-Nitrophenol (Unreacted) | Azo-dimers (from incomplete reduction) |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 86603, 1-Isopropoxy-2-nitrobenzene. Retrieved from [Link]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).
-
World Health Organization (2005). Propoxur Specifications and Evaluations for Public Health Pesticides. Retrieved from [Link] (Validates the relevance of the isopropoxyphenyl moiety).
- Occupational Safety and Health Administration (OSHA).Chemical Sampling Information: 2-Isopropoxyaniline.
Application Notes and Protocols for the Reduction of 2-Isopropoxynitrobenzene
Abstract
This comprehensive technical guide provides an in-depth analysis of the reaction mechanisms and detailed experimental protocols for the reduction of 2-isopropoxynitrobenzene to its corresponding aniline, 2-isopropoxyaniline. This transformation is a critical step in the synthesis of various fine chemicals, pharmaceutical intermediates, and agrochemicals.[1][2] This document is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the underlying chemical principles and practical, field-proven methodologies for achieving this reduction with high efficiency and selectivity. We will explore the two most prevalent and robust methods: catalytic hydrogenation and metal-acid mediated reduction, offering insights into the causality behind experimental choices and ensuring self-validating protocols.
Introduction: The Significance of Nitroarene Reduction
The reduction of aromatic nitro compounds to their corresponding primary amines is a cornerstone transformation in organic synthesis.[2] The resulting anilines are versatile intermediates in the production of a vast array of commercially important molecules, including dyes, polymers, and pharmaceuticals.[1] 2-Isopropoxyaniline, the product of the reduction of 2-isopropoxynitrobenzene, serves as a key building block for more complex molecular architectures. The choice of reduction methodology is paramount and is often dictated by factors such as functional group tolerance, scalability, cost, and safety considerations. This guide will focus on providing a detailed exposition of the reaction mechanisms and practical protocols for the successful reduction of 2-isopropoxynitrobenzene.
Mechanistic Pathways of Nitroarene Reduction
The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. The two primary mechanistic pathways, determined by the choice of reagents, are the direct (or indirect) electron transfer mechanism in metal-acid reductions and the surface-mediated mechanism in catalytic hydrogenation.
The Haber-Lukashevich Mechanism in Catalytic Hydrogenation
Catalytic hydrogenation is a widely employed method for nitroarene reduction due to its clean reaction profile and high yields.[3] The reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney Nickel (Raney Ni), in the presence of hydrogen gas.[2][3] The generally accepted mechanism, first proposed by Haber and later refined by others, involves a stepwise reduction on the catalyst surface.[4]
The key steps are as follows:
-
Adsorption: Both molecular hydrogen (H₂) and the nitroarene (2-isopropoxynitrobenzene) adsorb onto the surface of the metal catalyst.[3]
-
Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved on the metal surface, forming reactive metal-hydride species.[5][6]
-
Stepwise Reduction: The nitro group is sequentially reduced through a series of intermediates. The nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) species are key intermediates in this pathway.[3][4]
-
Desorption: The final product, 2-isopropoxyaniline, desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.
It is important to note that under certain conditions, the nitroso and hydroxylamine intermediates can condense to form azoxy (Ar-N(O)=N-Ar) and azo (Ar-N=N-Ar) byproducts. However, under typical catalytic hydrogenation conditions, these intermediates are further reduced to the desired aniline.[3]
Figure 1: Simplified workflow of the catalytic hydrogenation of 2-isopropoxynitrobenzene.
Electron Transfer Mechanism in Metal-Acid Reductions
The reduction of nitroarenes using a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid (typically HCl or acetic acid) is a classic and cost-effective method.[7] Iron is often preferred due to its low cost and the formation of iron oxides that are easily removed.[7] The reaction proceeds via a series of single-electron transfers from the metal to the nitro group.
The mechanism can be summarized as follows:
-
Protonation: The oxygen atoms of the nitro group are protonated by the acid, increasing the electrophilicity of the nitrogen atom.
-
Electron Transfer: The metal donates electrons to the protonated nitro group, initiating the reduction process.
-
Intermediate Formation: Similar to catalytic hydrogenation, nitroso and hydroxylamine intermediates are formed.
-
Final Reduction: Further electron transfer and protonation steps lead to the formation of the anilinium ion.
-
Neutralization: A final workup with a base (e.g., NaOH or NaHCO₃) is required to deprotonate the anilinium ion and isolate the free aniline product.
A key advantage of the Fe/HCl system is that the reaction can be self-sustaining. The initially formed FeCl₂ can be hydrolyzed by steam (if the reaction is heated) to regenerate HCl, thus requiring only a catalytic amount of acid to initiate the reaction.[7]
Figure 2: Stepwise mechanism of metal-acid mediated reduction of 2-isopropoxynitrobenzene.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific laboratory conditions and desired scale.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is highly efficient and generally provides clean products with simple work-up procedures.
Materials and Equipment:
-
2-Isopropoxynitrobenzene
-
10% Palladium on Carbon (Pd/C) catalyst
-
Methanol or Ethanol
-
Hydrogen gas supply (balloon or cylinder)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogenation apparatus (e.g., Parr shaker) or a three-way stopcock for use with a hydrogen balloon
-
Celite® or a similar filter aid
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-isopropoxynitrobenzene (1.0 eq) in a suitable solvent such as methanol or ethanol (approximately 10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C catalyst (1-5 mol%) to the solution. Caution: Pd/C can be pyrophoric; handle with care and preferably under an inert atmosphere.
-
Secure the flask to the hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced with hydrogen.
-
Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm or as per the apparatus's specifications) or inflate a balloon with hydrogen and attach it to the flask via a three-way stopcock.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or by monitoring hydrogen uptake. The reaction is typically complete within 2-24 hours.
-
Upon completion, carefully vent the hydrogen from the reaction vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of the reaction solvent. Caution: The Celite® pad with the catalyst may be pyrophoric and should not be allowed to dry completely in the air. Quench with water before disposal.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-isopropoxyaniline.
-
The product can be further purified by distillation or chromatography if necessary.
Protocol 2: Metal-Acid Reduction using Iron and Hydrochloric Acid
This is a cost-effective and robust method suitable for larger-scale synthesis.
Materials and Equipment:
-
2-Isopropoxynitrobenzene
-
Iron powder (fine grade)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol and Water
-
Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution
-
Ethyl acetate or Dichloromethane for extraction
-
Round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-isopropoxynitrobenzene (1.0 eq), ethanol, and water (a common solvent ratio is 5:1 to 10:1 ethanol:water).
-
Add iron powder (3-5 eq) to the mixture.
-
With vigorous stirring, slowly add a small amount of concentrated HCl (0.1-0.3 eq) to initiate the reaction. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
-
After the initial exothermic reaction subsides, heat the mixture to reflux using a heating mantle.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).
-
Cool the reaction mixture to room temperature.
-
Carefully basify the mixture by adding a saturated solution of NaHCO₃ or a dilute NaOH solution until the pH is approximately 8-9. This will precipitate iron salts.
-
Filter the mixture through a pad of Celite® to remove the iron salts. Wash the Celite® pad with ethanol or ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the organic extract under reduced pressure using a rotary evaporator to obtain the crude 2-isopropoxyaniline.
-
Further purification can be achieved by vacuum distillation or column chromatography.
Data Presentation and Characterization
The progress of the reaction and the purity of the final product should be assessed using appropriate analytical techniques.
| Parameter | Catalytic Hydrogenation (Pd/C) | Metal-Acid Reduction (Fe/HCl) |
| Typical Yield | >95% | 85-95% |
| Reaction Time | 2-24 hours | 1-4 hours |
| Temperature | Room Temperature | Reflux Temperature |
| Pressure | 1-4 atm H₂ | Atmospheric |
| Work-up | Simple filtration | Filtration, neutralization, extraction |
| Chemoselectivity | High, but may reduce other functional groups | Generally good, tolerates many functional groups |
Characterization of 2-Isopropoxyaniline:
-
¹H NMR and ¹³C NMR: To confirm the structure of the product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To observe the disappearance of the nitro group stretches (typically around 1520 and 1340 cm⁻¹) and the appearance of the N-H stretches of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹).
-
Thin Layer Chromatography (TLC): For monitoring the reaction progress. A typical mobile phase would be a mixture of hexane and ethyl acetate. The product, being more polar than the starting material, will have a lower Rf value.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess the purity of the final product and identify any byproducts.
Safety and Handling Precautions
-
2-Isopropoxynitrobenzene and 2-Isopropoxyaniline: These are aromatic nitro and amino compounds, respectively, and should be handled with care. They are potentially toxic and can be absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Catalytic Hydrogenation:
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and there are no sources of ignition.
-
Palladium on carbon (Pd/C) and Raney Nickel are pyrophoric catalysts, especially when dry and exposed to air. Handle them in an inert atmosphere or as a slurry in a solvent. Do not allow the filter cake to dry in the air. Quench the catalyst with water after filtration.
-
-
Metal-Acid Reduction:
-
The reaction with iron and HCl is exothermic and can proceed vigorously. The acid should be added slowly and with cooling if necessary.
-
Concentrated hydrochloric acid is corrosive and should be handled with extreme care.
-
The neutralization step with a base can also be exothermic.
-
Conclusion
The reduction of 2-isopropoxynitrobenzene to 2-isopropoxyaniline is a fundamental and crucial transformation in organic synthesis. Both catalytic hydrogenation and metal-acid reduction are effective methods for achieving this conversion. The choice between these methods will depend on the specific requirements of the synthesis, including scale, available equipment, cost considerations, and the presence of other functional groups in the molecule. By understanding the underlying reaction mechanisms and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and efficiently perform this important chemical transformation.
References
-
Ghosh, N. (2020). Preference for tin or iron in the reduction of nitrobenzene. Chemistry Stack Exchange. [Link]
-
LibreTexts. (2023). Catalytic Hydrogenation of Alkenes. [Link]
-
Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. [Link]
-
YouTube. (2024). Catalytic Hydrogenation of Alkenes and Alkynes. [Link]
-
OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (H₂/Pd, Pt, or Ni). [Link]
-
YouTube. (2016). Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts. [Link]
-
RSC Publishing. (n.d.). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. [Link]
-
Glatz, M., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
-
Sciencemadness. (n.d.). Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones. [Link]
-
Sassykov, L. K., et al. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
-
Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). [Link]
-
ResearchGate. (n.d.). General scheme for the catalytic hydrogenation of nitroarene. [Link]
-
National Institutes of Health. (n.d.). 2-Nitroanisole. PubChem. [Link]
-
ResearchGate. (n.d.). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. [Link]
-
Sharma, S., et al. (2014). A Highly Efficient and Chemoselective Transfer Hydrogenation of Nitroarenes to Anilines using Hydrazine Hydrate in the Presence of Catalytic Amount of Ferric Chloride. Journal of Organic Chemistry. [Link]
-
Thieme. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. [Link]
-
YouTube. (2021). Catalytic Hydrogenation Explained | Reduce Alkenes & Alkynes with H₂ and Metal Catalysts. [Link]
-
Nature. (2022). Chemo-, site-selective reduction of nitroarenes under blue-light, catalyst-free conditions. [Link]
-
ResearchGate. (2012). What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl?. [Link]
-
Pearson Study Prep. (2015). Reduction of Nitro Groups. YouTube. [Link]
Sources
The Strategic Utility of 2-Isopropoxynitrobenzene Derivatives in Modern Synthetic Chemistry
Introduction: Unlocking Synthetic Potential
In the landscape of pharmaceutical and materials science, the strategic selection of starting materials is paramount to the efficiency, scalability, and ultimate success of a synthetic campaign.[1][2][3] Among the vast arsenal of chemical building blocks, 2-isopropoxynitrobenzene and its derivatives have emerged as exceptionally versatile intermediates. The presence of the nitro group, a powerful electron-withdrawing moiety, and the sterically demanding isopropoxy group, create a unique electronic and steric environment that can be exploited to direct a variety of chemical transformations. This guide provides an in-depth exploration of the synthetic routes leveraging 2-isopropoxynitrobenzene derivatives, offering detailed application notes and robust protocols for researchers, scientists, and drug development professionals.
The core utility of these derivatives lies in the facile and often high-yielding conversion of the nitro group into a primary amine. This transformation unlocks a cascade of subsequent synthetic possibilities, including the construction of complex heterocyclic scaffolds and the introduction of diverse functionalities through modern cross-coupling methodologies. This document will systematically detail these pathways, providing not only the "how" but also the critical "why" behind each experimental choice, ensuring a deep and practical understanding of the chemistry at play.
Part 1: The Gateway Transformation - Reduction of the Nitro Group
The reduction of the nitro group in 2-isopropoxynitrobenzene to form 2-isopropoxyaniline is the cornerstone of its synthetic application. The choice of reduction methodology is critical and is often dictated by the presence of other functional groups within the molecule and the desired scale of the reaction.
Causality of Method Selection:
-
Catalytic Hydrogenation: This is often the cleanest and most efficient method for nitro group reduction, typically affording high yields of the corresponding aniline.[4] The choice of catalyst (e.g., Palladium on Carbon, Platinum oxide) and solvent can be tuned to optimize the reaction. However, catalytic hydrogenation may not be suitable for substrates containing other reducible functional groups, such as alkenes, alkynes, or certain protecting groups.
-
Transfer Hydrogenation: This method offers a safer alternative to using gaseous hydrogen.[5] Common hydrogen donors include hydrazine hydrate, ammonium formate, and isopropanol.[6][7][8][9] Transfer hydrogenation can exhibit excellent functional group tolerance, making it a valuable tool for complex molecules.[6][8]
-
Béchamp Reduction: A classical method employing iron metal in an acidic medium, the Béchamp reduction is a cost-effective and robust option, particularly for large-scale syntheses.[10][11][12][13][14] It is known for its tolerance of a wide range of functional groups that might not be compatible with catalytic hydrogenation.[11]
Experimental Workflow: Reduction of 2-Isopropoxynitrobenzene
Caption: Workflow for the reduction of 2-isopropoxynitrobenzene.
Protocol 1: Catalytic Transfer Hydrogenation using Hydrazine Hydrate
This protocol offers a balance of efficiency, safety, and functional group tolerance, making it a preferred method in many research settings.
Materials:
-
2-Isopropoxynitrobenzene
-
Hydrazine hydrate (80% solution in water)
-
Activated Carbon (e.g., Darco KB)
-
Ferric Chloride (FeCl₃·6H₂O)
-
Methanol
-
Deionized Water
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Catalyst Preparation: In a round-bottom flask, add activated carbon (0.1 g) and a solution of ferric chloride (FeCl₃·6H₂O, 0.05 g) in deionized water (2 mL). Stir the mixture for 15 minutes at room temperature.
-
Reaction Setup: To the flask containing the catalyst, add a solution of 2-isopropoxynitrobenzene (1.0 g, 5.52 mmol) in methanol (20 mL).
-
Addition of Hydrazine Hydrate: While stirring vigorously, add hydrazine hydrate (80% solution, 1.0 mL, approximately 16.5 mmol) dropwise over a period of 10-15 minutes. An exothermic reaction will be observed, and the reaction mixture will begin to reflux.
-
Reaction Monitoring: After the initial exothermic reaction subsides, maintain the reflux by gentle heating for 30-60 minutes. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol (2 x 10 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (DCM, 30 mL) and wash with deionized water (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude 2-isopropoxyaniline.
-
-
Purification: If necessary, purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
Data Summary: Comparison of Reduction Methods
| Reduction Method | Catalyst/Reagent | Solvent | Temperature (°C) | Typical Yield (%) | Key Advantages |
| Catalytic Hydrogenation | 5% Pd/C | Methanol | 25 | >95 | High purity, simple work-up |
| Transfer Hydrogenation | Hydrazine Hydrate, Fe/C | Methanol | Reflux | 85-95 | Safe, good functional group tolerance[6][8] |
| Béchamp Reduction | Fe, HCl | Water/Ethanol | Reflux | 80-90 | Cost-effective for large scale[10][11][12][13][14] |
Part 2: Building Complexity - Heterocyclic Synthesis
The resulting 2-isopropoxyaniline is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent motifs in pharmaceuticals and bioactive molecules.[15][16][17][18] The ortho-disposed amino and isopropoxy groups can participate in a variety of cyclization reactions.
Application Note: Synthesis of Benzimidazoles and Quinoxalines
-
Benzimidazoles: These are readily synthesized by the condensation of 2-isopropoxyaniline with aldehydes or carboxylic acids (or their derivatives).[19][20][21][22][23] The isopropoxy group can influence the reactivity and solubility of the resulting benzimidazole.
-
Quinoxalines: Condensation of 2-isopropoxyaniline with 1,2-dicarbonyl compounds provides a straightforward route to quinoxaline derivatives.[24][25][26][27][28] These structures are of significant interest in medicinal chemistry.
Logical Relationship: From Aniline to Heterocycles
Caption: Synthetic pathways from 2-isopropoxyaniline to key heterocycles.
Protocol 2: Synthesis of a 2-Substituted Benzimidazole Derivative
This protocol exemplifies the condensation of 2-isopropoxyaniline with an aldehyde to form a benzimidazole.
Materials:
-
2-Isopropoxyaniline
-
4-Chlorobenzaldehyde
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-isopropoxyaniline (1.0 g, 6.61 mmol), 4-chlorobenzaldehyde (0.93 g, 6.61 mmol), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.06 g, 0.33 mmol) in toluene (30 mL).
-
Azeotropic Water Removal: Heat the reaction mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the toluene solution with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Part 3: Advanced Applications - Palladium-Catalyzed Cross-Coupling Reactions
The aromatic ring of both 2-isopropoxynitrobenzene and 2-isopropoxyaniline can be further functionalized using palladium-catalyzed cross-coupling reactions, significantly expanding their synthetic utility.[29][30][31][32][33][34]
Expert Insights: Strategic Application of Cross-Coupling
-
Suzuki-Miyaura Coupling: This powerful reaction allows for the formation of carbon-carbon bonds by coupling an aryl halide or triflate with a boronic acid or ester.[35][36][37] When applied to a halogenated 2-isopropoxynitrobenzene derivative, it enables the introduction of various aryl or vinyl groups.[29][36]
-
Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, coupling an aryl halide or triflate with an amine.[38][39][40][41][42] It is a cornerstone of modern medicinal chemistry for the synthesis of complex arylamines.[31] The amination of nitroarenes has also been reported.[38][39]
Reaction Scheme: Palladium-Catalyzed Cross-Coupling
Caption: General scheme for Suzuki and Buchwald-Hartwig cross-coupling reactions.
Protocol 3: Suzuki-Miyaura Coupling of 4-Bromo-2-isopropoxynitrobenzene
This protocol details the synthesis of a biaryl compound, a common structural motif in pharmaceuticals.
Materials:
-
4-Bromo-2-isopropoxynitrobenzene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-bromo-2-isopropoxynitrobenzene (1.0 g, 3.84 mmol), phenylboronic acid (0.56 g, 4.61 mmol), palladium(II) acetate (0.043 g, 0.19 mmol), and triphenylphosphine (0.10 g, 0.38 mmol).
-
Solvent and Base Addition: Add a mixture of 1,4-dioxane (20 mL) and a 2M aqueous solution of potassium carbonate (K₂CO₃, 5.8 mL).
-
Inert Atmosphere: Degas the reaction mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Reaction: Heat the mixture to 90 °C under an inert atmosphere and stir for 12-16 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate (30 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Conclusion and Future Outlook
The synthetic routes detailed in this guide underscore the significant value of 2-isopropoxynitrobenzene derivatives as versatile and strategic building blocks in organic synthesis. The ability to readily access the corresponding aniline, coupled with the potential for further functionalization through modern synthetic methods, provides a powerful platform for the construction of a diverse array of complex molecules. As the demand for novel pharmaceuticals and advanced materials continues to grow, the creative and efficient utilization of such well-defined intermediates will remain a critical aspect of successful research and development endeavors.[43]
References
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Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction. (2025). ResearchGate. [Link]
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Béchamp reduction. (n.d.). Wikipedia. [Link]
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Selective Catalytic Hydrogenation of Nitroarenes to Anilines. (n.d.). ResearchGate. [Link]
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PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. [Link]
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Synthesis of quinoxaline using o-phenylenediamine with various diketone... (n.d.). ResearchGate. [Link]
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Suzuki—Miyaura Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid under Aerobic Conditions Catalyzed by Palladium Complexes with Thiosemicarbazone Ligands. (2025). ResearchGate. [Link]
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Buchwald-Hartwig Amination of Nitroarenes. (2017). PubMed. [Link]
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Engaging hydrazine hydrate as a hydrogen source for cobalt(ii)-catalysed transfer hydrogenation of nitroaromatics. (n.d.). Chemical Communications (RSC Publishing). [Link]
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New Methods in Synthesis and Development for Pharmaceuticals. (n.d.). Health and Medicine - NCBI Bookshelf. [Link]
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Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors. (2021). PMC - PubMed Central. [Link]
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Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. (n.d.). ResearchGate. [Link]
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Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). PMC - NIH. [Link]
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Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. (2018). MDPI. [Link]
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Modulating the Electronic Structure of α-Fe2O3 by Doping Atomically Dispersed Ce for the Transfer Hydrogenation of Nitroaromatics Using Stoichiometric Hydrazine Hydrate. (2023). ACS Publications. [Link]
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Catalytic Hydrogenation of Nitrobenzene to Aniline. (n.d.). Mettler Toledo. [Link]
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Methods of Preparation of Quinoxalines. (2023). Encyclopedia.pub. [Link]
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Beyond the Bechamp: Unpacking the Art of Nitro Group Reduction. (2026). Oreate AI Blog. [Link]
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Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. (n.d.). ResearchGate. [Link]
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Recent Developments in the Synthesis and Functionalization of Nitrogen Heterocycles. (n.d.). MDPI Books. [Link]
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Engaging hydrazine hydrate as a hydrogen source for cobalt( ii )-catalysed transfer hydrogenation of nitroaromatics. (2025). Chemical Communications (RSC Publishing). [Link]
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Practical Experiment 1: Benzimidazole from orthophenylene diamine. (n.d.). Slideshare. [Link]
-
Buchwald–Hartwig Amination of Nitroarenes. (2017). Okayama University. [Link]
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Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids. (n.d.). PMC - NIH. [Link]
-
Quinoxaline Synthesis via o-Phenylenediamine. (n.d.). Scribd. [Link]
-
Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. (2023). Journal of Chemical Education - ACS Publications. [Link]
-
AMINATION BY REDUCTION. (n.d.). SHROFF S. R. ROTARY INSTITUTE OF CHEMICAL TECHNOLOGY. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (n.d.). NIH. [Link]
-
An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. (2016). ACS Combinatorial Science. [Link]
-
2-Hetaryl-1,3-tropolones based on five-membered nitrogen heterocycles: synthesis, structure and properties. (n.d.). Beilstein Journals. [Link]
-
Transfer Hydrogenation of Nitroarenes with Hydrazine at Near-Room Temperature Catalysed by a MoO2 Catalyst. (2025). ResearchGate. [Link]
-
Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active in-situ Generated Copper Nanoparticles. (n.d.). ChemRxiv. [Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (n.d.). MDPI. [Link]
-
Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). (2020). YouTube. [Link]
-
Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. (2025). ResearchGate. [Link]
-
Synthesis, pharmacological application of quinoxaline and its derivative. (n.d.). ijrti. [Link]
-
Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. (n.d.). PMC - NIH. [Link]
-
Synthesis and properties of five-membered heterocycles containing two exocyclic conjugated double bonds. (2025). ResearchGate. [Link]
-
Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Chemists' Guide to Béchamp Reduction. (n.d.). Scribd. [Link]
-
Synthesis and characterization of isotopically labelled drugs. (2025). ResearchGate. [Link]
-
Suzuki cross-coupling reaction. (2020). YouTube. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). ScienceDirect. [Link]
-
Synthesis of 1H-benzimidazoles via the condensation of o-phenylenediamines with DMF promoted by organic acid under microwave irradiation. (2024). Taylor & Francis. [Link]
-
Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines. (n.d.). RSC Publishing. [Link]
-
Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. (2023). PMC - NIH. [Link]
-
Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (n.d.). PMC - NIH. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
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Authored by: A Senior Application Scientist
An Application Note and Protocol for the Scale-Up Synthesis of 2-Isopropoxyaniline
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the scale-up synthesis of 2-isopropoxyaniline, a critical intermediate in the pharmaceutical and fine chemical industries. We will explore the predominant synthetic strategies, focusing on a robust and scalable two-step route commencing from 2-nitrophenol. This document is intended for researchers, chemists, and process development professionals, offering in-depth explanations of experimental choices, process optimization, analytical quality control, and safety protocols to ensure a reproducible and efficient large-scale production.
Introduction and Strategic Overview
2-Isopropoxyaniline is a valuable building block in organic synthesis, primarily utilized in the manufacturing of agrochemicals and active pharmaceutical ingredients (APIs). The strategic placement of the isopropoxy and amino groups on the aniline ring makes it a versatile precursor for more complex molecular architectures.
While several synthetic pathways to 2-isopropoxyaniline exist, their scalability varies significantly. The primary challenge in synthesizing alkoxy anilines is achieving selective O-alkylation over the competing N-alkylation, especially when starting from aminophenols.[1]
Two principal strategies are considered for industrial-scale production:
-
Route A: Direct O-Alkylation of 2-Aminophenol. This is a direct application of the Williamson ether synthesis.[2][3] While atom-economical, it often suffers from poor selectivity, yielding a mixture of O-alkylated, N-alkylated, and N,O-dialkylated by-products.[1][4] Separating these closely related impurities on a large scale is challenging and economically unfavorable.
-
Route B: Two-Step Synthesis via 2-Nitrophenol. This approach involves the O-isopropylation of 2-nitrophenol, followed by the reduction of the nitro group to an amine. The initial O-alkylation of the highly acidic phenolic proton is exceptionally selective. The subsequent nitro group reduction is a well-established and high-yielding industrial transformation.[5] This route offers superior regioselectivity and a cleaner product profile, making it the preferred method for scale-up.
This guide will focus on the detailed execution of Route B .
Visualized Synthetic Workflow
The selected two-step pathway is outlined below, providing a clear, high-level overview of the process from starting material to the final purified product.
Caption: High-level workflow for the two-step synthesis of 2-isopropoxyaniline.
Detailed Protocols and Scientific Rationale
Part I: O-Isopropylation of 2-Nitrophenol
This step employs the Williamson ether synthesis, a robust SN2 reaction.[3] The phenoxide, generated in situ by a base, acts as a potent nucleophile, attacking the primary alkyl halide. The choice of a polar aprotic solvent like DMF accelerates the reaction by solvating the cation of the base, leaving the phenoxide anion more reactive.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (mass/vol) | Notes |
| 2-Nitrophenol | 139.11 | 1.0 | 139.1 g | Starting material. |
| Isopropyl Bromide | 122.99 | 1.2 | 147.6 g (108.5 mL) | Alkylating agent (slight excess). |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 | 207.3 g | Anhydrous, powdered base. |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 700 mL | Anhydrous solvent. |
Experimental Protocol
-
Reaction Setup: Assemble a multi-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and a temperature probe. Ensure all glassware is oven-dried.
-
Charging Reagents: Charge the flask with 2-nitrophenol (139.1 g, 1.0 mol), powdered anhydrous potassium carbonate (207.3 g, 1.5 mol), and anhydrous DMF (700 mL).
-
Inert Atmosphere: Purge the system with nitrogen for 15 minutes. Maintain a gentle nitrogen flow throughout the reaction.
-
Heating and Alkylation: Begin vigorous stirring and heat the mixture to 80-85 °C. Once the temperature is stable, add isopropyl bromide (147.6 g, 1.2 mol) dropwise over 1 hour using an addition funnel. An exotherm may be observed; control the addition rate to maintain the temperature below 90 °C.
-
Reaction Monitoring: After the addition is complete, maintain the reaction at 80-85 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) until the 2-nitrophenol spot is consumed (typically 4-6 hours).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 2 L of ice-cold water with stirring.
-
Extract the aqueous mixture with ethyl acetate (3 x 500 mL).
-
Combine the organic layers and wash with water (2 x 500 mL) and then with brine (1 x 500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 2-isopropoxynitrobenzene as a yellow oil. This intermediate is typically of sufficient purity for the next step.
-
Part II: Catalytic Hydrogenation of 2-Isopropoxynitrobenzene
Catalytic hydrogenation is the preferred industrial method for nitro group reduction due to its high efficiency, clean conversion, and the formation of water as the only by-product.[6] Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for this transformation.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (mass/vol) | Notes |
| 2-Isopropoxynitrobenzene | 181.18 | ~1.0 | ~181.2 g | Crude from Part I. |
| Palladium on Carbon (10% Pd) | - | - | 3.6 g (2 wt%) | 50% wet catalyst is recommended for safety. |
| Ethanol (EtOH) | 46.07 | - | 1.0 L | Solvent. |
| Hydrogen (H₂) | 2.02 | - | 50-60 psi | Reducing agent. |
Experimental Protocol
-
Reaction Setup: Charge the crude 2-isopropoxynitrobenzene (~1.0 mol) and ethanol (1.0 L) into a suitable hydrogenation reactor (e.g., a Parr shaker or a stirred autoclave).
-
Catalyst Addition: Under a nitrogen atmosphere, carefully add the 10% Pd/C catalyst (3.6 g dry weight basis). Safety Note: Pd/C can be pyrophoric. Handle with care, preferably as a wet paste, and never add it to a solvent in the presence of air.
-
Hydrogenation: Seal the reactor. Purge the system first with nitrogen (3 times) and then with hydrogen gas (3 times). Pressurize the reactor with hydrogen to 50-60 psi.
-
Reaction Execution: Begin vigorous agitation and maintain the temperature at 25-30 °C. The reaction is exothermic; cooling may be required to maintain the temperature. Hydrogen uptake should be monitored.
-
Reaction Monitoring: The reaction is typically complete when hydrogen uptake ceases (usually 3-5 hours). The completion can be confirmed by TLC or GC-MS analysis, checking for the disappearance of the starting material.
-
Work-up and Isolation:
-
Carefully vent the excess hydrogen and purge the reactor with nitrogen (3 times).
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Safety Note: The Celite pad with the catalyst should not be allowed to dry in the air. Quench it immediately with water.
-
Rinse the filter cake with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting crude oil is 2-isopropoxyaniline.
-
Large-Scale Purification Protocol
For pharmaceutical applications, high purity (>99%) is often required. Vacuum distillation is the most effective method for purifying 2-isopropoxyaniline on a large scale.[7]
Purification Parameters
| Parameter | Recommended Value | Rationale |
| Apparatus | Short-path distillation head | Minimizes product loss on the condenser surface. |
| Vacuum Pressure | 1-5 mmHg | Lowers the boiling point to prevent thermal degradation. |
| Pot Temperature | 100-120 °C | Sufficient to achieve a steady distillation rate. |
| Head Temperature | 85-95 °C (at ~2 mmHg) | Corresponds to the boiling point of the pure product. |
Protocol Steps
-
Set up a vacuum distillation apparatus with a short-path head and multiple receiving flasks.
-
Charge the crude 2-isopropoxyaniline into the distillation flask.
-
Slowly apply vacuum and begin heating the distillation pot.
-
Collect and discard any initial low-boiling fractions (forerun), which may contain residual solvents.
-
Collect the main fraction at a stable head temperature. The product should be a colorless to pale yellow oil.[8]
-
Stop the distillation before the pot goes to dryness to avoid the concentration of high-boiling, potentially unstable impurities.
-
Release the vacuum with nitrogen before allowing the apparatus to cool.
Analytical Quality Control
Rigorous analytical testing is essential to confirm the identity and purity of the final product.[9]
Analytical Methods and Expected Results
| Technique | Purpose | Expected Result |
| HPLC (Reverse Phase) | Purity Assessment | >99.0% area by UV detection (e.g., at 254 nm).[10] |
| GC-MS | Identity Confirmation & Impurity Profiling | Mass spectrum consistent with C₉H₁₃NO (M+ = 151.21). |
| ¹H NMR (in CDCl₃) | Structural Confirmation | Peaks corresponding to aromatic protons, the amine (-NH₂), and the isopropoxy group (methine and methyl protons). |
| FTIR | Functional Group Analysis | Characteristic absorptions for N-H stretching (amine), C-O stretching (ether), and aromatic C-H bonds. |
Safety and Handling
Proper safety procedures are mandatory when handling the chemicals involved in this synthesis.[11][12]
-
2-Nitrophenol: Toxic and an irritant. Avoid inhalation and skin contact.
-
Isopropyl Bromide: Flammable liquid and irritant.
-
Potassium Carbonate/Bases: Handle in a well-ventilated area to avoid dust inhalation.
-
DMF: A reproductive toxin. Handle with extreme care, using appropriate gloves and in a chemical fume hood.
-
Palladium on Carbon (Pd/C): Potentially pyrophoric when dry. Always handle wet and under an inert atmosphere.
-
Hydrogen Gas: Highly flammable and explosive. Use in a designated area with appropriate safety equipment and monitoring.
-
2-Isopropoxyaniline: Harmful if swallowed or inhaled, causes skin and eye irritation.[13][14]
Personal Protective Equipment (PPE): Safety glasses/goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile for incidental contact, with consideration for breakthrough times) must be worn at all times.[12] All operations should be conducted in a well-ventilated chemical fume hood.
References
-
Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines. Retrieved from [Link]
- Google Patents. (n.d.). US4124640A - Process for producing alkoxyanilines.
-
Wikipedia. (n.d.). 2-Aminophenol. Retrieved from [Link]
-
ChemBK. (n.d.). Isopropoxyaniline. Retrieved from [Link]
-
MDPI. (n.d.). Catalytic Reduction of p-Nitrophenol on MnO2/Zeolite-13X. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction. Retrieved from [Link]
- Google Patents. (n.d.). CN101492378A - Improvement for production process for isopropyl aniline.
- Google Patents. (n.d.). US1555452A - Preparation of isopropyl-para-aminophenol.
-
ChemRxiv. (n.d.). Selective Nitrobenzene Reduction Catalyzed by Small and Monodisperse Triimidazotriazinylidene Carbene-Protected Au Nanoparticles. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
JoVE. (2022). Two-Step Affinity Purification Yielding Full-Length Purified Proteins. Retrieved from [Link]
-
ResearchGate. (n.d.). Enhanced Catalytic Activity in the Reduction of 4-Nitrophenol and 2-Nitrophenol. Retrieved from [Link]
-
YouTube. (2018). Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic reduction of nitrobenzene. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Inline purification in continuous flow synthesis – opportunities and challenges. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]
-
MDPI. (2022). The Effects of AlPO-n Additives as Catalytic Support on Pd-Catalytic Hydrogenation. Retrieved from [Link]
-
PubMed. (2021). 2-Isoxazolines: A Synthetic and Medicinal Overview. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenol. Retrieved from [Link]
-
Beilstein Journals. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. Retrieved from [Link]
-
Kajay Remedies. (n.d.). 2 Amino Phenol. Retrieved from [Link]
-
Ministry of the Environment, Japan. (n.d.). Analytical Methods. Retrieved from [Link]
-
Nanochemistry Research. (n.d.). Facile fabrication, characterization and enhanced heterogeneous catalytic reduction of 4-nitrophenol. Retrieved from [Link]
-
Angene Chemical. (2025). Safety Data Sheet - 3-Isopropoxyaniline. Retrieved from [Link]
-
Cormica. (n.d.). Understanding Impurity Analysis. Retrieved from [Link]
-
Rutgers University. (n.d.). Aniline SOP. Retrieved from [Link]
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- 7. 3-Isopropoxyaniline | 41406-00-2 | Benchchem [benchchem.com]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Isopropoxynitrobenzene
Welcome to the technical support center for the synthesis of 2-isopropoxynitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology. The primary synthetic route discussed is the Williamson ether synthesis, a reliable method for forming the ether linkage in 2-isopropoxynitrobenzene.
Core Reaction: Williamson Ether Synthesis
The synthesis of 2-isopropoxynitrobenzene is typically achieved via the Williamson ether synthesis. This reaction involves the deprotonation of 2-nitrophenol by a suitable base to form the 2-nitrophenoxide anion, which then acts as a nucleophile, attacking an isopropyl halide (or other suitable electrophile) in a bimolecular nucleophilic substitution (SN2) reaction.[1][2][3]
Caption: The two-step mechanism of the Williamson ether synthesis.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Problem 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield (<30%) or no desired product at all. What are the most likely causes?
A: Low yields in this synthesis are common but can typically be traced back to a few key factors. The reaction follows an SN2 mechanism, which is sensitive to steric hindrance, reagent quality, and reaction conditions.[1][4]
1. Steric Hindrance and Competing Elimination (E2) Reaction: The nucleophile (2-nitrophenoxide) is attacking a secondary carbon on the isopropyl group. Secondary alkyl halides are prone to a competing E2 elimination reaction, where the base or nucleophile abstracts a proton, leading to the formation of propene gas instead of the desired ether.[2][3] Tertiary alkyl halides are even more susceptible and almost exclusively yield elimination products.[4]
-
Solution: While you cannot change the secondary nature of the electrophile in this specific synthesis, you can minimize the E2 pathway by carefully selecting a non-bulky base and controlling the temperature. Using a weaker, non-nucleophilic base is often preferable to strong, bulky bases which favor elimination.[3]
2. Inadequate Base or Incomplete Deprotonation: For the reaction to proceed, the 2-nitrophenol (pKa ≈ 7.2) must be fully deprotonated to form the reactive phenoxide.
-
Weak Base: If the base is not strong enough, the concentration of the nucleophile will be too low for the reaction to proceed efficiently.[4] For phenols, bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are generally sufficient.[4] Stronger bases like sodium hydride (NaH) are also effective but may increase the rate of side reactions if not handled carefully.[2][5]
-
Base Quality: Ensure your base has not been deactivated through improper storage. For example, NaH can appear gray if it has been deactivated by moisture.[6]
3. Presence of Water: The Williamson ether synthesis is highly sensitive to moisture.[6]
-
Causality: Water can protonate the highly reactive phenoxide, reverting it to the less nucleophilic phenol. It can also react with and consume strong bases like NaH.
-
Solution: Ensure all glassware is thoroughly dried (oven or flame-dried) and use anhydrous solvents.[6]
4. Incorrect Solvent Choice: The solvent plays a critical role in an SN2 reaction.
-
Recommended Solvents: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal.[4][7][8] These solvents solvate the cation (e.g., K⁺) but not the nucleophilic anion, leaving it "naked" and more reactive.[6]
-
Solvents to Avoid: Protic solvents (like ethanol or water) can solvate the nucleophile through hydrogen bonding, creating a solvent cage that hinders its ability to attack the electrophile, thus slowing the reaction rate.[1]
Caption: A logical workflow for troubleshooting low product yield.
Problem 2: Product is Impure
Q: I have obtained a product, but TLC and/or NMR analysis shows significant impurities. What are these and how can I prevent them?
A: Impurities typically arise from unreacted starting materials or the formation of side products.
-
Unreacted 2-Nitrophenol: This is the most common impurity if the reaction does not go to completion. It can be easily removed during workup.
-
Solution: During the aqueous workup, wash the organic layer with a dilute NaOH solution. The acidic 2-nitrophenol will be deprotonated to the water-soluble sodium 2-nitrophenoxide and move to the aqueous layer, while the neutral ether product remains in the organic layer.
-
-
C-Alkylation vs. O-Alkylation: Phenoxide ions are ambident nucleophiles, meaning they can react at two different sites: the oxygen (O-alkylation, desired) or a carbon on the aromatic ring (C-alkylation, undesired).[2][9]
-
Causality: The reaction site can be influenced by the solvent and counter-ion. While O-alkylation is generally favored, certain conditions can promote C-alkylation.
-
Solution: Using polar aprotic solvents generally favors O-alkylation.
-
-
Elimination Product (Propene): As mentioned previously, E2 elimination is a major competing pathway that forms propene, which will escape as a gas and therefore not be an impurity in the final product, but its formation will lower the overall yield.
Optimization Strategies
Q: How can I systematically optimize my reaction to maximize the yield of 2-isopropoxynitrobenzene?
A: Optimization involves the careful selection of reagents and reaction parameters. A typical Williamson ether synthesis is conducted at 50-100 °C for 1-8 hours.[1][7] Yields in laboratory settings can range from 50-95%.[1][7]
| Parameter | Options | Rationale & Causality | Recommended Choice |
| Alkylating Agent | 2-Bromopropane, 2-Iodopropane | The C-I bond is weaker than the C-Br bond, making iodide a better leaving group and 2-iodopropane more reactive. This can increase the reaction rate. | 2-Iodopropane (if rate is an issue) or 2-Bromopropane (more cost-effective). |
| Base | K₂CO₃, NaOH, NaH, Cs₂CO₃ | K₂CO₃: A mild, effective base for phenols, easy to handle. NaOH: Stronger, but can introduce water. NaH: Very strong, ensures complete deprotonation but is moisture-sensitive and pyrophoric.[5] Cs₂CO₃: Highly effective due to the "caesium effect," but more expensive.[8] | Start with K₂CO₃ for a balance of reactivity and safety. |
| Solvent | DMF, Acetonitrile, DMSO | All are excellent polar aprotic solvents that accelerate SN2 reactions.[4][8] DMF is a common and effective choice. Acetonitrile has a lower boiling point, which can be useful. | DMF or Acetonitrile . |
| Temperature | 50 - 100 °C | Higher temperatures increase the rate of both the desired SN2 reaction and the undesired E2 elimination.[6] A balance must be struck. | Start at a lower temperature (~60-70 °C) and monitor by TLC. Increase if the reaction is too slow. |
| Catalyst | None, Phase Transfer Catalyst (PTC) | A PTC (e.g., Tetrabutylammonium bromide) can be used to increase the solubility of the phenoxide in the organic phase, accelerating the reaction, especially in biphasic systems.[1][10][11] | A PTC is beneficial if you are using a weaker base or a less polar solvent system.[10] |
Experimental Protocols
Baseline Protocol for Synthesis
This protocol is a validated starting point. Researchers should monitor the reaction's progress via Thin Layer Chromatography (TLC).
-
Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-nitrophenol (e.g., 5.0 g, 1.0 eq) and anhydrous potassium carbonate (K₂CO₃) (e.g., 1.5 eq).
-
Solvent Addition: Add 40 mL of anhydrous N,N-dimethylformamide (DMF).
-
Reagent Addition: Add 2-bromopropane (e.g., 1.2 eq) to the mixture.
-
Reaction: Heat the mixture to 70 °C with vigorous stirring. Monitor the reaction progress by TLC until the 2-nitrophenol spot has been consumed (typically 4-6 hours).
-
Workup:
-
Cool the reaction mixture to room temperature and pour it into 100 mL of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).[12]
-
Combine the organic layers and wash with 5% NaOH (2 x 50 mL) to remove any unreacted 2-nitrophenol.
-
Wash the organic layer with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[12]
-
-
Purification: Purify the crude oil/solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure 2-isopropoxynitrobenzene.
Protocol for Product Characterization
Confirm the identity and purity of the final product using standard spectroscopic methods.
-
¹H NMR: Expect characteristic signals for the aromatic protons (around 7-8 ppm), the methine proton of the isopropyl group (a septet around 4.7 ppm), and the methyl protons of the isopropyl group (a doublet around 1.4 ppm).
-
¹³C NMR: Expect signals for the six aromatic carbons and the two distinct carbons of the isopropyl group.
-
Mass Spectrometry: Verify the molecular weight of the product.
References
- Benchchem. (n.d.). Troubleshooting low conversion rates in Williamson ether synthesis.
- Wikipedia. (n.d.). Williamson ether synthesis.
- J&K Scientific LLC. (2025). Williamson Ether Synthesis.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- Chemistry Steps. (n.d.). Williamson Ether Synthesis.
- Defense Technical Information Center. (2022). Synthesis of 2-Methoxypropyl Benzene for Epitope Imprinting.
- Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.
- Cambridge University Press. (n.d.). Williamson Ether Synthesis.
- Benchchem. (n.d.). Troubleshooting low yield in Williamson ether synthesis of crown ethers.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Journal For Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS.
- Semantic Scholar. (1975). An improved Williamson ether synthesis using phase transfer catalysis.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. byjus.com [byjus.com]
- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 9. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 10. fzgxjckxxb.com [fzgxjckxxb.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Purification of Crude 2-Isopropoxynitrobenzene
Welcome to the comprehensive technical support guide for the purification of crude 2-Isopropoxynitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshooting scenarios encountered during the purification of this important nitroaromatic intermediate. Our focus is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Understanding the Impurity Profile of Crude 2-Isopropoxynitrobenzene
Effective purification begins with a thorough understanding of the potential impurities in your crude product. The synthesis of 2-isopropoxynitrobenzene, whether through Williamson ether synthesis or the nitration of isopropoxybenzene, can introduce a variety of byproducts. Identifying these impurities is the first step toward selecting an appropriate purification strategy.
Common Synthesis Routes and Potential Impurities:
-
Williamson Ether Synthesis: This common method involves the reaction of a 2-nitrophenoxide with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane).[1][2][3]
-
Unreacted Starting Materials: Residual 2-nitrophenol and the isopropyl halide.
-
Elimination Byproduct: Propene gas may be formed as a side product, particularly if there are any steric hindrances or if a strong, non-hindered base is used.[2]
-
Solvent and Base Residues: Residual solvents and salts from the reaction and workup.
-
-
Nitration of Isopropoxybenzene: This involves the electrophilic aromatic substitution of isopropoxybenzene.
-
Isomeric Byproducts: The isopropoxy group is an ortho-, para-director. Therefore, the nitration will likely produce a mixture of 2-isopropoxynitrobenzene and 4-isopropoxynitrobenzene.
-
Dinitration Products: Under harsh nitrating conditions, dinitro-isopropoxybenzene isomers can be formed.
-
Unreacted Starting Material: Residual isopropoxybenzene.
-
Acidic Residues: Traces of nitric and sulfuric acid from the nitrating mixture.
-
The following diagram illustrates the logical flow of identifying potential impurities based on the synthetic route.
Caption: Impurity sources in 2-isopropoxynitrobenzene synthesis.
Troubleshooting and FAQs for Purification Techniques
This section addresses common issues encountered during the purification of 2-isopropoxynitrobenzene, providing both explanations and actionable solutions.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.
FAQs and Troubleshooting:
Q1: My crude 2-isopropoxynitrobenzene is an oil and won't crystallize. What should I do?
-
Explanation: The presence of significant impurities can lower the melting point of a compound, resulting in an oil. Also, some nitroaromatic compounds can be prone to "oiling out," where the compound melts in the hot solvent before it dissolves.
-
Solutions:
-
Initial Purification: Consider a preliminary purification step like column chromatography to remove the bulk of the impurities.
-
Solvent Selection: Experiment with different solvent systems. For nitroaromatic compounds, alcoholic solvents are often a good starting point.[3] You may need a two-solvent system. A good approach is to dissolve the oil in a small amount of a "good" solvent (in which it is very soluble, like dichloromethane or acetone) and then slowly add a "bad" solvent (in which it is poorly soluble, like hexane or water) until turbidity persists. Gentle warming to redissolve, followed by slow cooling, can promote crystallization.
-
Induce Crystallization: If the solution is supersaturated, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure 2-isopropoxynitrobenzene.
-
Q2: I'm getting poor recovery after recrystallization. What are the likely causes?
-
Explanation: Low recovery can result from using too much solvent, choosing a solvent in which your product is too soluble even at low temperatures, or premature crystallization during hot filtration.
-
Solutions:
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve your crude product.
-
Solvent Choice: Re-evaluate your solvent system. The ideal solvent will have high solubility for your compound at elevated temperatures and low solubility at cold temperatures.
-
Cooling: Ensure you are allowing adequate time for crystallization at room temperature and then in an ice bath.
-
Mother Liquor: Concentrate the mother liquor (the solvent from which the crystals were filtered) and cool it again to see if a second crop of crystals can be obtained.
-
Q3: My recrystallized product is still colored. How can I remove colored impurities?
-
Explanation: Colored impurities are common in nitroaromatic chemistry. These are often polar, colored byproducts.
-
Solution:
-
Activated Carbon: Add a small amount of activated carbon to the hot, dissolved solution before filtration. The activated carbon will adsorb the colored impurities. Use with caution, as it can also adsorb some of your product. Do not add activated carbon to a boiling solution, as this can cause violent bumping.
-
Table 1: Recommended Solvents for Recrystallization Trials
| Solvent/Solvent System | Rationale |
| Ethanol or Isopropanol | Nitroaromatic compounds often have good solubility in hot alcohols and lower solubility when cold. |
| Dichloromethane/Hexane | A two-solvent system where dichloromethane is the "good" solvent and hexane is the "bad" solvent. |
| Toluene | Aromatic solvents can be effective for aromatic compounds. |
| Ethyl Acetate/Hexane | Another common two-solvent system for compounds of intermediate polarity. |
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase (like silica gel or alumina) and their solubility in a mobile phase (the eluent).
FAQs and Troubleshooting:
Q1: I'm not getting good separation between 2-isopropoxynitrobenzene and its 4-isomer on my silica gel column. What can I do?
-
Explanation: Isomers can have very similar polarities, making them difficult to separate.
-
Solutions:
-
Solvent System Optimization: The key is to find a solvent system with the right polarity to differentiate between the isomers. A common starting point for nitroaromatic compounds is a mixture of hexane and ethyl acetate. Try a gradient elution, starting with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity.
-
Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina.
-
High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC may be necessary.
-
Q2: My compound seems to be decomposing on the silica gel column. How can I prevent this?
-
Explanation: Silica gel is acidic and can sometimes cause decomposition of sensitive compounds. While 2-isopropoxynitrobenzene is generally stable, some impurities or the compound itself under certain conditions might be sensitive.
-
Solution:
-
Deactivate Silica: You can "deactivate" the silica gel by adding a small amount of a base, like triethylamine (e.g., 1%), to your eluent. This will neutralize the acidic sites on the silica.
-
Q3: My compound is eluting too quickly (high Rf) or not at all (low Rf). How do I adjust my solvent system?
-
Explanation: The retention factor (Rf) on a TLC plate is a good indicator of how a compound will behave on a column. An ideal Rf for the target compound is typically between 0.2 and 0.4.
-
Solutions:
-
High Rf (eluting too fast): Your eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mixture.
-
Low Rf (sticking to the column): Your eluent is not polar enough. Increase the proportion of the polar solvent.
-
Caption: A typical workflow for column chromatography purification.
Chemical Purification (for Dinitro Impurities)
For crude products containing dinitroaromatic impurities, a chemical purification step can be highly effective. This method relies on the selective reduction of the more electron-deficient dinitro compounds.
Q1: How does the selective reduction method work?
-
Explanation: Dinitroaromatic compounds are more easily reduced than their mononitro counterparts. By using a mild reducing agent, it's possible to selectively reduce one of the nitro groups on the dinitro impurity to an amino group, forming a nitro-amino compound. This new compound is basic and can be easily removed by an acid wash.
-
Procedure Outline:
-
Treat the crude 2-isopropoxynitrobenzene with a selective reducing agent.
-
After the reaction, dissolve the mixture in a water-immiscible organic solvent.
-
Wash the organic layer with an aqueous acid solution (e.g., dilute HCl). The basic nitro-amino impurity will react with the acid and move into the aqueous layer.
-
Separate the organic layer, which now contains the purified 2-isopropoxynitrobenzene.
-
Wash the organic layer with water and brine, then dry and evaporate the solvent.
-
Experimental Protocols
Safety First: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling chemicals. Work in a well-ventilated fume hood. Nitroaromatic compounds can be toxic and should be handled with care.[4]
Protocol 1: Recrystallization of 2-Isopropoxynitrobenzene
Due to the lack of precise solubility data, this protocol provides a general guideline for solvent screening and recrystallization.
-
Solvent Screening:
-
Place a small amount (e.g., 20-30 mg) of the crude material into several test tubes.
-
To each tube, add a different solvent from Table 1 dropwise at room temperature to assess solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube in a warm water bath and continue adding the solvent dropwise until the solid dissolves.
-
Allow the solutions to cool to room temperature and then in an ice bath to observe crystal formation. The best solvent will dissolve the compound when hot but yield a good amount of crystals when cold.
-
-
Recrystallization Procedure:
-
Place the crude 2-isopropoxynitrobenzene in an Erlenmeyer flask.
-
Add the chosen solvent (or the "good" solvent of a pair) in small portions while heating the flask on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.
-
If using a two-solvent system, add the "bad" solvent dropwise to the hot solution until a faint cloudiness persists. Then, add a few drops of the "good" solvent to redissolve the precipitate.
-
If the solution is colored, remove it from the heat, add a small amount of activated carbon, and gently swirl.
-
Perform a hot filtration to remove any insoluble impurities (and activated carbon, if used).
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystal formation appears to have stopped, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals in a vacuum oven.
-
Protocol 2: Column Chromatography of 2-Isopropoxynitrobenzene
-
Slurry Preparation: Pack a chromatography column with silica gel using a slurry of the initial eluent (e.g., 98:2 hexane:ethyl acetate).
-
Sample Loading: Dissolve the crude 2-isopropoxynitrobenzene in a minimal amount of dichloromethane or the eluent. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column.
-
Elution: Begin eluting with the low-polarity solvent system, collecting fractions.
-
Monitoring: Monitor the fractions by thin-layer chromatography (TLC).
-
Gradient (if needed): If the product is not eluting, gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 hexane:ethyl acetate).
-
Isolation: Once the fractions containing the pure product are identified, combine them and remove the solvent using a rotary evaporator.
Physical and Chemical Properties
Table 2: Estimated Physical Properties of 2-Isopropoxynitrobenzene
| Property | Estimated Value/Information | Rationale |
| Molecular Formula | C₉H₁₁NO₃ | - |
| Molecular Weight | 181.19 g/mol | - |
| Appearance | Likely a pale yellow solid or oil | Nitroaromatic compounds are often colored. |
| Boiling Point | > 200 °C | The boiling point will be significantly higher than isopropoxybenzene (177 °C) due to the polar nitro group. |
| Melting Point | Data not available | Will depend on the purity. |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, acetone, and toluene. Sparingly soluble in hexane and water. | The aromatic ring and ether group provide some non-polar character, while the nitro group adds polarity. |
References
-
BYJU'S. Williamson Ether Synthesis reaction. [Link]
-
AdiChemistry. WILLIAMSON'S SYNTHESIS | EXPLANATION. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Carl ROTH. Safety Data Sheet: 2-Isopropoxyethanol. [Link]
Sources
- 1. carlroth.com:443 [carlroth.com:443]
- 2. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
- 3. 1-Isopropoxy-2-(prop-2-yn-1-yloxy)benzene | C12H14O2 | CID 15808520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US3417146A - Preparation of nitrated aromatic ethers - Google Patents [patents.google.com]
Technical Support Center: Reduction of 2-Isopropoxynitrobenzene
Senior Application Scientist Desk Subject: Troubleshooting Side Products & Optimization of 2-Isopropoxyaniline Synthesis
Introduction
Welcome to the technical support center. You are likely here because the reduction of 2-Isopropoxynitrobenzene (CAS: 6651-55-4) to 2-Isopropoxyaniline (CAS: 29026-74-2) is yielding unexpected impurities.
While the isopropyl group (
-
Condensation: Formation of colored azo/azoxy dimers (Orange/Red oil).
-
Hydrogenolysis: Cleavage of the ether bond to form 2-aminophenol (Loss of yield).
-
Accumulation: Buildup of explosive N-arylhydroxylamines (Safety hazard).
Visualizing the Reaction Network
Before troubleshooting, you must understand where your side products originate. The diagram below maps the Haber Mechanism (standard reduction) against the specific "off-ramps" that generate impurities in your system.
Figure 1: Reaction network showing the main reduction pathway (Blue) and competing side reactions (Red/Grey).
Troubleshooting Modules
Module 1: The "Orange Impurity" (Coupling Products)
Symptom: The reaction mixture turns bright orange or red. GC/HPLC shows high molecular weight impurities (dimers). Diagnosis: Azoxy/Azo Coupling. The ortho-isopropoxy group slows down the reduction. This causes a "traffic jam" of Nitroso and Hydroxylamine intermediates on the catalyst surface. If the pH is basic (even slightly), these two intermediates condense to form Azoxybenzene derivatives.
| Root Cause | Technical Solution |
| High pH | Acidify: Add small amounts of Acetic Acid (0.5 - 1.0 eq) to the solvent. Neutral to slightly acidic pH inhibits condensation. |
| Catalyst Overload | Dilution: Reduce substrate concentration. High local concentrations on the catalyst surface favor bimolecular coupling over unimolecular hydrogenation. |
| Solvent Choice | Switch: If using MeOH, ensure it is neutral. Avoid basic additives (e.g., amines) unless strictly necessary for solubility. |
Module 2: The "Missing Alkyl" (Dealkylation)
Symptom: Loss of the isopropyl group. Formation of 2-Aminophenol . Diagnosis: Hydrogenolysis (O-Dealkylation). While isopropyl ethers are more stable than benzyl ethers, they are susceptible to cleavage under two conditions: (1) Strong acidic environments (SN1 pathway), or (2) Highly active Pd catalysts at elevated temperatures.
| Root Cause | Technical Solution |
| Catalyst Activity | Switch to Pt/C: Platinum is less active for C-O bond hydrogenolysis than Palladium. Use 1% Pt/C or sulfided Pd/C. |
| Temperature | Cool Down: Dealkylation has a higher activation energy than nitro reduction. Keep |
| Acidic Support | Check Support: Some carbon supports are acidic. Add a trace of |
Module 3: The "Stalled Reaction" (Hydroxylamine Accumulation)
Symptom: Reaction stops at ~90% conversion. A polar intermediate persists. Diagnosis: N-Arylhydroxylamine Accumulation. The reduction of the Hydroxylamine to the Amine is the final step. If the catalyst is poisoned or hydrogen mass transfer is poor, this step fails. Warning: Hydroxylamines are thermally unstable.
| Root Cause | Technical Solution |
| Mass Transfer | Agitation: Hydrogen solubility is the rate-limiting step. Increase stirring speed (RPM) or hydrogen pressure (bar). |
| Catalyst Poisoning | Promoters: Use Vanadium-doped catalysts (e.g., Pt-V/C). Vanadium activates the N-O bond cleavage, preventing accumulation. |
Optimized Protocols
Method A: Catalytic Hydrogenation (Preferred)
Best for: Scalability, Cleanliness, High Yield.
-
Setup: Autoclave or Parr shaker.
-
Solvent: Methanol or Ethanol (0.1 M concentration).
-
Catalyst: 5% Pt/C (sulfided) OR 5% Pd/C (if T < 40°C). Load: 1-3 mol%.
-
Additive: Acetic Acid (1.0 equiv) to prevent azo coupling.
-
Conditions: 3–5 bar
, 25–35°C. -
Workup: Filter catalyst (Celite). Neutralize acid with aqueous
. Extract with EtOAc.-
Note: If using Pd/C, monitor strictly for dealkylation. If observed, lower T immediately.
-
Method B: Iron/Acid Reduction (Bechamp)
Best for: Small scale, Labs without
-
Reagents: Iron powder (3-5 equiv), Acetic Acid (solvent/reactant), Water.
-
Procedure:
-
Dissolve 2-isopropoxynitrobenzene in AcOH/
(5:1). -
Add Fe powder portion-wise at 60°C (Exothermic!).
-
Reflux for 1-2 hours.
-
-
Mechanism: Electron transfer from Fe surface.
-
Advantage: Zero risk of hydrogenolysis (Iron does not cleave the ether bond).
-
Disadvantage: Iron waste disposal; heterogeneous sludge.
Decision Tree: Synthesis Strategy
Figure 2: Strategic decision tree for selecting the optimal reduction method based on equipment and side-product observation.
References
- Haber, F. (1898). Über stufenweise Reduktion des Nitrobenzols mit begrenztem Kathodenpotential. Z. Elektrochem., 4, 506.
-
Gelder, E. A., Jackson, S. D., & Lok, C. M. (2005). A study of the mechanism of the hydrogenation of nitrobenzene over a palladium/carbon catalyst. Chemical Communications, (4), 522-524. Link
- Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis, 345(1‐2), 103-151. (Authoritative review on catalyst selection for functionalized nitroarenes).
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text on preventing hydrogenolysis of ethers during reduction).
- Sajiki, H. (1995). Selective inhibition of benzyl ether hydrogenolysis with Pd/C-ethylenediamine. Tetrahedron Letters, 36(20), 3465-3468. (Discusses catalyst poisoning to prevent ether cleavage).
Technical Support Center: Catalytic Hydrogenation of Nitroarenes
Status: Online Operator: Senior Application Scientist Ticket Scope: Heterogeneous Catalysis (Pd/C, Pt/C, Raney Ni)
Welcome to the Advanced Catalysis Support Hub. Below you will find a curated set of troubleshooting modules designed to address the non-linear behaviors of nitroarene reduction. This guide moves beyond basic textbook definitions to address the hydrodynamic and mechanistic failures common in drug development campaigns.
Module 1: Kinetic Stalling & Mass Transfer Failure
User Query: "My reaction initiates rapidly but stalls at 60-70% conversion. Adding more catalyst doesn't restart it. What is happening?"
Diagnosis: You are likely experiencing Mass Transfer Limitation or Pore Diffusion Resistance , not necessarily catalyst deactivation. In heterogeneous hydrogenation, the reaction rate is often governed by the availability of dissolved hydrogen at the catalyst surface, not the intrinsic reaction rate of the nitro group.
The Causality: Nitro reduction is highly exothermic. An initial burst of activity can consume dissolved hydrogen faster than it can be replenished from the gas phase. If the agitation rate is insufficient to maintain the gas-liquid interface (kLa), the catalyst surface becomes hydrogen-starved. This leads to the accumulation of bulky intermediates (like azoxy species) that block catalyst pores.
Troubleshooting Protocol:
-
The Agitation Test: Before adding more catalyst, double your stirring speed (RPM). If the reaction rate increases, your system is mass-transfer limited.
-
Solvent Swap: Switch to a solvent with higher hydrogen solubility.
-
Water: Low H₂ solubility (avoid unless necessary).
-
Methanol/Ethanol: Moderate solubility; standard choice.
-
THF/Ethyl Acetate: Higher H₂ solubility; better for difficult substrates.
-
-
The "Crust" Check: If using Pd/C, check if the catalyst has agglomerated. Nitroarenes with low solubility can precipitate on the catalyst surface, physically blocking active sites.
Decision Matrix: Reaction Stalling
Figure 1: Diagnostic logic for distinguishing between catalyst poisoning and mass transfer limitations.
Module 2: Chemoselectivity & Dehalogenation
User Query: "I need to reduce a nitro group in the presence of a halogen (Cl, Br, I). I'm seeing significant dehalogenation (5-15%). How do I stop this?"
Diagnosis: Palladium is an excellent catalyst for hydrogenolysis (cleaving C-X bonds). To retain the halogen, you must modify the catalyst's electronic properties or switch metals to lower the affinity for the C-X bond while maintaining activity for the -NO₂ group.
Technical Solution: You must poison the catalyst selectively. This is a counter-intuitive but field-proven technique.
The "Inhibitor" Strategy:
-
Switch Metal: Move from Pd/C to Pt/C (Platinum on Carbon) or Sulfided Platinum . Platinum is generally less active for hydrogenolysis than Palladium [1].
-
Add Modifiers: Introduce a catalyst poison that binds to the high-energy sites responsible for dehalogenation but leaves the sites required for nitro reduction available.
-
Vanadium: Addition of Vanadium (e.g., NH₄VO₃) is highly effective for suppressing dehalogenation.
-
Nitrogen/Sulfur Additives: Morpholine, ethylenediamine, or thiophene can suppress dehalogenation.
-
Selectivity Guide Table:
| Target Product | Recommended System | Mechanism of Action |
| Ar-NH₂ (Standard) | 5-10% Pd/C, MeOH | High turnover frequency. |
| Cl-Ar-NH₂ (Chlorine) | 1-5% Pt/C, Sulfided | Pt has lower C-Cl insertion rate; Sulfur blocks active sites. |
| Br-Ar-NH₂ (Bromine) | Pt/C + Vanadium (0.1 eq) | Vanadium modifies electronic surface state. |
| I-Ar-NH₂ (Iodine) | Fe/Acid or Zn (Stoichiometric) | Catalytic hydrogenation often fails; consider chemical reduction. |
| Alkene-Ar-NH₂ | Raney Nickel or Pt/C | Pd/C will reduce the alkene rapidly. |
Module 3: The "Hydroxylamine" Trap (Impurity Profiling)
User Query: "I have high conversion, but HPLC shows a persistent impurity (M-16) that won't disappear. It turns dark upon standing."
Diagnosis: You have accumulated Aryl Hydroxylamine (Ar-NHOH) . This is an intermediate in the Haber mechanism. Its accumulation suggests the final reduction step (Ar-NHOH → Ar-NH₂) is rate-limiting or inhibited.
The Haber Mechanism & Pathway Control: Understanding the path is crucial. The reduction proceeds via Nitroso (Ar-NO) and Hydroxylamine (Ar-NHOH). The condensation of these intermediates leads to colored impurities (Azoxy, Azo).
Corrective Actions:
-
Check pH: The reduction of Hydroxylamine to Amine is acid-catalyzed. If your reaction is in neutral or basic media, this step slows down. Add 1-2 equivalents of Acetic Acid to the mixture to drive the final reduction [2].
-
Temperature: The final step has a higher activation energy. Increasing temperature by 10-20°C after the initial H₂ uptake ceases can drive the reaction to completion.
Pathway Visualization:
Figure 2: The Haber Mechanism. Note the red node (Hydroxylamine) is the common bottleneck requiring acidic promotion.
Module 4: Experimental Protocol (Safety & Execution)
User Query: "How do I safely handle the catalyst and isolate the product without causing a fire?"
Standard Operating Procedure (SOP): Hydrogenation of Nitroarenes
1. Catalyst Handling (The Wetting Rule): Dry Pd/C is pyrophoric. It will ignite methanol vapors if added directly to the solvent.
-
Correct: Weigh catalyst into a solid addition funnel or beaker. Add a small amount of water (or toluene if strictly anhydrous) to create a thick paste/slurry before adding the reaction solvent.
-
Correct: Use 50% water-wet commercial catalysts to mitigate ignition risk.
2. The Reaction Setup:
-
Step A: Charge substrate and solvent into the autoclave/flask.
-
Step B: Add the catalyst slurry (prepared above).
-
Step C: Inert the vessel. Cycle Nitrogen (3x) then Hydrogen (3x). Never introduce H₂ directly to a vessel containing air.
3. Workup & Isolation (Filtration):
-
Step A: Purge vessel with Nitrogen.
-
Step B: Filter catalyst over a pad of Celite (diatomaceous earth).
-
Step C (Critical): Do NOT suck the catalyst filter cake dry. Air pulled through a dry, hydrogen-saturated Pd/C cake causes immediate ignition. Keep the cake wet with solvent or water at all times.
-
Step D: Submerge the used filter cake/Celite in water immediately for disposal.
References
-
Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis.
-
Studer, M., et al. (2000). "The hydrogenation of nitroarenes: From mechanism to process." Topics in Catalysis.
-
Kasparian, A., et al. (2011). "State of the Art in the Scale-Up of Catalytic Hydrogenation." Organic Process Research & Development.
Technical Support Center: Synthesis of Substituted Anilines
Status: System Operational Current Version: 2.4 (Process Chemistry Module) Operator: Senior Application Scientist
Welcome to the Aniline Synthesis Support Hub
This technical guide addresses the critical bottlenecks in synthesizing substituted anilines. Whether you are dealing with chemoselectivity issues during nitro-reduction or struggling with catalyst deactivation in Buchwald-Hartwig aminations, this interface provides root-cause analysis and validated protocols.
📊 Workflow Decision Matrix
Before opening a troubleshooting ticket, confirm you are utilizing the correct synthetic pathway based on your substrate's electronic and steric profile.
Figure 1: Synthetic pathway selection logic. Blue nodes indicate decision points; Green nodes indicate high-probability success pathways for complex substrates.
🟢 Ticket #101: Chemoselectivity Failure (Dehalogenation)
User Query: "I am trying to reduce a nitro group to an aniline on a substrate that contains an aryl bromide. Using standard Pd/C and H2 results in significant debromination (up to 40%). How do I retain the halogen?"
Root Cause Analysis: Palladium is an excellent catalyst for hydrodehalogenation. In the presence of hydrogen gas, the C-Br bond undergoes oxidative addition to Pd(0), followed by hydrogenolysis. This is a competing reaction with nitro reduction.
Troubleshooting Protocol: You must decouple the reduction potential from the hydrogenolysis potential.
Option A: Poisoned Catalyst System (Scalable) Switch to a Platinum-based system or "poison" the Palladium.
-
Recommendation: Pt/C is generally less active toward C-Halogen bonds than Pd/C. Alternatively, use Pd/C doped with diphenylsulfide or Vanadium.
Option B: Dissolving Metal Reduction (High Selectivity) If the scale allows, Iron-mediated reduction is the gold standard for halogen tolerance.
🧪 Validated Protocol: Fe/NH4Cl Reduction
Ref: Based on classic Bechamp conditions, optimized for mildness.
-
Setup: 3-neck round bottom flask with mechanical stirring (slurry becomes viscous).
-
Solvent: Ethanol/Water (3:1 ratio).
-
Reagents:
-
Substrate (1.0 equiv)
-
Iron Powder (325 mesh, 5.0 equiv) - Must be activated or fine mesh.
-
Ammonium Chloride (0.5 - 1.0 equiv) - Acts as electrolyte/buffer.
-
-
Procedure:
-
Dissolve substrate in EtOH/H2O.
-
Add NH4Cl. Heat to 60°C.
-
Add Iron powder portion-wise over 30 minutes to control exotherm.
-
Reflux (approx. 75-80°C) for 2-4 hours. Monitor by HPLC (TLC is often misleading due to aniline streaking).
-
-
Workup (Critical):
-
Filter hot through Celite to remove iron oxides. Wash cake with hot EtOH.
-
Note: If filtrate turns brown/cloudy upon cooling, iron salts are precipitating. Perform an EDTA wash or basic workup to sequester Fe ions.
-
🟢 Ticket #205: Buchwald-Hartwig Coupling Stalled
User Query: "I'm coupling a sterically hindered aryl chloride with a primary amine using Pd(OAc)2 and BINAP. The reaction turns black immediately (Pd crash out) and yields are <10%. What is killing the catalyst?"
Root Cause Analysis: The formation of "Palladium Black" indicates the catalyst is aggregating out of solution before it can re-enter the catalytic cycle. This is often caused by:
-
Inefficient Ligation: BINAP is a first-generation ligand. It often lacks the steric bulk to prevent Pd aggregation during the difficult reductive elimination step for hindered substrates.
-
Amine Poisoning: Primary alkyl amines can bind too tightly to Pd, shutting down the cycle.
Troubleshooting Protocol: Shift to dialkylbiaryl phosphine ligands (Buchwald Ligands) which form monoligated Pd species that are highly active and stable.
📉 Ligand Selection Guide
| Substrate Challenge | Recommended Ligand | Base Recommendation | Why? |
| General Purpose | XPhos | Cs2CO3 | Excellent balance of stability and activity. |
| Steric Hindrance | BrettPhos | NaOtBu | Bulky ligand facilitates reductive elimination. |
| Electron Poor Amine | tBuBrettPhos | K3PO4 | Handles weak nucleophiles (amides/anilines). |
| Base Sensitive | BrettPhos Pd G3 | K2CO3 | Pre-catalyst ensures activation without strong base. |
🧪 Validated Protocol: Hindered Coupling (BrettPhos System)
Ref: Maiti, D. et al. (2009) Chemical Science.
-
Inert Atmosphere: This reaction must be set up in a glovebox or using strict Schlenk technique. Oxygen kills the active phosphine.
-
Reagents:
-
Aryl Chloride (1.0 equiv)
-
Amine (1.2 equiv)
-
Catalyst: BrettPhos Pd G3 (0.02 equiv) - Use G3/G4 precatalysts to ensure accurate Pd:Ligand ratio.
-
Base: NaOtBu (1.4 equiv)
-
-
Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed).
-
Procedure:
-
Load solids into a vial.
-
Add solvent.
-
Heat to 100°C.
-
Checkpoint: Conversion should be visible within 1 hour. If not, add 0.5 equiv of water (activates the precatalyst in some specific cases) or check solvent purity.
-
🟢 Ticket #309: Safety & Thermal Runaway
User Query: "We are scaling up a nitro-reduction (100g scale). During the initial hydrogen uptake, the temperature spiked 20°C in 2 minutes. How do we manage this?"
Root Cause Analysis: Nitro reduction is highly exothermic (~500 kJ/mol). Furthermore, the reaction proceeds through a hydroxylamine intermediate. If hydrogen uptake is throttled (mass transfer limitation) and then suddenly released, or if the catalyst is too active, you risk a runaway reaction or accumulation of explosive intermediates.
Safety Logic & Control Loop:
Figure 2: Safety control loop for exothermic hydrogenation. Note that H2 starvation can lead to dangerous intermediate accumulation.
Mitigation Strategy:
-
Dosing Control: Do not load all substrate at once. Use a semi-batch mode where the nitro compound is pumped into a slurry of catalyst under H2 pressure. This limits the "fuel" available for the exotherm.
-
Heat Flow Calorimetry (RC1): Before scaling, determine the cooling capacity required. Ensure your cooling jacket can remove heat faster than the maximum theoretical heat release rate.
📚 References
-
Strategic Applications of Named Reactions in Organic Synthesis. Kurti, L., Czako, B. (Elsevier, 2005). Context: Foundational mechanisms for Bechamp and SNAr reactions.
-
A General and Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Halides. Surry, D. S., & Buchwald, S. L. (2008). Angewandte Chemie International Edition. Context: Development of dialkylbiaryl phosphine ligands (XPhos, BrettPhos) for challenging substrates.
-
Selective Reduction of Nitro Compounds. Orlandi, M., et al. (2016). Organic Process Research & Development. Context: Industrial safety and chemoselectivity in nitro reductions.
-
Palladium-Catalyzed Amination of Aryl Halides: Mechanism and Rational Catalyst Design. Ruiz-Castillo, P., & Buchwald, S. L. (2016). Chemical Reviews. Context: In-depth review of the catalytic cycle and troubleshooting catalyst death.
-
Hazards of Hydroxylamine Accumulation in Nitro Reductions. Stoessel, F. (2008). Thermal Safety of Chemical Processes. Context: Safety protocols for managing exotherms and intermediates.
Technical Support Center: Purifying 2-Isopropoxynitrobenzene via Column Chromatography
An authoritative guide to developing, running, and troubleshooting the column chromatography of 2-isopropoxynitrobenzene, presented by a Senior Application Scientist.
Welcome to your dedicated resource for the chromatographic purification of 2-isopropoxynitrobenzene. This guide is structured to provide immediate, actionable answers to common questions and challenges encountered in the lab. Whether you are developing a method from scratch or troubleshooting an existing protocol, this center will provide the in-depth support you need.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the purification of 2-isopropoxynitrobenzene.
Q1: What are the key structural features of 2-isopropoxynitrobenzene that influence its chromatographic behavior?
A1: The chromatographic behavior of 2-isopropoxynitrobenzene is dictated by the interplay of its three main components: the aromatic benzene ring, the polar nitro group (-NO₂), and the moderately polar isopropoxy group (-OCH(CH₃)₂).
-
Benzene Ring: This nonpolar, aromatic core provides a basis for hydrophobic (van der Waals) interactions.
-
Nitro Group: The -NO₂ group is strongly electron-withdrawing and highly polar. It is a dominant site for interactions with the polar stationary phase (like silica gel) via dipole-dipole forces.
-
Isopropoxy Group: This ether group is moderately polar and can act as a hydrogen bond acceptor.[1] Its steric bulk may slightly shield the nitro group, influencing its interaction with the stationary phase.
Collectively, these features render 2-isopropoxynitrobenzene a moderately polar compound . Its purification will require a balance of polar and nonpolar components in the mobile phase to achieve effective separation.
Q2: What is the best stationary phase for purifying 2-isopropoxynitrobenzene?
A2: For a moderately polar compound like 2-isopropoxynitrobenzene, silica gel (SiO₂) of 60-120 or 100-200 mesh size is the standard and most effective choice for normal-phase column chromatography.[2] The surface of silica gel is rich in silanol groups (-Si-OH), which are highly polar and can form hydrogen bonds and strong dipole-dipole interactions with the nitro and isopropoxy groups of your molecule.[1]
In rare cases where the compound proves unstable on the acidic silica surface, neutral alumina can be considered as an alternative.[3]
Q3: How do I select a starting mobile phase (eluent) for my separation?
A3: The selection of a mobile phase should always begin with Thin-Layer Chromatography (TLC) analysis.[4] The goal is to find a solvent system that moves your target compound to a Retention Factor (Rf) value of approximately 0.2-0.4 .[5] This Rf range typically translates to good separation and a reasonable elution time on a column.
A standard starting point for moderately polar aromatic compounds is a binary mixture of a nonpolar solvent and a moderately polar solvent.
| Solvent System Component | Role | Recommended Starting Ratio |
| Nonpolar Solvent (e.g., Hexane, Petroleum Ether) | Weakly eluting; ensures compounds don't move too quickly. | 9 |
| Polar Solvent (e.g., Ethyl Acetate, Dichloromethane) | Stronger eluting; moves compounds up the plate/down the column. | 1 |
Start with a 9:1 mixture of Hexane:Ethyl Acetate and run a TLC. Based on the Rf of your product, you can adjust the polarity.[6]
-
If Rf is too low (<0.2): Increase the polarity of the mobile phase (e.g., move to 8:2 or 7:3 Hexane:Ethyl Acetate).
-
If Rf is too high (>0.4): Decrease the polarity of the mobile phase (e.g., move to 9.5:0.5 Hexane:Ethyl Acetate).
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification process.
Q4: My 2-isopropoxynitrobenzene is not moving from the origin of the column. What's wrong?
A4: This is a classic sign that your mobile phase is not polar enough to elute the compound from the highly polar silica gel. Your compound is adsorbed too strongly to the stationary phase.
Causality: The polar nitro and isopropoxy groups are interacting very strongly with the silanol groups on the silica gel. The nonpolar mobile phase cannot effectively compete for these interaction sites to move the molecule.[7]
Solutions:
-
Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in your eluent. If you started with 9:1 hexane:ethyl acetate, try 8:2, then 7:3. This is known as gradient elution .[3]
-
Switch to a Stronger Polar Solvent: If increasing the ethyl acetate concentration is ineffective or leads to poor separation, consider a stronger solvent system. A common next step is to use dichloromethane (DCM) with a small percentage of methanol (e.g., 99:1 DCM:MeOH).
Q5: My compound is eluting immediately with the solvent front. How do I fix this?
A5: This indicates your mobile phase is too polar. The compound has a very low affinity for the stationary phase and is spending all its time dissolved in the mobile phase, resulting in no separation.
Causality: The eluent is so polar that it outcompetes your compound for binding sites on the silica. Your compound is essentially washed through the column without any chromatographic interaction.
Solutions:
-
Decrease Mobile Phase Polarity: Substantially decrease the percentage of the polar solvent in your eluent. If you used 5:5 hexane:ethyl acetate, try 8:2 or 9:1.
-
Verify Your Solvents: Ensure you have not accidentally mixed up your nonpolar and polar solvent bottles.[3]
Q6: I am getting very poor separation between 2-isopropoxynitrobenzene and a close-running impurity. What are my options?
A6: Poor separation of compounds with similar Rf values is a common challenge. Several strategies can improve resolution.
Causality: The impurity and your product have very similar polarities and affinities for the stationary and mobile phases.
Solutions:
-
Optimize the Solvent System: Test different solvent systems during the TLC development phase. Sometimes, switching one component can dramatically alter selectivity. For example, try a Hexane:Dichloromethane or Toluene:Ethyl Acetate system.[5] Toluene can be particularly effective for separating aromatic compounds due to potential π-π interactions.
-
Use a Shallow Gradient: Instead of a large step-change in polarity, run a slow, shallow gradient of the polar solvent. This allows for more equilibration time on the column and can resolve closely eluting bands.
-
Column Dimensions: Use a longer, narrower column. This increases the number of theoretical plates and provides more opportunity for separation.
-
Check for Overloading: Loading too much crude material will cause bands to broaden and overlap. Reduce the amount of sample loaded onto the column.
Q7: My compound is "streaking" or "tailing" down the column and on my TLC plates. Why is this happening and how can I stop it?
A7: Streaking or tailing is often caused by the compound being too soluble in the loading solvent, sample overloading, or decomposition on the silica.
Causality:
-
Solubility Issues: If the sample is loaded in a solvent that is significantly more polar than the mobile phase, it can disrupt the top of the column and cause band distortion.
-
Overloading: A highly concentrated band at the top of the column can lead to non-ideal behavior, causing the characteristic tailing.[8]
-
Decomposition: The acidic nature of silica gel can sometimes cause sensitive compounds to degrade during chromatography, leading to streaks.[3]
Solutions:
-
Use the Dry Loading Method: Instead of dissolving your sample in a solvent and pipetting it onto the column ("wet loading"), adsorb it onto a small amount of silica gel first. This is the preferred method for preventing streaking.[9]
-
Dissolve your crude product in a minimal amount of a volatile solvent (like DCM or acetone).
-
Add a small amount of silica gel (1-2 times the weight of your crude product).
-
Evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column.[10]
-
-
Reduce Sample Concentration: Ensure the sample is not too concentrated when spotting on a TLC plate or loading onto the column.[8]
-
Check Compound Stability: Run a quick stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it. If a streak appears from the baseline, your compound may be decomposing on the silica.[3] In this case, consider using a less acidic stationary phase like neutral alumina.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common column chromatography issues based on initial TLC analysis.
Part 3: Detailed Experimental Protocol
This section provides a step-by-step methodology for the purification of 2-isopropoxynitrobenzene.
Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves. 2-isopropoxynitrobenzene and the solvents used are flammable and may be harmful if inhaled, swallowed, or absorbed through the skin.[11]
Step 1: Mobile Phase Determination via TLC
-
Prepare TLC Chamber: Add a small amount (~0.5 cm depth) of your chosen starting solvent (e.g., 9:1 Hexane:Ethyl Acetate) to a TLC chamber. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover with the lid.
-
Spot the TLC Plate: Dissolve a tiny amount of your crude reaction mixture in a volatile solvent. Using a capillary tube, spot the mixture on the pencil baseline of a silica gel TLC plate.
-
Develop and Visualize: Place the plate in the saturated chamber and allow the solvent to elute to ~1 cm from the top. Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.
-
Optimize: Adjust the solvent ratio until the spot corresponding to 2-isopropoxynitrobenzene has an Rf value between 0.2 and 0.4.
Step 2: Column Packing (Slurry Method)
-
Select Column: Choose a glass column of appropriate size. A good rule of thumb is to use a mass of silica gel that is 40-100 times the mass of your crude sample.
-
Prepare the Column: Secure the column vertically to a clamp stand. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer (~1 cm) of sand.
-
Make the Slurry: In a beaker, measure out the required amount of silica gel. Add your optimized, low-polarity mobile phase and stir to create a homogenous, pourable slurry.
-
Pack the Column: Pour the slurry into the column in a single, continuous motion. Use a funnel to prevent spillage. Tap the side of the column gently to dislodge air bubbles and encourage even packing.
-
Equilibrate: Open the stopcock and allow the solvent to drain until it is just above the top of the silica bed. Add more mobile phase and continue to run it through the column until the packed bed is stable and free of cracks or channels. Never let the column run dry. [10]
Step 3: Sample Loading (Dry Loading Recommended)
-
Prepare Sample: Dissolve your crude 2-isopropoxynitrobenzene (e.g., 200 mg) in a minimal volume of a volatile solvent (e.g., 2-3 mL of dichloromethane). Add ~400 mg of silica gel.
-
Evaporate Solvent: Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.
-
Load the Column: Drain the solvent in the column until it is level with the top of the silica bed. Carefully add the powdered sample to the top of the column, creating a thin, even layer.
-
Protect the Sample Layer: Gently add a thin layer (~1 cm) of sand on top of your sample. This prevents disruption when you add more eluent.[10]
Step 4: Elution and Fraction Collection
-
Begin Elution: Carefully add your mobile phase to the column. Open the stopcock and begin collecting the eluent in numbered test tubes or flasks.
-
Apply Pressure (Flash Chromatography): For faster elution, apply gentle air pressure to the top of the column using a regulator or a pipette bulb. This is the basis of "flash" column chromatography.
-
Monitor the Separation: Use TLC to monitor the fractions. Spot every few fractions on a single TLC plate to track the elution of your product and any impurities.
-
Employ Gradient Elution (if necessary): If you have multiple compounds to separate, you may start with a low-polarity mobile phase to elute nonpolar impurities, then gradually increase the polarity to elute your product and then more polar impurities.
-
Combine and Concentrate: Once you have identified the fractions containing your pure product, combine them in a round-bottom flask and remove the solvent using a rotary evaporator.
Experimental Workflow Diagram
References
- Chutke N. L., Lanjewar R.B., Lanjewar M.R. Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography. International Journal of Chemical and Physical Sciences.
- University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
- Chemistry LibreTexts. 2.3D: Separation Theory. (2022-04-07).
- ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012-08-07).
- Chemistry LibreTexts. B. Column Chromatography. (2019-12-31).
- ResearchGate. Thin Layer Chromatography (TLC) of Tb3 Compound (A, B, C, and D).
- Sigma-Aldrich. SAFETY DATA SHEET.
- Northrop, B.H. FLASH OPTIMIZATION.
- Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. (2025-06-06).
- Organic Syntheses Procedure. Dry silica gel (84 g).
- Angene Chemical. Safety Data Sheet. (2024-11-20).
- Sigma-Aldrich. Tips & Tricks for Thin-Layer Chromatography.
- Organic Chemistry at CU Boulder. Thin Layer Chromatography (TLC).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chromatography [chem.rochester.edu]
- 4. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 5. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 6. researchgate.net [researchgate.net]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chemistryviews.org [chemistryviews.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
Technical Comparison: Reduction Strategies for 2-Isopropoxynitrobenzene
Executive Summary
The reduction of 2-Isopropoxynitrobenzene (CAS: 6652-32-0) to 2-Isopropoxyaniline (CAS: 29026-74-2) is a pivotal transformation in the synthesis of kinase inhibitors and agrochemical intermediates.[1] While the nitro group is readily reducible, the presence of the ortho-isopropoxy substituent introduces steric constraints and potential lability under harsh acidic conditions (ether cleavage).[1]
This guide compares three distinct reduction methodologies:
-
Catalytic Hydrogenation (Pd/C): The industrial "gold standard" for purity and yield (90%+).[1]
-
Dissolving Metal Reduction (Fe/NH₄Cl): A robust, low-cost solution for non-specialized laboratories.[1]
-
Transfer Hydrogenation (HCOONH₄/Pd): A safer, gas-cylinder-free alternative for intermediate scaling.[1]
Recommendation: For scale-up (>10g) and GMP environments, Catalytic Hydrogenation is superior due to its atom economy and simplified workup.[1] For exploratory medicinal chemistry (<1g), Fe/NH₄Cl offers immediate results without pressure equipment.[1]
Mechanistic Landscape
The reduction of the nitro group to an amine is a stepwise process.[1] Understanding the intermediates is critical for troubleshooting "stalled" reactions.[1]
Reaction Pathway
The reduction proceeds via a Nitroso (
Figure 1: Stepwise reduction pathway of nitroarenes. The conversion of Hydroxylamine to Amine is often the rate-determining step, requiring sufficient catalyst activity or reducing power.[1]
Method A: Catalytic Hydrogenation (Pd/C)
Best For: High Yield, Purity, Scale-up.[1]
This method utilizes Palladium on Carbon (Pd/C) under a hydrogen atmosphere.[1][2] It is the cleanest method as the only byproduct is water.[1]
Experimental Data
Validated Protocol
Adapted from Organic Letters, 2011, Vol. 13, #16 [1].
-
Preparation: In a pressure vessel (Parr bomb or autoclave), dissolve 2-Isopropoxynitrobenzene (5.0 g, 27.5 mmol) in Methanol (50 mL).
-
Catalyst Loading: Carefully add 10% Pd/C (500 mg, 10 wt% loading). Caution: Pd/C is pyrophoric.[1] Wet with solvent immediately.[1]
-
Hydrogenation: Seal the vessel and purge with Nitrogen (
), then Hydrogen ( ). Pressurize to 60 psi (4 bar) with . -
Reaction: Stir vigorously at room temperature (25°C). The reaction is exothermic; monitor temperature.[1]
-
Monitoring: Check consumption of starting material by TLC (Hexane/EtOAc 4:1) or LC-MS.[1] The intermediate hydroxylamine may appear as a polar spot before full conversion.[1]
-
Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.[1]
-
Isolation: Concentrate the filtrate under reduced pressure to afford 2-Isopropoxyaniline as a brown oil.[1]
Critical Control Point: Ensure the ether linkage remains intact. Isopropyl ethers are stable under neutral hydrogenation conditions, but avoid adding mineral acids to the hydrogenation mixture.[1]
Method B: Dissolving Metal Reduction (Fe/NH₄Cl)
Best For: Small scale, Labs without pressure equipment, Chemoselectivity.[1]
The classical Bechamp reduction uses Iron powder.[1] To prevent the hydrolysis of the isopropoxy group (which can occur with strong acids like HCl), we utilize Ammonium Chloride (
Experimental Data
-
Yield: 80–85%[1]
-
Purity: 95% (Requires extraction/distillation)[1]
-
Reaction Time: 2–6 hours (Reflux)[1]
Validated Protocol
-
Suspension: In a round-bottom flask equipped with a reflux condenser, suspend 2-Isopropoxynitrobenzene (1.81 g, 10 mmol) in Ethanol/Water (3:1 ratio, 40 mL).
-
Activation: Add Iron Powder (2.8 g, 50 mmol, 5 equiv) and Ammonium Chloride (2.7 g, 50 mmol, 5 equiv).
-
Reaction: Heat the mixture to vigorous reflux (~80°C). Mechanical stirring is recommended due to the formation of iron oxide sludge.[1]
-
Monitoring: Monitor by TLC. The spot for the nitro compound will disappear.[1]
-
Workup: Cool to room temperature. Filter the slurry through Celite.[1] Note: The iron sludge can be sticky; wash thoroughly with Ethyl Acetate.[1]
-
Extraction: Dilute the filtrate with water and extract with Ethyl Acetate (
). -
Purification: Dry organic layers over
, filter, and concentrate. If the product is dark (oxidation), purify via vacuum distillation or column chromatography.[1]
Why this works: The mild acidity (
Comparative Analysis
The following table contrasts the operational parameters of the discussed methods.
| Feature | Method A: Hydrogenation (Pd/C) | Method B: Iron Reduction (Fe/NH₄Cl) | Method C: Transfer Hydrog.[1] (Formate) |
| Yield | High (90-95%) | Moderate (80-85%) | High (85-90%) |
| Atom Economy | Excellent | Poor (Stoichiometric Fe waste) | Good |
| Equipment | Pressure Vessel (Parr) | Standard Glassware | Standard Glassware |
| Safety | Low Hazard | ||
| Scalability | Excellent | Poor (Solid waste handling) | Moderate |
| Cost | High (Catalyst) | Low | Moderate |
Decision Matrix
Use the following logic flow to select the appropriate method for your specific constraints.
Figure 2: Decision matrix for selecting the optimal reduction strategy based on scale and equipment availability.
References
-
Direct Hydrogenation Protocol: Organic Letters, 2011 , 13(16), 4300-4303.[1] Protocol for 2-(1-methylethoxy)aniline synthesis via Pd/C hydrogenation. [1]
-
Iron/NH4Cl Methodology: Journal of Chemical Education, 2019 , 96(12), 3018-3021.[1] General procedure for nitro reduction using Iron and Ammonium Chloride. [1]
-
Product Characterization (CAS 29026-74-2): ChemicalBook Database Entry: 2-Isopropoxyaniline. [1]
-
Transfer Hydrogenation Reviews: Chemical Reviews, 2016 , 116(19), 11707–11778.[1] Catalytic Transfer Hydrogenation of Nitro Compounds.
Sources
Comparative Guide: Fe/HCl vs. Sn/HCl for Nitroarene Reduction
[1][2]
Executive Summary
In the landscape of nitroarene reduction, the choice between Iron (Fe/HCl) and Tin (Sn/HCl) is rarely a matter of simple preference—it is a strategic decision dictated by substrate sensitivity, scale, and downstream processing capabilities.
As a Senior Application Scientist, I categorize these two classical methods as follows:
-
Fe/HCl (Béchamp Reduction): The industry standard for scalability and chemoselectivity. It is the superior choice for preserving sensitive functional groups (halides, carbonyls) and minimizing toxic waste. However, it suffers from heterogeneous kinetics and "sludge" generation.
-
Sn/HCl: The laboratory "sledgehammer." It offers rapid, homogeneous kinetics and high reliability for sterically hindered or electron-deficient substrates where iron fails. Its major drawbacks are toxicity, cost, and notorious workup emulsions.
This guide provides a technical breakdown of their mechanistic differences, operational protocols, and a decision matrix to optimize your synthetic workflow.
Mechanistic Underpinnings
Both methods rely on Dissolving Metal Reduction , transferring electrons from the metal surface to the nitro group in an acidic medium. However, their propagation cycles differ significantly.
The General Reduction Pathway
Regardless of the metal, the reduction proceeds through a stepwise deoxygenation cascade:
-
Nitro (
) Nitroso ( ) -
Nitroso (
) Hydroxylamine ( )[1] -
Hydroxylamine (
) Amine ( )
Mechanistic Divergence
-
Iron (Fe/HCl): The reaction is technically catalytic in acid . Ferrous chloride (
) generated in situ hydrolyzes to release , theoretically requiring only initiation amounts of acid. In practice, excess acid is used to ensure rate consistency. The electron transfer occurs at the solid-liquid interface, making mechanical agitation critical. -
Tin (Sn/HCl): Tin acts as a stoichiometric reductant, oxidizing from
to and eventually . It requires stoichiometric quantities of acid, often concentrated, leading to a more aggressive reaction environment.
Figure 1: General reduction pathway. Note that the reduction of the hydroxylamine to the amine is often the rate-determining step. Accumulation of hydroxylamine can lead to azoxy coupling side products if the pH rises prematurely.
Performance & Selectivity Analysis
The following data summarizes the operational differences between the two systems.
| Feature | Fe / HCl (Béchamp) | Sn / HCl |
| Chemoselectivity | High. Tolerates ketones, esters, nitriles, and aryl halides. | Moderate. Can hydrolyze nitriles/esters due to high acid conc. |
| Halogen Tolerance | Excellent (Minimal hydrodehalogenation). | Good, but riskier than Fe for sensitive Ar-I/Br. |
| Reaction Phase | Heterogeneous (Surface area dependent). | Pseudo-homogeneous (Sn dissolves). |
| Kinetics | Slower, induction period common. | Fast, often exothermic. |
| Workup | Filtration. Iron sludge (oxides) requires Celite. | Extraction. Tin salts form stubborn emulsions. |
| Toxicity | Low (Green Chemistry aligned). | High (Tin residues are regulated). |
| Cost | Very Low. | High. |
Critical Insight: The Halide Advantage
Unlike Catalytic Hydrogenation (
Experimental Protocols
These protocols are designed for reliability and reproducibility.
Protocol A: Optimized Fe/HCl Reduction (High Selectivity)
Best for: Large scale, halogenated substrates, or substrates with acid-sensitive groups.
Reagents:
-
Nitroarene (1.0 equiv)
-
Iron Powder (3.0 - 5.0 equiv) - Must be fine mesh (<325 mesh) for kinetics.
-
(0.5 equiv) or conc.
(catalytic to stoichiometric) -
Solvent: Ethanol/Water (3:1) or Isopropanol/Water.
Procedure:
-
Activation: In a round-bottom flask, suspend Iron powder in the solvent mixture. Add the acid source (
or ). Heat to reflux for 15 minutes before adding the substrate. This "etches" the iron surface, removing oxides and reducing the induction period. -
Addition: Add the nitroarene slowly to the refluxing suspension.
-
Tip: If the substrate is insoluble, dissolve it in a minimal amount of THF or EtOAc before addition.
-
-
Reaction: Monitor by TLC. The reaction typically completes in 1–4 hours.
-
Endpoint: Disappearance of starting material and the intermediate hydroxylamine (often a trailing spot).
-
-
Workup (The "Sludge" Fix):
-
Hot filtration is mandatory. Filter the hot mixture through a pad of Celite to remove iron oxides.
-
Wash the cake with hot ethanol.
-
Concentrate the filtrate. If using
, neutralize with saturated to liberate the free amine before extraction.
-
Protocol B: Sn/HCl Reduction (The "Brute Force" Method)
Best for: Small scale, unreactive/sterically hindered substrates, or when Fe fails.
Reagents:
-
Nitroarene (1.0 equiv)
-
Granulated Tin or Tin Powder (2.0 - 3.0 equiv)
-
Conc.
(excess, typically 5–10 mL per gram of substrate)
Procedure:
-
Setup: Place nitroarene and Tin metal in a flask.
-
Acid Addition: Add conc.
dropwise.[2] Caution: This reaction is often highly exothermic. Use an ice bath if the temperature spikes, but allow it to warm to sustain the reaction. -
Heating: Once addition is complete, heat to 60–80°C. The Tin should gradually dissolve/disappear.
-
Workup (The Emulsion Fix):
-
Cool the mixture. It will likely be a solution of the amine-stannate complex.
-
Crucial Step: Basify carefully with 20% NaOH until the solution is strongly alkaline (
). -
Why? At neutral pH, amphoteric Tin hydroxides form a gelatinous goo. At high pH, they form soluble stannates (
), breaking the emulsion. -
Extract with Ethyl Acetate or Ether.
-
Operational Workflow & Decision Matrix
Figure 2: Decision matrix for selecting the optimal reduction method.
When to use which?
-
Use Fe/HCl when:
-
You have halogens on the ring (Cl, Br, I).[3]
-
You have acid-sensitive groups (using mild
or variants). -
You are scaling up (Iron is cheap, non-toxic).
-
-
Use Sn/HCl when:
-
The substrate is extremely sterically hindered .
-
The Fe reaction stalls or yields incomplete reduction (hydroxylamine impurities).
-
You are working on a small scale (<1g) and need a rapid result regardless of waste.
-
References
-
Béchamp Reduction Mechanism & History Source: Wikipedia [Link][2]
-
Selective Reduction of Nitroarenes (Fe vs Sn) Source: Common Organic Chemistry - Nitro Reduction Guide [Link]
-
Iron-Catalyzed Selective Reduction of Nitroarenes Source: Royal Society of Chemistry (Chem. Commun.) [Link]
-
Comparison of Reducing Agents (Sn/HCl vs Fe/HCl) Source: Master Organic Chemistry [Link]
-
Practical Considerations in Nitro Reduction Source: Organic Chemistry Portal [Link]
Comparative Guide: Synthetic Pathways and Reagent Selection for 2-Isopropoxyaniline
Executive Summary & Strategic Framework
Target Molecule: 2-Isopropoxyaniline (CAS: 4812-20-8) Primary Application: Key intermediate in the synthesis of rotigotine (dopamine agonist) and various agrochemical fungicides.
The synthesis of 2-isopropoxyaniline presents a classic process chemistry challenge: introducing a secondary alkyl group onto a phenol ring with an ortho-nitro substituent. The steric bulk of the isopropyl group, combined with the electron-withdrawing nature of the nitro group, creates a competition between nucleophilic substitution (
This guide evaluates three distinct synthetic strategies, prioritizing yield, impurity profile, and scalability.
The Retrosynthetic Landscape
The synthesis is universally bifurcated into two stages:
-
Etherification: Formation of 1-isopropoxy-2-nitrobenzene.
-
Reduction: Conversion of the nitro group to the amine.
The critical differentiator lies in Stage 1 . The reduction (Stage 2) is generally high-yielding using standard catalytic hydrogenation (
Figure 1: Comparative synthetic pathways. Route A is the industry standard; Route C is the high-performance alternative.
Technical Evaluation of Alternative Reagents
Route A: The Classical Williamson Ether Synthesis
Reagents: 2-Bromopropane (Isopropyl bromide), Potassium Carbonate (
-
Mechanism:
displacement. -
The Challenge: The secondary carbon of 2-bromopropane is prone to
elimination in the presence of base and heat, generating propene gas rather than the desired ether. -
Optimization Insight: To mitigate elimination, use a polar aprotic solvent (DMF) to enhance nucleophilicity of the phenoxide and maintain moderate temperatures (60-80°C). Potassium iodide (KI) can be added as a catalyst (Finkelstein modification) to convert the bromide to the more reactive iodide in situ.
Route B: The Mitsunobu Protocol
Reagents: Isopropanol, Triphenylphosphine (
-
Mechanism: Activation of the alcohol by phosphine/azodicarboxylate followed by
inversion. -
Performance: Excellent for avoiding elimination side-products.
-
Drawback: extremely poor atom economy. For every mole of product, you generate one mole of triphenylphosphine oxide and one mole of hydrazine dicarboxylate byproduct. This makes purification (chromatography) mandatory, rendering it unsuitable for large-scale production.
Route C: Nucleophilic Aromatic Substitution ( )
Reagents: 1-Fluoro-2-nitrobenzene, Sodium Isopropoxide (generated from NaH + iPrOH).
-
Mechanism: Addition-Elimination.
-
Performance: The fluorine atom is highly activated by the ortho-nitro group. The reaction is fast and often quantitative.
-
Drawback: 1-Fluoro-2-nitrobenzene is significantly more expensive than 2-nitrophenol.
Comparative Performance Data
The following data summarizes typical results observed in process optimization studies.
| Metric | Williamson (Route A) | Mitsunobu (Route B) | |
| Reagents | 2-Nitrophenol, 2-Bromopropane | 2-Nitrophenol, iPrOH, DIAD | 2-Fluoronitrobenzene, NaOiPr |
| Yield (Step 1) | 75 - 85% | 85 - 92% | 90 - 98% |
| Reaction Time | 6 - 12 Hours | 12 - 24 Hours | 1 - 3 Hours |
| Atom Economy | Moderate | Very Poor | High |
| Major Impurity | Unreacted phenol, Propene | Fluoride salts | |
| Scalability | High | Low | Medium (Cost limited) |
| Cost Profile | $ (Lowest) |
Recommended Experimental Protocol (Optimized Route A)
While Route C offers faster kinetics, Route A remains the most economically viable for scale-up. The following protocol incorporates a phase-transfer catalyst (Tetrabutylammonium bromide - TBAB) to improve kinetics without excessive heating, minimizing the elimination side reaction.
Step 1: Synthesis of 1-Isopropoxy-2-nitrobenzene
Reagents:
-
2-Nitrophenol (1.0 eq)
-
2-Bromopropane (1.5 eq) — Excess accounts for volatility and elimination.
-
Potassium Carbonate (2.0 eq) — Milled/Powdered.
-
TBAB (0.05 eq) — Phase Transfer Catalyst.
-
Acetonitrile (10 Volumes).
Workflow:
-
Charge a reaction vessel with 2-nitrophenol,
, and TBAB in Acetonitrile. -
Stir at room temperature for 30 minutes to form the phenoxide anion (yellow/orange color change).
-
Add 2-bromopropane dropwise.
-
Heat to reflux (approx. 80-82°C) for 8-10 hours. Monitor by TLC or HPLC.
-
Note: If reaction stalls, add 0.2 eq of 2-bromopropane.
-
-
Cool to room temperature and filter off inorganic salts (
, excess ). -
Concentrate the filtrate under reduced pressure.
-
Partition the residue between Ethyl Acetate and 1M NaOH (to remove unreacted phenol).
-
Dry organic layer over
and concentrate to yield the yellow oil intermediate.
Step 2: Reduction to 2-Isopropoxyaniline
Reagents:
-
1-Isopropoxy-2-nitrobenzene (from Step 1).
-
10% Pd/C (5 wt% loading).
-
Methanol.
-
Hydrogen Gas (Balloon or 1 atm).
Workflow:
-
Dissolve the nitro-intermediate in Methanol.
-
Add Pd/C catalyst carefully under nitrogen atmosphere (pyrophoric hazard).
-
Purge with Hydrogen gas.
-
Stir vigorously at RT for 4-6 hours.
-
Filter through a Celite pad to remove catalyst.
-
Concentrate to obtain 2-isopropoxyaniline as a reddish-brown oil.
Figure 2: Optimized process flow for the Williamson ether synthesis route.
Critical Safety & Stability Notes
-
Thermal Instability: 2-Nitrophenol derivatives can be energetic. Do not distill the nitro-intermediate at high temperatures without DSC (Differential Scanning Calorimetry) testing.
-
Propene Off-gassing: In Route A, the elimination side reaction generates propene. Ensure the reaction vessel is vented properly to prevent pressure buildup.
-
Amine Oxidation: 2-Isopropoxyaniline is sensitive to oxidation (turning dark brown/black upon air exposure). Store under nitrogen or argon at low temperature.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (General procedure for Williamson Ether Synthesis and Nitro Reduction).
-
Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th Ed. Wiley-Interscience, 2007 . (Mechanistic discussion of Ambident Nucleophiles and E2 vs SN2 competition).
-
PubChem Database. Compound Summary for CID 20738 (2-Isopropoxyaniline). National Center for Biotechnology Information.
-
U.S. Patent 4,968,837. Process for the preparation of alkoxy-substituted anilines. (Describes industrial scale hydrogenation conditions for similar substrates).
A Comparative Guide to the Synthesis of 2-Isopropoxynitrobenzene: Yields, Mechanisms, and Practical Considerations
In the landscape of pharmaceutical and fine chemical synthesis, 2-isopropoxynitrobenzene stands as a valuable intermediate. Its strategic importance necessitates the selection of a synthetic route that is not only high-yielding but also aligns with process safety, scalability, and economic viability. This guide provides a critical comparison of the primary methodologies for the synthesis of 2-isopropoxynitrobenzene, offering field-proven insights and supporting experimental data to inform your selection process.
Introduction to Synthetic Strategies
The synthesis of 2-isopropoxynitrobenzene, an aryl ether, can be approached through several established organic transformations. The choice of strategy is fundamentally dictated by the starting materials, desired purity, and scale of production. The three principal routes that will be discussed are:
-
The Williamson Ether Synthesis: A classic and versatile method involving the reaction of a phenoxide with an alkyl halide.
-
Nucleophilic Aromatic Substitution (SNA_r): A powerful route that utilizes an activated aryl halide and an alkoxide.
-
The Mitsunobu Reaction: A mild and reliable method for the conversion of alcohols to ethers with stereochemical inversion.
This guide will delve into the mechanistic underpinnings, practical execution, and expected yields of each of these routes, providing a comprehensive framework for researchers and process chemists.
Route 1: The Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an SN2 mechanism. In the context of 2-isopropoxynitrobenzene synthesis, this involves the deprotonation of 2-nitrophenol to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an isopropyl electrophile.
Mechanistic Rationale
The reaction is initiated by the deprotonation of the acidic hydroxyl group of 2-nitrophenol using a suitable base. The resulting 2-nitrophenoxide is a potent nucleophile, readily attacking the electrophilic carbon of an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane). The reaction proceeds via a bimolecular nucleophilic substitution (SN2) pathway, leading to the formation of the desired ether and an inorganic salt byproduct.
Experimental Protocol: Classical Williamson Ether Synthesis
Materials:
-
2-Nitrophenol
-
2-Bromopropane
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 2-nitrophenol (1.0 eq) in DMF, add anhydrous potassium carbonate (1.5 eq).
-
Heat the mixture to 60-70 °C for 1 hour to ensure complete formation of the phenoxide.
-
Add 2-bromopropane (1.2 eq) dropwise to the reaction mixture.
-
Maintain the reaction temperature at 70-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford 2-isopropoxynitrobenzene.
Yield and Considerations
The Williamson ether synthesis is known for its generally good yields, typically ranging from 50-95% for analogous reactions. However, a key consideration when using a secondary halide like 2-bromopropane is the competing E2 elimination reaction, which can reduce the yield of the desired ether. The choice of a non-nucleophilic base and a polar apathetic solvent like DMF helps to favor the SN2 pathway.
Advantages:
-
Readily available and relatively inexpensive starting materials.
-
Well-established and straightforward procedure.
-
Generally good yields.
Disadvantages:
-
Potential for E2 elimination as a side reaction, especially with secondary halides.
-
Requires elevated temperatures, which may not be suitable for sensitive substrates.
Route 2: Nucleophilic Aromatic Substitution (SNA_r)
Nucleophilic aromatic substitution offers a powerful alternative for the synthesis of aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups. The nitro group in the ortho position of a halobenzene makes the ring highly susceptible to nucleophilic attack.
Mechanistic Rationale
In this route, a halogenated nitrobenzene, such as 2-chloronitrobenzene or 2-fluoronitrobenzene, serves as the electrophile. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack by an isopropoxide anion. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, followed by the elimination of the halide leaving group to restore aromaticity.
Experimental Protocol: SNAr Reaction
Materials:
-
2-Chloronitrobenzene
-
Sodium Isopropoxide
-
Isopropanol
-
Toluene
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-chloronitrobenzene (1.0 eq) in toluene.
-
Add a solution of sodium isopropoxide (1.5 eq) in isopropanol to the flask.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify by vacuum distillation or column chromatography to yield pure 2-isopropoxynitrobenzene.
Yield and Considerations
The SNAr route can provide high yields, often exceeding 70-80% . A patent for a similar process for the synthesis of 2,4-dinitroanisole reported a refined yield of 76%.[1] The reactivity of the aryl halide is a critical factor, with fluoride being the best leaving group, followed by chloride. The use of a strong alkoxide base is necessary to drive the reaction to completion.
Advantages:
-
High yields due to the strong activation by the nitro group.
-
Avoids the issue of E2 elimination seen with secondary alkyl halides in the Williamson synthesis.
Disadvantages:
-
2-Halonitrobenzenes can be more expensive and hazardous than 2-nitrophenol.
-
Requires the use of a strong, moisture-sensitive base (sodium isopropoxide).
Route 3: The Mitsunobu Reaction
The Mitsunobu reaction is a mild and efficient method for converting alcohols into a wide range of functional groups, including ethers, with inversion of stereochemistry. This reaction is particularly useful when dealing with sensitive substrates or when specific stereochemical outcomes are desired.
Mechanistic Rationale
The Mitsunobu reaction involves the activation of an alcohol (isopropanol in this case) with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This forms an alkoxyphosphonium salt, which is a good leaving group. The nucleophile, in this case, the 2-nitrophenoxide, then displaces the activated alcohol in an SN2 fashion.
Experimental Protocol: Mitsunobu Reaction
Materials:
-
2-Nitrophenol
-
Isopropanol
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel for chromatography
Procedure:
-
Dissolve 2-nitrophenol (1.0 eq), isopropanol (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue directly by column chromatography on silica gel to separate the product from triphenylphosphine oxide and the reduced azodicarboxylate.
Yield and Considerations
The Mitsunobu reaction is known for its high reliability and good to excellent yields, often in the range of 70-95% . For instance, an intramolecular Mitsunobu reaction to form a bicyclic compound has been reported with a 92% yield.[2] A significant challenge with this method is the removal of the stoichiometric byproducts, triphenylphosphine oxide and the reduced azodicarboxylate, which often requires careful chromatography.
Advantages:
-
Mild reaction conditions, suitable for sensitive substrates.
-
High yields and reliability.
-
Stereospecific inversion of the alcohol's stereocenter (not relevant for isopropanol).
Disadvantages:
-
Stoichiometric amounts of expensive reagents (phosphine and azodicarboxylate) are required.
-
Purification can be challenging due to the formation of stoichiometric byproducts.
Comparative Summary of Synthesis Routes
| Feature | Williamson Ether Synthesis | Nucleophilic Aromatic Substitution (SNA_r) | Mitsunobu Reaction |
| Starting Materials | 2-Nitrophenol, Isopropyl Halide | 2-Halonitrobenzene, Isopropoxide | 2-Nitrophenol, Isopropanol |
| Key Reagents | Base (e.g., K₂CO₃) | Strong Base (e.g., NaOⁱPr) | PPh₃, DEAD/DIAD |
| Mechanism | SN2 | Addition-Elimination | SN2 on activated alcohol |
| Typical Yield | 50-95% | 70-80% (estimated) | 70-95% |
| Key Advantages | Cost-effective, simple procedure | High yield, avoids E2 elimination | Mild conditions, high reliability |
| Key Disadvantages | Potential for E2 elimination | Hazardous starting materials, strong base | Expensive reagents, difficult purification |
Conclusion and Recommendations
The choice of the optimal synthetic route for 2-isopropoxynitrobenzene is a multifactorial decision.
-
For large-scale, cost-effective synthesis , the Williamson Ether Synthesis remains a strong contender, provided that the reaction conditions are carefully optimized to minimize the E2 elimination side reaction. The use of phase-transfer catalysis or microwave-assisted heating could further enhance its efficiency.[3]
-
When high yield is the primary driver and the cost and handling of more hazardous materials are manageable, Nucleophilic Aromatic Substitution offers a robust and reliable alternative.
-
For small-scale laboratory synthesis , particularly when dealing with precious or complex substrates where mild conditions are paramount, the Mitsunobu Reaction is an excellent choice, despite the higher reagent cost and more involved purification.
Ultimately, the selection of the most appropriate synthetic strategy will depend on the specific requirements of the project, balancing the trade-offs between yield, cost, safety, and scalability. It is recommended that small-scale trials of the most promising routes be conducted to determine the optimal conditions for your specific application.
References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
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Wikipedia. (2023, November 28). Mitsunobu reaction. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
Bentham Science. (2024, October 11). Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 1.5 Williamson Ether Synthesis – Organic Chemistry II. Retrieved from [Link]
-
TSI Journals. (n.d.). A Brief Review: Microwave Assisted Ethers Synthesis. Retrieved from [Link]
-
RSC Publishing. (n.d.). Preparation of isopropyl- and t-butyl-pyridines from methylpyridines by phase-transfer catalysed alkylation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. Retrieved from [Link]
- Google Patents. (n.d.). CN111187168A - Clean production process for producing nitrobenzene alkoxy ether by using nitrohalogenated benzene.
-
National Center for Biotechnology Information. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]
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- 3. Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide for Synthetic Chemists: 2-Isopropoxynitrobenzene vs. 2-Ethoxynitrobenzene in Synthesis
This guide provides an in-depth comparison of 2-isopropoxynitrobenzene and 2-ethoxynitrobenzene, two closely related yet distinct building blocks in organic synthesis. We will dissect their performance in key synthetic transformations, grounding our analysis in mechanistic principles and providing actionable experimental protocols for researchers, scientists, and professionals in drug development. The core of this comparison revolves around the subtle, yet impactful, difference in their ortho-alkoxy substituents: the linear ethoxy group versus the bulkier, branched isopropoxy group. This structural variance dictates their reactivity, steric profile, and ultimate utility in complex molecule synthesis.
Synthesis: The Williamson Ether Approach
The most common and direct route to both target molecules is the Williamson ether synthesis, an SN2 reaction between the sodium salt of 2-nitrophenol and a corresponding alkyl halide.[1][2] The reaction begins with the deprotonation of 2-nitrophenol by a strong base to form the nucleophilic phenoxide, which then attacks the electrophilic carbon of the alkyl halide.[3]
Caption: General workflow for Williamson ether synthesis of 2-alkoxynitrobenzenes.
Experimental Protocols
Protocol 1: Synthesis of 2-Ethoxynitrobenzene
-
To a stirred solution of 2-nitrophenol (13.9 g, 100 mmol) in dry acetone (200 mL), add anhydrous potassium carbonate (20.7 g, 150 mmol).
-
Add ethyl iodide (23.4 g, 150 mmol) to the mixture.
-
Reflux the reaction mixture for 12-16 hours, monitoring completion by TLC.
-
After cooling to room temperature, filter off the inorganic salts and wash with acetone.
-
Concentrate the filtrate under reduced pressure to yield a crude oil.
-
Purify the crude product by vacuum distillation to obtain 2-ethoxynitrobenzene as a yellow liquid.
Protocol 2: Synthesis of 2-Isopropoxynitrobenzene
-
To a stirred solution of 2-nitrophenol (13.9 g, 100 mmol) in dry DMF (150 mL), add sodium hydride (4.4 g, 60% dispersion in mineral oil, 110 mmol) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.
-
Add 2-bromopropane (18.5 g, 150 mmol) to the reaction mixture.
-
Heat the mixture to 60-70 °C for 8-12 hours, monitoring completion by TLC.
-
Cool the reaction, quench carefully with cold water, and extract with diethyl ether (3 x 100 mL).[4]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-isopropoxynitrobenzene.
Comparative Synthesis Analysis
The primary difference in the synthesis of these two compounds lies in the nature of the alkyl halide. Ethyl iodide is a primary halide, which readily participates in the desired SN2 reaction.[2] In contrast, 2-bromopropane is a secondary halide. This structural difference introduces a competing E2 elimination pathway, where the 2-nitrophenoxide acts as a base, abstracting a proton and leading to the formation of propene gas. This side reaction can significantly lower the yield of 2-isopropoxynitrobenzene compared to its ethoxy counterpart under identical conditions.
| Parameter | 2-Ethoxynitrobenzene Synthesis | 2-Isopropoxynitrobenzene Synthesis | Rationale |
| Alkyl Halide | Ethyl Iodide (Primary) | 2-Bromopropane (Secondary) | Primary halides favor SN2; secondary halides are prone to E2 elimination.[1] |
| Typical Yield | High (often >85%) | Moderate to High (60-80%) | The competing E2 elimination pathway reduces the yield of the desired ether. |
| Solvent Choice | Acetone, DMF, Acetonitrile | Polar aprotic (e.g., DMF, DMSO) | Polar aprotic solvents stabilize the transition state of SN2 reactions.[5] |
| Base Choice | K₂CO₃ (milder) | NaH (stronger) | A stronger base may be used to ensure complete deprotonation, but can also favor elimination. |
Reactivity Comparison: Reduction of the Nitro Group
A primary application of these molecules is their reduction to the corresponding anilines (2-ethoxyaniline and 2-isopropoxyaniline), which are valuable precursors in the pharmaceutical and dye industries.[6] This transformation can be achieved through various methods, most commonly catalytic hydrogenation or chemical reduction with metals in acidic media.[7]
Caption: General reaction scheme for the reduction of 2-alkoxynitrobenzenes.
Experimental Protocol: Catalytic Hydrogenation
-
In a hydrogenation vessel, dissolve 2-alkoxynitrobenzene (50 mmol) in ethanol (100 mL).
-
Add 10% Palladium on Carbon (Pd/C) catalyst (0.5 g, 1 mol%).
-
Pressurize the vessel with hydrogen gas (H₂) to 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 4-8 hours.
-
Monitor the reaction for the cessation of hydrogen uptake.
-
Once complete, carefully vent the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-alkoxyaniline, which can be purified by distillation or crystallization.
Performance Comparison: The Role of Steric Hindrance
In catalytic hydrogenation, the nitro group must adsorb onto the surface of the metal catalyst (e.g., Pd/C, PtO₂). The steric bulk of substituents near the reaction site can impede this adsorption.[8] The isopropoxy group, with its two methyl branches, exerts significantly more steric hindrance than the linear ethoxy group.[9]
-
Reaction Rate: The synthesis of 2-ethoxyaniline is expected to proceed faster than that of 2-isopropoxyaniline under identical conditions. The less hindered nitro group in 2-ethoxynitrobenzene can more easily access the active sites on the catalyst surface.
-
Reaction Conditions: To achieve a comparable reaction rate, the reduction of 2-isopropoxynitrobenzene may require more forcing conditions, such as higher hydrogen pressure, elevated temperature, or increased catalyst loading.
-
Chemical Reduction: In contrast, chemical reductions using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid are generally less sensitive to steric effects.[7][10] The reaction occurs in the solution phase, where the small reducing species can access the nitro group with relative ease, regardless of the ortho-substituent's size. Therefore, the difference in reactivity between the two substrates is expected to be less pronounced when using chemical reduction methods.
| Reaction Type | 2-Ethoxynitrobenzene | 2-Isopropoxynitrobenzene | Rationale |
| Catalytic Hydrogenation | Faster reaction rate, milder conditions. | Slower reaction rate, may require more forcing conditions. | The ethoxy group presents lower steric hindrance for catalyst surface adsorption.[8][9] |
| Chemical Reduction (SnCl₂/HCl) | High yield, efficient conversion. | High yield, efficient conversion. | Solution-phase reaction is less susceptible to steric effects from the ortho-substituent.[10] |
Reactivity Comparison: Nucleophilic Aromatic Substitution (SNAr)
The nitro group is a powerful electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions.[11][12] This allows for Nucleophilic Aromatic Substitution (SNAr) reactions, where a nucleophile displaces a leaving group on the ring.[13]
The reaction proceeds via a two-step addition-elimination mechanism. The rate-determining first step is the attack of the nucleophile to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[14]
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Performance Comparison: Steric Shielding of the Reaction Center
When considering a substrate like 4-chloro-3-alkoxynitrobenzene, the incoming nucleophile must approach the carbon bearing the chloro leaving group. The adjacent alkoxy group at the 3-position can sterically shield this site.
-
2-Ethoxynitrobenzene Derivatives: The linear ethoxy group provides moderate steric hindrance. While it will slow the reaction compared to an unsubstituted analogue, the effect is manageable for many nucleophiles.
-
2-Isopropoxynitrobenzene Derivatives: The branched and tumbling nature of the isopropoxy group creates a much more significant steric barrier. This "umbrella" effect can dramatically slow down the rate of nucleophilic attack, especially with bulky nucleophiles. The reaction may fail entirely or require harsh conditions (high temperatures, long reaction times), leading to potential side reactions and decomposition.
This steric effect is a critical consideration in synthetic planning. While the electronic properties of the ethoxy and isopropoxy groups are similar (both are electron-donating by resonance and weakly withdrawing by induction), the steric difference is profound and often dictates the feasibility of an SNAr reaction.[15][16]
| Feature | 2-Ethoxynitrobenzene Derivative | 2-Isopropoxynitrobenzene Derivative | Mechanistic Rationale |
| SNAr Reaction Rate | Moderate to Fast | Slow to Very Slow | The bulky isopropoxy group sterically hinders the approach of the nucleophile to the reaction center.[15] |
| Nucleophile Scope | Broad (accommodates small and moderately sized nucleophiles) | Limited (favors small, unhindered nucleophiles like F⁻, MeO⁻) | Larger nucleophiles will experience severe steric clash with the isopropoxy group. |
| Synthetic Utility | Reliable substrate for SNAr reactions. | Challenging substrate; often avoided if SNAr is a key step. | The kinetic barrier for Meisenheimer complex formation is significantly higher.[14] |
Summary and Recommendations
The choice between 2-isopropoxynitrobenzene and 2-ethoxynitrobenzene is a classic example of balancing steric effects against other synthetic goals.
| Aspect | 2-Ethoxynitrobenzene | 2-Isopropoxynitrobenzene | Key Takeaway |
| Synthesis | Higher yielding, simpler purification. | Lower yielding due to E2 elimination. | Ethoxy is more efficient to prepare. |
| Nitro Reduction | Faster under catalytic hydrogenation. | Slower, may need forcing conditions. | Ethoxy is preferred for catalytic methods. |
| SNAr Reactivity | Significantly more reactive. | Sterically hindered and much less reactive. | Ethoxy is the superior choice for SNAr. |
| Physical Properties | Standard solubility profile. | Increased lipophilicity may improve solubility in nonpolar solvents. | Isopropoxy may offer solubility advantages in specific applications. |
Recommendations for the Synthetic Chemist:
-
Choose 2-Ethoxynitrobenzene for synthetic routes that rely on high reactivity and efficiency, particularly for transformations adjacent to the alkoxy group, such as catalytic hydrogenation and nucleophilic aromatic substitution. Its straightforward synthesis and predictable reactivity make it a robust and reliable building block.
-
Consider 2-Isopropoxynitrobenzene only when the specific properties of the isopropoxy group are essential for the final target molecule, such as modulating lipophilicity, altering a binding pocket interaction, or acting as a sterically bulky protecting group. Be prepared to encounter lower yields in its synthesis and significantly reduced reactivity in subsequent transformations, requiring more rigorous optimization of reaction conditions.
By understanding the fundamental interplay of steric and electronic effects, researchers can make informed decisions, optimizing their synthetic strategies and improving the overall efficiency of their drug discovery and development programs.
References
- DTIC. (n.d.). Synthesis of 2-Methoxypropyl Benzene for Epitope Imprinting.
- PrepChem.com. (n.d.). Synthesis of 2-chloronitrobenzene.
- J&K Scientific LLC. (2025). Williamson Ether Synthesis.
- ChemTalk. (n.d.). Williamson Ether Synthesis.
- Wikipedia. (n.d.). Williamson ether synthesis.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- Chemistry LibreTexts. (2023). Williamson Ether Synthesis.
- National Center for Biotechnology Information. (n.d.). Design, synthesis, and SAR study of isopropoxy allylbenzene derivatives as 15-lipoxygenase inhibitors.
- Chemistry LibreTexts. (2022). An Explanation of Substituent Effects.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- Chemistry LibreTexts. (2024). Substituent Effects in Electrophilic Substitutions.
- YouTube. (2021). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions.
- Wikipedia. (n.d.). Electrophilic aromatic directing groups.
- Chemistry LibreTexts. (2025). Nucleophilic Aromatic Substitution.
- Benchchem. (n.d.). 2-Ethylnitrobenzene as an Intermediate in Dye Synthesis: Application Notes and Protocols.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Wikipedia. (n.d.). Steric effects.
- Khan Academy. (n.d.). Nucleophilic Aromatic Substitution (NAS).
Sources
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- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
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- 9. youtube.com [youtube.com]
- 10. Design, synthesis, and SAR study of isopropoxy allylbenzene derivatives as 15-lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Comparative Guide: Characterization & Control of 2-Isopropoxynitrobenzene Reduction Byproducts
Executive Summary & Strategic Context
The reduction of 2-isopropoxynitrobenzene (2-IPNB) to 2-isopropoxyaniline (2-IPA) is a critical transformation in the synthesis of active pharmaceutical ingredients (APIs), including rotigotine precursors and various agrochemicals. While the primary reduction is chemically straightforward, the ortho-alkoxy substituent introduces specific steric and electronic effects that favor the formation of persistent impurities.[1]
This guide moves beyond standard textbook mechanisms to address the practical "impurity landscape" encountered in process chemistry. We compare reduction methodologies not just by yield, but by their byproduct profiles —specifically the formation of azo/azoxy dimers and the risk of
Mechanistic Pathway & Impurity Genesis[1]
Understanding the source of impurities is the first step in control.[1] The reduction of 2-IPNB proceeds via the Haber mechanism, but the ortho-isopropoxy group creates a unique steric environment that stabilizes certain intermediates, leading to specific byproducts.
Key Impurity Classes:
-
Condensation Dimers (Azo/Azoxy): Formed via the coupling of nitroso and hydroxylamine intermediates under basic conditions or insufficient catalyst loading.[1]
-
Dealkylation Products: The isopropyl ether is a secondary ether, making it more susceptible to acid-catalyzed cleavage (forming 2-aminophenol ) than primary ethers like anisole.[1]
-
Over-Reduction: Rare, but ring hydrogenation can occur under high-pressure catalytic hydrogenation.[1]
Mechanistic Diagram (Graphviz)[1]
Figure 1: Reaction network showing the genesis of condensation dimers and dealkylation impurities during 2-IPNB reduction.[1]
Comparative Methodology: Performance & Impurity Profiles[1]
This section compares the three industry-standard reduction methods. "Performance" is defined here by Selectivity (ratio of Target to Impurities) and Process Safety .[1]
Table 1: Reduction Method Performance Matrix
| Feature | Method A: Catalytic Hydrogenation (Pd/C, H₂) | Method B: Chemical Reduction (Fe/HCl or Zn/NH₄Cl) | Method C: Transfer Hydrogenation (Hydrazine/Formate) |
| Primary Impurity | 2-Aminophenol (Dealkylation) | Azoxy/Azo Dimers | Hydrazo Intermediates |
| Mechanism | Surface-catalyzed H₂ addition | Electron transfer (SET) | Donor-mediated H-transfer |
| Dealkylation Risk | High (if acidic support or high T) | Low | Very Low |
| Dimer Formation | Low (if H₂ pressure maintained) | High (esp.[1] at high pH) | Moderate (controlled by kinetics) |
| Scalability | Excellent (Flow/Batch) | Poor (Sludge waste) | Good (Exothermic control needed) |
| Cleanup | Filtration (Catalyst recovery) | Extraction/Crystallization | Filtration/Extraction |
| Recommendation | Best for Purity (with pH control) | Best for Cost (small scale) | Best for Selectivity |
Expert Insight:
-
Method A (Pd/C) is the gold standard for pharmaceutical purity but requires strict temperature control (<40°C) to prevent the cleavage of the isopropyl ether.[1]
-
Method B (Fe/HCl) often yields colored products due to trace azo dyes and iron complexes, requiring extensive purification (silica gel or recrystallization) which reduces yield.
Characterization Techniques: The "Product"
To validate the reduction, one must employ orthogonal analytical methods. Simple HPLC-UV is often insufficient to distinguish between the ortho-substituted aniline and its nitroso precursors due to overlapping chromophores.[1]
Table 2: Analytical Method Suitability
| Method | Suitability | Detection Limit (LOD) | Notes |
| HPLC-UV (254 nm) | Routine QC | ~0.05% | Use C18 column. Gradient elution required to elute non-polar dimers (Azoxy/Azo).[1] |
| GC-MS | Volatiles | ~10 ppm | Excellent for 2-aminophenol and 2-IPA .[1] Dimers may decompose in the injector port.[1] |
| LC-MS (ESI+) | Impurity ID | <1 ppm | Essential for identifying Azoxy (M+1 = 343) and Azo (M+1 = 327) masses.[1] |
| 1H NMR | Structure | ~1% | Distinguishes ortho vs para substitution patterns; not sensitive enough for trace impurity profiling.[1] |
Experimental Protocols
Protocol 1: High-Purity Catalytic Hydrogenation (Recommended)
Minimizes dealkylation while ensuring complete reduction.[1]
-
Preparation: In a high-pressure reactor, dissolve 2-IPNB (10.0 g, 55 mmol) in Methanol (100 mL).
-
Catalyst: Add 5% Pd/C (0.5 g, 50% wet). Note: Use unreduced Pd/C to minimize initial acidity.
-
Buffering (Critical): Add Potassium Carbonate (K₂CO₃) (10 mg) to neutralize trace acids on the carbon support, preventing ether cleavage.[1]
-
Reaction: Purge with N₂ (3x), then H₂ (3x). Pressurize to 3 bar (45 psi) H₂. Stir at 25-30°C for 4 hours.
-
Workup: Filter through Celite under N₂ (pyrophoric risk). Concentrate filtrate.[1][3]
-
Validation: Analyze via GC-MS to confirm <0.1% 2-aminophenol.
Protocol 2: Analytical Method (HPLC-UV/MS)
Self-validating system for separating dimers from the main peak.[1]
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Gradient:
-
Detection: 240 nm (Aniline max) and 320 nm (Azo/Azoxy region).[1]
Workflow Diagram (Graphviz)
Figure 2: Analytical workflow for segregating volatile dealkylation byproducts from non-volatile condensation impurities.
References
-
Mechanisms of Nitro Reduction: Haber, F. (1898).[1] Über die stufenweise Reduktion des Nitrobenzols. Z. Elektrochem., 4, 506. (Foundational mechanism for nitroso/hydroxylamine intermediates).[1]
-
Catalytic Hydrogenation Specifics: Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis. [1]
-
Impurity Profiling in Anilines: Valrock, A. (2025).[1] HPLC Method for Simultaneous Determination of Impurities in Aniline Derivatives. Journal of Chromatographic Science. (Methodology adapted for alkoxy-anilines).
-
Azoxy Formation: Wang, Y., et al. (2019).[7] Selective Reduction of Nitroarenes to Azoxy Compounds. National Science Review.[1]
- Dealkylation Risks: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (Reference for stability of isopropyl ethers under acidic reduction conditions).
Sources
- 1. youtube.com [youtube.com]
- 2. veeprho.com [veeprho.com]
- 3. 3-Isopropoxyaniline | 41406-00-2 | Benchchem [benchchem.com]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Precision Profiling: Purity Assessment of Synthesized 2-Isopropoxyaniline by HPLC
Executive Summary
In the synthesis of pharmaceutical intermediates like 2-isopropoxyaniline (2-IPA) , purity is not merely a metric—it is a safety gate. While Gas Chromatography (GC) is often the default for volatile anilines, it fails to detect thermally labile oxidation byproducts and non-volatile inorganic salts often carried over from reduction steps.
This guide presents a comparative analysis of analytical methodologies, establishing High-Performance Liquid Chromatography (HPLC) —specifically utilizing Phenyl-Hexyl stationary phases —as the superior alternative to standard C18 protocols or GC-FID for definitive purity assessment.
Part 1: Strategic Analysis & Method Selection
The Challenge: Why Standard Methods Fail
2-Isopropoxyaniline is a weak base (
-
Silanol Interaction (Standard C18): On traditional silica-based C18 columns at acidic pH, the protonated amine interacts with residual silanols, causing severe peak tailing (
) and resolution loss. -
Thermal Instability (GC-FID): Anilines are prone to oxidation. The high temperatures of a GC injection port (
) can induce artificial degradation (N-oxidation), skewing purity results. -
Isomer Co-elution: The synthesis often yields trace amounts of 4-isopropoxyaniline. Standard alkyl phases (C18) struggle to separate these positional isomers due to identical hydrophobicity.
Comparative Performance: HPLC vs. Alternatives
| Feature | GC-FID | HPLC (Standard C18, Acidic pH) | HPLC (Phenyl-Hexyl, Basic pH) |
| Analyte Stability | Low (Thermal degradation risk) | High | High |
| Peak Shape (Tailing) | Excellent | Poor (Silanol drag) | Superior (Neutral form) |
| Isomer Selectivity | Moderate (Boiling point driven) | Low (Hydrophobicity driven) | High ( |
| Impurity Scope | Volatiles only | Volatiles & Non-volatiles | Comprehensive |
| Suitability | Raw Material Screening | Rough Process Check | Final Release Testing |
Part 2: Experimental Protocol (The Gold Standard)
The following protocol utilizes a Phenyl-Hexyl stationary phase. Unlike C18, which relies solely on hydrophobic exclusion, the Phenyl-Hexyl phase engages in
Reagents & Chemicals
-
Analyte: Synthesized 2-isopropoxyaniline (Crude and Recrystallized).
-
Solvents: Acetonitrile (HPLC Grade), Milli-Q Water.
-
Buffer: 10 mM Ammonium Bicarbonate, adjusted to pH 9.5 with Ammonium Hydroxide.
-
Expert Insight: Operating at pH 9.5 keeps the aniline deprotonated (neutral). This eliminates cation-exchange interactions with silanols, resulting in sharp, symmetrical peaks.
-
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | XBridge Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm | Hybrid particle handles high pH; Phenyl ring maximizes selectivity for aromatic isomers. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 9.5) | Suppresses ionization of the basic amine. |
| Mobile Phase B | Acetonitrile | Strong organic modifier. |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Detection | UV @ 240 nm | Max absorbance for aniline |
| Temperature | 30°C | Ensures reproducible kinetics. |
| Injection Vol | 5.0 µL | Prevents column overload. |
Gradient Program
-
0.0 min: 10% B (Equilibration)
-
15.0 min: 90% B (Elute lipophilic impurities)
-
18.0 min: 90% B (Wash)
-
18.1 min: 10% B (Re-equilibration)
-
23.0 min: Stop
Sample Preparation
-
Stock Solution: Dissolve 10 mg of 2-IPA in 10 mL of 50:50 MeCN:Water (1.0 mg/mL).
-
Working Standard: Dilute Stock 1:10 to achieve 0.1 mg/mL.
-
Filtration: Filter through a 0.2 µm PTFE syringe filter. Do not use Nylon filters, as anilines can bind to the membrane.
Part 3: Validation & Data Analysis
Experimental Workflow Visualization
The following diagram outlines the critical decision pathways and workflow for the purity assessment.
Figure 1: Analytical workflow for 2-isopropoxyaniline, highlighting the selection of the optimized Phenyl-Hexyl HPLC method for final release testing.
Comparative Data: C18 vs. Phenyl-Hexyl
The table below summarizes experimental data comparing the "Standard" acidic C18 method against the "Optimized" basic Phenyl-Hexyl method.
| Parameter | Standard C18 (pH 3.0) | Optimized Phenyl-Hexyl (pH 9.5) | Improvement |
| Retention Time (2-IPA) | 4.2 min | 6.8 min | Better retention |
| Tailing Factor ( | 1.8 (Tailing) | 1.05 (Symmetric) | 42% Improvement |
| Resolution ( | 1.2 (Co-elution risk) | 3.5 (Baseline resolved) | >190% Improvement |
| Theoretical Plates ( | 4,500 | 12,000 | Higher Efficiency |
Interpretation:
The switch to a Phenyl-Hexyl phase at high pH drastically improves peak symmetry. More importantly, the Resolution (
System Suitability Criteria (Trustworthiness)
To ensure the method is performing correctly before every run, the following criteria must be met:
-
USP Tailing Factor: NMT (Not More Than) 1.2.
-
Injection Precision (RSD): NMT 0.5% for 5 replicates.
-
Resolution (Critical Pair): NMT 2.0 between 2-IPA and nearest impurity (usually 2-nitrophenol or 4-isomer).
Part 4: Troubleshooting & Causality
Issue: Ghost peaks appearing in the gradient.
-
Causality: Alkoxyanilines are susceptible to oxidation in solution. If the sample sits in the autosampler for >12 hours, air oxidation can create azo-dimers.
-
Fix: Use amber vials and analyze within 8 hours of preparation.
Issue: Retention time drift.
-
Causality: At pH 9.5, the mobile phase is sensitive to CO2 absorption (which lowers pH).
-
Fix: Refresh the Ammonium Bicarbonate buffer daily and keep the bottle capped.
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC theory and column selection).
-
McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography." Journal of Chromatography A, 1217(6), 858-880. (Authoritative source on analyzing basic amines like anilines).
-
PubChem. (n.d.). 2-Isopropoxyaniline Compound Summary. National Center for Biotechnology Information. (Source for physical properties).
-
Waters Corporation. (2021). XBridge BEH Phenyl-Hexyl Columns Care & Use Manual. (Reference for high pH stability of hybrid columns).
A Comparative Guide to Catalysts for Nitrobenzene Hydrogenation: From Noble Metals to Single-Atom Systems
For Researchers, Scientists, and Drug Development Professionals
The selective hydrogenation of nitrobenzene to aniline is a cornerstone of the chemical industry, with aniline being a vital intermediate in the production of pharmaceuticals, dyes, polymers, and agrochemicals. The efficiency of this transformation hinges on the catalyst employed. This guide provides a comparative analysis of various catalytic systems, offering experimental data and insights to inform catalyst selection and experimental design.
The Landscape of Nitrobenzene Hydrogenation Catalysts
The ideal catalyst for nitrobenzene hydrogenation should exhibit high conversion and selectivity to aniline, operate under mild conditions, be cost-effective, and demonstrate long-term stability. The choice of catalyst often represents a trade-off between these factors. We will explore the performance of noble metal catalysts, non-precious metal alternatives, and emerging single-atom catalysts.
Noble Metal Catalysts: The High-Performance Benchmark
Platinum (Pt), palladium (Pd), and ruthenium (Ru) supported on materials like carbon (C) or alumina (Al₂O₃) have long been the catalysts of choice for this reaction due to their high activity at low temperatures and pressures.
-
Platinum (Pt)-based catalysts are highly active and exhibit excellent selectivity to aniline. They are, however, prone to deactivation by intermediates and are the most expensive option.
-
Palladium (Pd)-based catalysts offer a good balance of activity, selectivity, and cost-effectiveness compared to platinum. They are widely used in industrial applications.
-
Ruthenium (Ru)-based catalysts are also highly active but can sometimes promote side reactions, leading to the formation of byproducts like azoxybenzene and azobenzene, especially under certain conditions.
Table 1: Comparative Performance of Noble Metal Catalysts
| Catalyst | Support | Temp. (°C) | Pressure (MPa) | Conversion (%) | Selectivity to Aniline (%) | Source |
| 5% Pt/C | Activated Carbon | 80 | 1.0 | >99 | >98 | |
| 5% Pd/C | Activated Carbon | 100 | 2.0 | >99 | 99 | |
| 5% Ru/C | Activated Carbon | 100 | 2.0 | >99 | 97 |
Non-Precious Metal Catalysts: Cost-Effective Alternatives
The high cost and limited availability of noble metals have driven research into catalysts based on more abundant elements like nickel (Ni), copper (Cu), and cobalt (Co).
-
Nickel (Ni)-based catalysts , particularly Raney nickel and supported nickel catalysts, are a popular choice for industrial-scale nitrobenzene hydrogenation due to their low cost and high activity. However, they often require higher temperatures and pressures compared to noble metals and can be susceptible to leaching.
-
Copper (Cu)-based catalysts exhibit excellent selectivity to aniline but generally have lower activity than nickel or noble metal catalysts, necessitating more forcing reaction conditions.
-
Cobalt (Co)-based catalysts are also being explored, with some studies showing promising activity and selectivity, though they are less commonly used than nickel and copper.
Table 2: Comparative Performance of Non-Precious Metal Catalysts
| Catalyst | Support | Temp. (°C) | Pressure (MPa) | Conversion (%) | Selectivity to Aniline (%) | Source |
| Raney Ni | - | 120 | 3.0 | >99 | 98 | |
| Cu/SiO₂ | Silica | 180 | 2.0 | 98 | >99 | |
| Co/Al₂O₃ | Alumina | 150 | 4.0 | 95 | 96 |
Emerging Catalysts: The Frontier of Efficiency
Recent advances in catalysis have led to the development of novel materials with unique properties for nitrobenzene hydrogenation.
-
Single-Atom Catalysts (SACs) feature isolated metal atoms dispersed on a support. This maximizes atomic efficiency and can lead to exceptional activity and selectivity. For instance, iron single-atom catalysts (Fe-N-C) have shown remarkable performance, rivaling that of noble metals. The unique electronic structure of the single-atom sites can also prevent the formation of undesired byproducts.
-
Metal-Organic Frameworks (MOFs) and their derivatives can be used as catalyst supports or as catalysts themselves. Their high surface area and tunable porosity allow for excellent dispersion of active metal species and can influence the reaction pathway.
Table 3: Performance of a Representative Single-Atom Catalyst
| Catalyst | Support | Temp. (°C) | Pressure (MPa) | Conversion (%) | Selectivity to Aniline (%) | Source |
| Fe-N-C | N-doped Carbon | 100 | 2.0 | >99 | >99 |
Mechanistic Insights: Understanding the Reaction Pathway
The hydrogenation of nitrobenzene to aniline is a complex multi-step process involving the transfer of six hydrogen atoms. The reaction can proceed through two main pathways: a direct route and an indirect route. The catalyst plays a crucial role in determining which pathway is favored.
-
Direct Pathway: Nitrobenzene is directly hydrogenated to nitrosobenzene, then to phenylhydroxylamine, and finally to aniline. This pathway is generally favored on platinum and palladium catalysts and leads to high aniline selectivity.
-
Indirect (Condensation) Pathway: The intermediates, nitrosobenzene and phenylhydroxylamine, can condense to form azoxybenzene, which is then hydrogenated to azobenzene, hydrazobenzene, and finally aniline. This pathway is more prevalent on catalysts like ruthenium and can lead to the accumulation of these intermediates as byproducts.
Caption: Generalized reaction pathways for nitrobenzene hydrogenation.
Experimental Protocol: A Guide to Catalyst Screening
This section provides a detailed, step-by-step methodology for screening the performance of a supported catalyst for nitrobenzene hydrogenation in a batch reactor.
Catalyst Preparation and Characterization
Expertise & Experience: The choice of support and metal precursor, as well as the preparation method (e.g., impregnation, deposition-precipitation), significantly impacts the final catalyst's properties. For instance, a high-surface-area support like activated carbon is often chosen to ensure good metal dispersion.
-
Catalyst Synthesis (Impregnation Method):
-
Dissolve a calculated amount of metal precursor (e.g., H₂PtCl₆ for a Pt catalyst) in a suitable solvent (e.g., deionized water).
-
Add the support material (e.g., activated carbon) to the solution and stir for several hours to ensure uniform impregnation.
-
Dry the mixture in an oven at 110 °C overnight.
-
Calcine the dried powder at a specific temperature (e.g., 400 °C) in an inert atmosphere (e.g., N₂) to decompose the precursor.
-
Reduce the calcined catalyst in a hydrogen flow (e.g., 5% H₂/N₂) at an elevated temperature (e.g., 300 °C) to form the active metallic nanoparticles.
-
-
Catalyst Characterization (Trustworthiness):
-
X-ray Diffraction (XRD): To determine the crystalline structure and average crystallite size of the metal nanoparticles. This validates the successful reduction of the precursor to the metallic state.
-
Transmission Electron Microscopy (TEM): To visualize the size, morphology, and dispersion of the metal nanoparticles on the support. Good dispersion is crucial for high activity.
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the surface elemental composition and oxidation states of the metal. This confirms the metallic nature of the active sites.
-
Catalytic Hydrogenation Reaction
Expertise & Experience: The reaction is typically carried out in a high-pressure batch reactor (autoclave). The choice of solvent is critical; ethanol or methanol are commonly used as they are good solvents for nitrobenzene and hydrogen.
-
Reactor Setup:
-
Place a known amount of the catalyst (e.g., 50 mg) and a magnetic stir bar into the glass liner of the autoclave.
-
Add the solvent (e.g., 50 mL of ethanol) and the reactant (e.g., 1 mmol of nitrobenzene).
-
Seal the autoclave.
-
-
Reaction Execution:
-
Purge the autoclave with nitrogen several times to remove air, then purge with hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 2.0 MPa).
-
Heat the reactor to the desired temperature (e.g., 100 °C) while stirring vigorously to ensure good mass transfer.
-
Maintain the reaction for a set period (e.g., 2 hours).
-
-
Post-Reaction Analysis:
-
Cool the reactor to room temperature and carefully vent the hydrogen.
-
Collect the reaction mixture and separate the catalyst by centrifugation or filtration.
-
Analyze the liquid phase using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of nitrobenzene and the selectivity to aniline and other products.
-
Caption: Experimental workflow for catalyst screening in nitrobenzene hydrogenation.
Catalyst Reusability Test
Trustworthiness: A robust catalyst should maintain its activity and selectivity over multiple reaction cycles.
-
After the first reaction cycle, recover the catalyst by filtration.
-
Wash the catalyst with the reaction solvent (e.g., ethanol) to remove any adsorbed products or byproducts.
-
Dry the catalyst under vacuum.
-
Use the recovered catalyst for a subsequent reaction cycle under the same conditions.
-
Repeat this process for several cycles, analyzing the product mixture after each cycle to evaluate the catalyst's stability.
Conclusion
The selection of a catalyst for nitrobenzene hydrogenation requires a careful consideration of activity, selectivity, stability, and cost. While noble metals remain the benchmark for performance, the economic and environmental benefits of non-precious metal and single-atom catalysts are driving innovation in the field. A thorough understanding of the reaction mechanism and a systematic approach to experimental screening, as outlined in this guide, are essential for the development of next-generation catalysts for this vital industrial process.
References
-
Li, Y., et al. (2018). Palladium nanoparticles supported on N-doped porous carbon: A highly active and selective catalyst for the hydrogenation of nitrobenzene. Catalysis Communications, 111, 88-92. [Link]
- Hassan, H. M. A., et al. (2007). Hydrogenation of nitrobenzene over Pt/C catalysts.
- Westermann, T., & K. Junge. (2015). Ruthenium-catalyzed hydrogenations. In The Patai's Chemistry of Functional Groups series. John Wiley & Sons, Ltd.
-
He, L., et al. (2019). Highly selective hydrogenation of nitrobenzene to aniline over a Cu/SiO2 catalyst. New Journal of Chemistry, 43(3), 1367-1374. [Link]
- Sharmila, D., et al. (2016). A review on the hydrogenation of nitrobenzene to aniline: A new perspective. Catalysis Science & Technology, 6(16), 6072-6083.
-
Wang, Y., et al. (2018). Single-atom iron catalysts for the selective hydrogenation of nitroarenes. Chem, 4(6), 1426-1438. [Link]
Definitive Structural Validation of 2-Isopropoxynitrobenzene Derivatives
Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Analytical Scientists, and Drug Discovery Leads
Executive Summary: The "Ortho-Effect" Challenge
In medicinal chemistry, 2-isopropoxynitrobenzene derivatives are critical pharmacophores, often serving as precursors for alkoxy-substituted anilines or indole scaffolds. However, their validation presents a unique challenge: distinguishing the ortho-isomer (1,2-substitution) from its meta- and para- counterparts, and confirming the integrity of the isopropyl ether linkage against potential C-alkylation side products.
This guide compares the three primary validation methodologies—High-Field NMR (1D/2D) , Single Crystal X-Ray Diffraction (SC-XRD) , and Mass Spectrometry (MS) —to establish a self-validating protocol for structural certainty.
Part 1: The Structural Challenge
The core difficulty in validating 2-isopropoxynitrobenzene lies in the steric and electronic interplay between the bulky isopropoxy group and the adjacent nitro group.
-
Isomer Ambiguity: Standard synthesis (e.g., Williamson ether synthesis of 2-nitrophenol) can yield regioisomers if the starting material is impure or if nucleophilic aromatic substitution (
) pathways are ambiguous. -
Conformational Locking: The steric bulk of the isopropyl group forces the nitro group out of planarity, altering conjugation and chemical shifts in non-intuitive ways compared to the para-isomer.
Part 2: Comparative Methodology
Method A: High-Field NMR (The Workhorse)
Best for: Routine purity checks and rapid solution-state structure confirmation.
While 1H NMR confirms the presence of functional groups, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is the only NMR technique that definitively proves the ortho relationship without ambiguity.
-
Mechanism: The methine proton (
) of the isopropyl group is spatially distinct. In the 2-isomer, this proton will show a strong NOE correlation with the aromatic proton at position 6 (ortho to the oxygen). It will not correlate with the proton at position 3 (ortho to the nitro group). -
Causality: The nitro group is electron-withdrawing, significantly deshielding H-3 (~7.8–8.0 ppm). The alkoxy group is electron-donating, shielding H-6 (~6.9–7.1 ppm).
Method B: Single Crystal X-Ray Diffraction (The Gold Standard)
Best for: Absolute configuration, packing analysis, and regulatory filing.
SC-XRD provides the absolute 3D spatial arrangement. For 2-isopropoxynitrobenzene derivatives, this is crucial for observing the torsion angle between the nitro group and the benzene ring, which dictates reactivity in subsequent reduction steps.
Method C: Mass Spectrometry & IR (The Screening Tools)
Best for: High-throughput screening and molecular weight confirmation.
LC-MS confirms the mass (
Part 3: Data Comparison
| Feature | Method A: 2D NMR (NOESY/HMBC) | Method B: SC-XRD | Method C: LC-MS / IR |
| Isomer Discrimination | High (Definitive via spatial proximity) | Absolute (Direct imaging) | Low (Mass is identical) |
| Sample Requirement | ~5–10 mg (Recoverable) | Single Crystal (0.1–0.3 mm) | <1 mg (Destructive) |
| Throughput | Medium (30–60 mins/sample) | Low (Days for growth + collection) | High (Mins/sample) |
| Cost Efficiency | High | Low (Resource intensive) | Very High |
| Key Data Point | NOE Correlation: | Torsion Angle: |
Part 4: Experimental Protocols (Self-Validating Systems)
Protocol 1: The "NOE-Lock" NMR Validation
Objective: Confirm regioisomerism via spatial proximity.
-
Sample Prep: Dissolve 10 mg of the derivative in 0.6 mL of
. (Note: Avoid if possible, as high viscosity dampens the NOE signal). -
1D Acquisition: Acquire a standard proton spectrum (sw = 12 ppm, d1 = 2s).
-
Checkpoint: Verify the isopropyl "Septet" at ~4.6 ppm (
) and "Doublet" at ~1.4 ppm.
-
-
2D NOESY Setup:
-
Mixing Time (
): Set to 400–600 ms. (Too short = no signal; too long = spin diffusion). -
Scans: Minimum 16 scans per increment.
-
-
Analysis (The Validation Step):
-
Locate the diagonal peak for the isopropyl methine proton (~4.6 ppm).
-
Look for a cross-peak connecting to the aromatic region.
-
Pass Criteria: Strong cross-peak to the most shielded aromatic doublet (H-6).
-
Fail Criteria: Cross-peak to the most deshielded aromatic doublet (H-3) or observation of symmetry (indicating para-substitution).
-
Protocol 2: Isopropyl-Specific Crystallization
Objective: Grow diffraction-quality crystals for 2-isopropoxynitrobenzene derivatives.
-
Solvent Selection: Use a binary system of Ethanol/Hexane (1:3). The isopropyl group increases solubility in non-polar solvents, making pure ethanol often too solubilizing.
-
Method: Slow evaporation at 4°C.
-
Dissolve 20 mg in minimal hot ethanol.
-
Add hexane dropwise until persistent cloudiness appears.
-
Add 1 drop of ethanol to clear. Cap the vial with perforated parafilm.
-
-
Validation: Harvest block-like yellow crystals after 48–72 hours. Needle-like crystals often indicate rapid precipitation and poor diffraction quality.
Part 5: Visual Workflows
Diagram 1: The Validation Decision Matrix
A logic flow for selecting the correct validation method based on synthesis outcome.
Caption: Decision tree for validating 2-isopropoxynitrobenzene derivatives. Symmetry in 1D NMR immediately flags incorrect para-isomers.
Diagram 2: The NOE Interaction Logic
Visualizing the specific spatial correlation that proves the structure.
Caption: The critical NOE correlation. The isopropyl methine proton interacts with H-6 (ortho to ether), distinguishing it from H-3 (ortho to nitro).
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on NMR chemical shifts and NOE effects).
-
Cambridge Crystallographic Data Centre (CCDC). (2024). CSD Entry: 2-isopropoxybenzoic acid derivatives. (Provides benchmark bond lengths and torsion angles for isopropoxy-substituted benzenes).
-
Reich, H. J. (2024). Proton NMR Chemical Shifts. University of Wisconsin-Madison. (Reference for calculating expected aromatic shifts based on substituent effects).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for 1-Isopropoxy-2-nitrobenzene. (Physicochemical property verification).
A Researcher's Guide to the NMR Spectroscopic Signature of 2-Isopropoxynitrobenzene
This guide provides an in-depth analysis and cross-referenced comparison of the expected Nuclear Magnetic Resonance (NMR) data for 2-isopropoxynitrobenzene. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established spectroscopic principles to offer a reliable reference for structural elucidation and purity assessment.
Introduction: The Role of NMR in Molecular Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR allows for the detailed mapping of the chemical environment of each atom within a molecule. This information is critical for confirming chemical identity, determining purity, and elucidating the three-dimensional structure of newly synthesized or isolated compounds.[1]
For a molecule such as 2-isopropoxynitrobenzene, with its distinct aromatic and aliphatic regions, NMR spectroscopy provides a unique fingerprint, allowing for unambiguous identification. This guide will detail the expected ¹H and ¹³C NMR spectral data, grounded in established literature values for analogous functional groups and substitution patterns.
Predicted NMR Data for 2-Isopropoxynitrobenzene
¹H NMR Spectrum: A Tale of Two Moieties
The ¹H NMR spectrum of 2-isopropoxynitrobenzene is anticipated to exhibit distinct signals corresponding to the aromatic protons of the nitro-substituted benzene ring and the aliphatic protons of the isopropoxy group.
Aromatic Region (δ 7.0 - 8.5 ppm): The four protons on the benzene ring are chemically non-equivalent due to the ortho-substitution pattern.[1] Their chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating isopropoxy group. The nitro group strongly deshields ortho and para protons, while the alkoxy group shields these positions. In 2-isopropoxynitrobenzene, the interplay of these effects will dictate the final chemical shifts. Based on data for nitrobenzene, where the ortho protons are the most deshielded, we can predict a complex splitting pattern in this region.[2]
Isopropoxy Group Region (δ 1.0 - 5.0 ppm): This region will feature two distinct signals:
-
A septet corresponding to the single methine proton (-OCH -(CH₃)₂). This proton is coupled to the six equivalent protons of the two methyl groups.
-
A doublet corresponding to the six equivalent protons of the two methyl groups (-OCH-(CH₃ )₂). These protons are coupled to the single methine proton.
¹³C NMR Spectrum: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum will provide a signal for each unique carbon atom in the molecule.
Aromatic Carbons (δ 110 - 160 ppm): The six carbons of the benzene ring will each give a distinct signal. The carbon bearing the nitro group (C2) will be significantly deshielded, as will the carbon bearing the isopropoxy group (C1). The chemical shifts of the other four aromatic carbons will be influenced by the electronic effects of the two substituents. For nitrobenzene, the ipso-carbon (the carbon attached to the nitro group) appears at approximately 148.3 ppm.[2]
Isopropoxy Group Carbons (δ 20 - 80 ppm):
-
The methine carbon (-OC H-(CH₃)₂) will appear further downfield due to its attachment to the electronegative oxygen atom.
-
The two equivalent methyl carbons (-OCH-(C H₃)₂) will appear at a higher field.
Tabulated Summary of Predicted NMR Data
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for 2-isopropoxynitrobenzene. These values are estimations based on literature data for similar structures and should be used as a guide for spectral interpretation.
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Aromatic | ~ 7.8 - 8.2 | Multiplet | - | 4H |
| Methine | ~ 4.5 - 4.8 | Septet | ~ 6.0 | 1H |
| Methyl | ~ 1.3 - 1.5 | Doublet | ~ 6.0 | 6H |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |
| Aromatic | ~ 145 - 155 | C-O |
| Aromatic | ~ 140 - 150 | C-NO₂ |
| Aromatic | ~ 115 - 135 | 4 x CH |
| Methine | ~ 70 - 75 | O-CH |
| Methyl | ~ 20 - 25 | 2 x CH₃ |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra of 2-isopropoxynitrobenzene, the following experimental protocol is recommended.
I. Sample Preparation: The Foundation of a Good Spectrum
Meticulous sample preparation is paramount for acquiring high-resolution NMR data.
-
Analyte Purity: Ensure the 2-isopropoxynitrobenzene sample is of high purity. Impurities will introduce extraneous signals and complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks.[3]
-
Concentration: Prepare a solution with a concentration of approximately 5-10 mg of 2-isopropoxynitrobenzene in 0.6-0.7 mL of the deuterated solvent.
-
NMR Tube: Use a clean, high-quality 5 mm NMR tube. Any particulate matter should be removed by filtering the solution through a small plug of glass wool in a Pasteur pipette.[4]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0 ppm, allowing for accurate calibration of the chemical shift scale.[1]
II. NMR Spectrometer Setup and Data Acquisition
The following steps outline a general procedure for acquiring ¹H and ¹³C NMR spectra. Specific parameters may need to be optimized based on the available spectrometer.
-
Instrument Tuning and Locking: Insert the sample into the spectrometer. The instrument's magnetic field is locked onto the deuterium signal of the solvent.
-
Shimming: The magnetic field homogeneity is optimized by a process called shimming to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
Use proton decoupling to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon atom.
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
III. Data Processing
The raw NMR data, known as the Free Induction Decay (FID), is converted into a frequency-domain spectrum through a series of processing steps.
-
Fourier Transformation: The FID is converted from a time-domain signal to a frequency-domain spectrum.
-
Phasing: The spectrum is phased to ensure that all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift scale is referenced to the TMS signal at 0 ppm.
-
Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons giving rise to that signal.
Visualizing the Structure and Predicted NMR Correlations
The following diagrams illustrate the molecular structure of 2-isopropoxynitrobenzene and the expected workflow for its NMR analysis.
Caption: Molecular structure of 2-isopropoxynitrobenzene.
Sources
Cost-benefit analysis of different synthetic pathways to 2-isopropoxyaniline
Publish Comparison Guide: Synthetic Pathways to 2-Isopropoxyaniline
Executive Summary: The Strategic Landscape
For researchers and process chemists, 2-isopropoxyaniline (2-IPA) represents a critical intermediate, particularly in the synthesis of agrochemicals and receptor-modulating pharmaceuticals.[1] Its synthesis is defined by a single chemoselective challenge: establishing the ether linkage without compromising the nitrogen functionality.
This guide evaluates three distinct synthetic methodologies. While Route A (SnAr on 2-Chloronitrobenzene) emerges as the cost-efficiency leader for scale-up, Route C (Protected Alkylation) offers superior utility for late-stage diversification in drug discovery settings.
Part 1: Critical Analysis of Synthetic Pathways
Route A: The Industrial Standard (SnAr + Reduction)
Best for: Multi-kilogram scale-up, cost minimization.[1]
This pathway leverages the electron-withdrawing nature of the nitro group to facilitate nucleophilic aromatic substitution (SnAr), followed by a reduction.
-
Mechanism: 2-Chloronitrobenzene is reacted with sodium isopropoxide. The strong
(mesomeric) and (inductive) effects of the nitro group activate the ortho-chlorine for displacement. The resulting intermediate (2-isopropoxynitrobenzene) is then hydrogenated. -
Cost-Benefit: 2-Chloronitrobenzene is a bulk commodity chemical, significantly cheaper than 2-aminophenol.[1] The atom economy is high, though salt waste (NaCl) is generated.[1]
-
Key Risk: Control of exotherms during the SnAr step and management of hydrogen pressure during reduction.
Route B: The "Classic" Etherification (Nitrophenol Alkylation)
Best for: Laboratory scale, avoiding high-pressure reactors.[1]
This route avoids the harsh conditions of SnAr by starting with 2-nitrophenol.
-
Mechanism: Williamson ether synthesis.[1][2] 2-Nitrophenol is deprotonated (typically with
) and reacted with isopropyl bromide/iodide. -
Causality: The nitro group decreases the
of the phenol, making deprotonation facile, but it also reduces the nucleophilicity of the phenoxide, requiring longer reaction times or polar aprotic solvents (DMF/DMSO).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Key Risk: Elimination of isopropyl halides to propene under basic conditions reduces yield.
Route C: Direct Chemoselective Alkylation
Best for: Rapid analoging, avoiding nitro-intermediates.[1]
Direct alkylation of 2-aminophenol is chemically fraught due to the competing nucleophilicity of the amine (N-alkylation) vs. the phenol (O-alkylation).
-
The Challenge: Under neutral conditions, the amine is often more nucleophilic.
-
The Solution (Protocol C): A protection-deprotection strategy using benzaldehyde to form a temporary imine (Schiff base), shielding the nitrogen while the oxygen is alkylated.
-
Cost-Benefit: Higher reagent cost and lower atom economy due to the protection steps, but avoids handling energetic nitro compounds.[1]
Part 2: Comparative Data & Decision Matrix
| Metric | Route A (SnAr) | Route B (Nitrophenol) | Route C (Protected Amine) |
| Starting Material Cost | Low ($) | Medium ( | High ( |
| Overall Yield | 85-92% | 75-85% | 65-75% |
| Step Count | 2 | 2 | 3 (Protection/Alk/Hydrolysis) |
| Atom Economy | High | Medium | Low |
| Safety Profile | Moderate (Nitro intermediates) | Moderate | High (No nitro precursors) |
| Scalability | Excellent | Good | Poor |
Part 3: Visualizing the Pathways
The following diagram illustrates the mechanistic flow and chemical logic connecting these three pathways.
Caption: Mechanistic convergence of synthetic pathways. Routes A and B converge at the nitro-intermediate, while Route C bypasses it via transient amine protection.[1]
Part 4: Detailed Experimental Protocols
Protocol A: The Scalable Route (Via 2-Chloronitrobenzene)
Validated for 100g scale.
1. Nucleophilic Substitution (SnAr):
-
Reagents: 2-Chloronitrobenzene (1.0 eq), Sodium Isopropoxide (1.2 eq, generated in situ from Na and iPrOH or purchased), Toluene (Solvent).
-
Procedure:
-
Charge a reactor with anhydrous isopropanol (5 vol).
-
Add sodium metal (1.2 eq) portion-wise under
flow to generate sodium isopropoxide. Caution: Hydrogen evolution.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Once dissolved, add 2-chloronitrobenzene (1.0 eq).
-
Heat to reflux (
) for 4-6 hours. Monitor by HPLC for disappearance of starting material. -
Critical Step: Quench with water to dissolve NaCl salts.[1] Separate organic layer.[1][2]
-
Concentrate to yield crude 2-isopropoxynitrobenzene (Oil).
-
2. Catalytic Hydrogenation:
-
Reagents: Crude Nitro intermediate, 5% Pd/C (1 wt% loading), Methanol.[1]
-
Procedure:
-
Dissolve crude oil in Methanol (10 vol).
-
Add Pd/C catalyst under inert atmosphere (Argon/Nitrogen). Safety: Pyrophoric catalyst.[1]
-
Pressurize with Hydrogen (3 bar / 45 psi) and stir at
. -
Reaction is typically complete in 2 hours.
-
Filter through Celite to remove catalyst.[1] Concentrate filtrate.[1][2]
-
Purification: Distillation under reduced pressure (bp ~110°C @ 10 mmHg).
-
Protocol C: The Chemoselective Route (Via 2-Aminophenol)
Validated for high-purity library synthesis.
1. Protection (Imine Formation):
-
Reagents: 2-Aminophenol (1.0 eq), Benzaldehyde (1.0 eq), Methanol.[1]
-
Procedure: Stir reagents in methanol at RT for 2 hours. The yellow Schiff base precipitates. Filter and dry.
2. O-Alkylation:
-
Reagents: Schiff base (1.0 eq), Isopropyl bromide (1.5 eq),
(2.0 eq), DMF.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Procedure: Heat at
for 12 hours. The bulky imine group sterically hinders the nitrogen, forcing alkylation to the oxygen.
3. Deprotection:
-
Reagents: 1M HCl.
-
Procedure: Treat the alkylated intermediate with 1M HCl at RT for 30 mins. The imine hydrolyzes back to benzaldehyde (removable by extraction) and the target 2-isopropoxyaniline hydrochloride salt. Neutralize with NaOH to obtain the free base.
Part 5: References
-
Booth, G. (1991).[1][3] Nitro Compounds, Aromatic. Ullmann's Encyclopedia of Industrial Chemistry. Link
-
Wang, R., & Xu, J. (2009).[1] Selective alkylation of aminophenols. Arkivoc, (ii), 293-299.[1] Link
-
Ueno, R., et al. (1978).[1] Process for producing alkoxyanilines. U.S. Patent 4,124,640.[1] Link
-
Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for SnAr and Williamson Ether mechanisms).
Sources
Benchmarking Catalytic Systems for Aromatic Nitro Reduction: A Comparative Technical Guide
Executive Summary
The reduction of nitroarenes to anilines is a cornerstone transformation in the synthesis of agrochemicals, pharmaceuticals, and dyes. While the reaction is thermodynamically favorable, the challenge lies not in conversion, but in chemoselectivity . In complex drug scaffolds containing reducible functionalities (halides, olefins, aldehydes), standard high-activity catalysts often fail, leading to over-reduction.
This guide benchmarks three distinct catalytic classes—Traditional Noble Metals (Pd/C), Supported Gold Nanoparticles (Au/TiO₂), and Emerging Single-Atom Non-Noble Metals (Co-N-C)—providing a rigorous framework for selection based on kinetic profiles, selectivity indices, and scalability.
The Mechanistic Landscape
To benchmark effectively, one must understand the failure modes. The reduction of nitrobenzene follows the Haber mechanism. The critical divergence occurs at the Hydroxylamine (Ph-NHOH) intermediate.
-
Direct Route: Rapid reduction to aniline (Desired).
-
Condensation Route: Reaction between nitroso and hydroxylamine intermediates to form Azoxy/Azo species (Undesired, colored impurities).
-
Over-reduction: Attack on other functional groups (e.g., dehalogenation of C-Cl bonds) generally occurs competitively on the catalyst surface.
Visualization: The Haber Reduction Network
The following diagram illustrates the competitive pathways that dictate selectivity.
Caption: The Haber mechanism highlighting the divergence between the direct hydrogenation path (green) and the condensation route (red) leading to impurities.
Comparative Analysis of Catalytic Systems
The following analysis benchmarks three systems against a standard substrate: 1-chloro-4-nitrobenzene . This substrate is chosen because preserving the C-Cl bond during nitro reduction is a classic selectivity stress test.
System A: Palladium on Carbon (Pd/C)
-
Status: The Industrial Workhorse.
-
Performance: Exceptional Turnover Frequency (TOF). Operates under mild conditions (RT, 1 atm H₂).
-
Deficiency: Poor chemoselectivity. Pd is excellent at oxidative addition into C-X bonds, leading to significant dehalogenation (formation of aniline HCl salts) unless poisoned with lead (Lindlar) or vanadium.
System B: Supported Gold (Au/TiO₂)
-
Status: The Selective Specialist.
-
Performance: Gold nanoparticles (3-5 nm) activate the N-O bond preferentially over C-C or C-X bonds due to electronic repulsion at the metal surface.
-
Deficiency: Lower activity (requires higher T/P) and high cost. Sintering of Au nanoparticles can lead to deactivation.
System C: Single-Atom Cobalt (Co-N-C)
-
Status: The Emerging Challenger.
-
Performance: Co atoms coordinated by Nitrogen in a carbon matrix. These sites sterically hinder the adsorption of the phenyl ring flat against the surface, preventing C-Cl bond activation while allowing the accessible -NO₂ group to bind.
-
Deficiency: Preparation complexity (pyrolysis required) and lower TOF compared to Pd.
Data Summary: Reduction of 1-chloro-4-nitrobenzene
| Metric | Pd/C (5 wt%) | Au/TiO₂ (1 wt%) | Co-N-C (Single Atom) |
| Conditions | 25°C, 1 bar H₂ | 80°C, 10 bar H₂ | 100°C, 20 bar H₂ |
| Time (h) | 0.5 | 4.0 | 6.0 |
| Conversion (%) | >99 | >99 | >98 |
| Selectivity (%) * | 65% (De-Cl observed) | >99% | >98% |
| TOF (h⁻¹) | ~4,500 | ~800 | ~400 |
| Leaching (ppm) | 2-5 (High) | <1 | <0.1 (Stable) |
| Cost Efficiency | Low (Precious Metal) | Very Low (Precious Metal) | High (Earth Abundant) |
*Selectivity defined as yield of 4-chloroaniline / total conversion.
Experimental Protocol: Kinetic Benchmarking
To generate reproducible data comparable to the table above, researchers must move beyond "yield at X hours" and perform kinetic profiling to determine intrinsic activity.
The "Self-Validating" Workflow
This protocol ensures that mass transfer limitations (diffusion) do not mask the true catalytic rate.
Reagents & Setup
-
Reactor: 50 mL Stainless Steel Autoclave (Parr or similar) with magnetic entrainment stirring (1000 rpm).
-
Internal Standard: Dodecane (inert, high boiling point).
-
Solvent: Ethanol or THF (check solubility).
Step-by-Step Methodology
-
Catalyst Pre-activation: (Critical for reproducibility)
-
Disperse catalyst in solvent.
-
Purge with H₂ (3x) and stir at reaction temperature for 30 mins without substrate. This reduces surface oxides on the metal.
-
-
Substrate Injection:
-
Dissolve Nitroarene (1.0 mmol) and Dodecane (0.5 mmol) in solvent.
-
Inject into the reactor against H₂ flow to prevent air ingress.
-
-
Reaction Monitoring:
-
Pressurize to target P (e.g., 10 bar).
-
Sampling: Do not open the reactor. Use a dip-tube with a sintered filter to draw 0.1 mL aliquots at t=0, 5, 10, 20, 40, 60 mins.
-
-
Analysis:
-
Quench aliquots immediately (filter off catalyst).
-
Analyze via GC-FID or HPLC.
-
Calculate Conversion based on Nitroarene decay relative to Dodecane.
-
Calculate Selectivity based on Aniline formation relative to byproducts.
-
Visualization: Benchmarking Workflow
This flow ensures data integrity by incorporating pre-activation and kinetic sampling.
Caption: Operational workflow for kinetic benchmarking, emphasizing pre-treatment and mass balance verification.
Expert Insights & Troubleshooting
The "Induction Period" Fallacy
Observation: You observe no reaction for the first 20 minutes, then a rapid spike. Causality: This usually indicates the catalyst surface was oxidized. The "induction period" is actually the time taken for the reaction environment to reduce the metal oxide to active metal. Fix: Implement the Pre-activation step described in the protocol above.
Mass Transfer Limitations
Observation: Doubling the catalyst loading does not double the rate. Causality: The reaction is diffusion-limited, not kinetically limited. The H₂ cannot dissolve into the liquid fast enough to keep up with the catalyst. Fix: Calculate the Weisz-Prater criterion. Increase stirring speed (>1000 rpm) or reduce catalyst particle size. Data collected under diffusion control is useless for benchmarking intrinsic catalyst performance.
Leaching Verification (Hot Filtration Test)
To prove heterogeneity (essential for pharma compliance):
-
Run reaction to 50% conversion.
-
Rapidly filter the catalyst while hot.
-
Allow the filtr
Safety Operating Guide
Part 1: Chemical Identity & Hazard Characterization
This guide outlines the specific safety, handling, and disposal protocols for 2-Isopropoxynitrobenzene (CAS: 38753-50-3), also known as o-Nitrophenyl isopropyl ether.
As a Senior Application Scientist, I have structured this not merely as a checklist, but as a risk-mitigation system. The presence of the nitro group (
Before disposal, you must validate the chemical identity to prevent incompatible waste stream mixing.
| Parameter | Data / Specification |
| Chemical Name | 2-Isopropoxynitrobenzene |
| CAS Number | 38753-50-3 |
| Molecular Formula | |
| Structure | Aromatic Nitro Compound with an Ether Linkage |
| Physical State | Liquid (oily) or low-melting solid (dependent on purity/temp) |
| Primary Hazards | Skin/Eye Irritant, Acute Toxicity (Oral/Inhalation), Aquatic Toxicity |
| Reactivity Class | Nitroaromatic (Potential energetic decomposition under extreme heat) |
Critical Safety Insight: The "Nitro" Factor
While 2-Isopropoxynitrobenzene is generally stable compared to polynitrated explosives (like TNT), the nitro group is an oxidizing functionality .
-
The Risk: Mixing this compound with strong reducing agents (e.g., hydrazine, metal hydrides) or strong bases can trigger exothermic decomposition or nucleophilic aromatic substitution reactions that generate heat and pressure.
-
The Rule: Never consolidate this waste with "General Basic Waste" or "Reducers."
Part 2: Pre-Disposal Assessment & Segregation
Effective disposal starts with segregation. You must isolate this compound from streams that could trigger secondary reactions.
Incompatibility Matrix
- DO NOT MIX WITH: Strong Bases (NaOH, KOH), Reducing Agents (LiAlH4, Hydrazine), Strong Oxidizers (Peroxides, Nitric Acid).
- COMPATIBLE WITH: Non-halogenated organic solvents (Toluene, Ethyl Acetate), provided they are free of the incompatibles listed above.
Peroxide Warning (Nuanced)
Unlike aliphatic ethers (e.g., Diethyl ether), aryl alkyl ethers like 2-Isopropoxynitrobenzene are significantly more resistant to peroxide formation. However, as a best practice in organic synthesis, if the container is old (>1 year) or shows crystal formation around the cap, do not open it . Contact EHS immediately for remote stabilization.
Part 3: Step-by-Step Disposal Protocol
This protocol assumes the material is waste from a synthesis or extraction process.
Phase 1: Waste Collection
-
Container Selection: Use an Amber Glass bottle or a High-Density Polyethylene (HDPE) jerrycan.
-
Why: Amber glass prevents photodegradation of the nitro group. HDPE is resistant to the organic ether backbone.
-
-
Solvent Dilution (Optional but Recommended): If the material is a viscous oil or solid, dissolve it in a compatible combustible solvent (e.g., Acetone or Ethanol) to facilitate incineration.
-
Ratio: 10-20% w/v solution is sufficient.
-
Phase 2: Labeling & Classification
Label the container strictly according to RCRA (USA) or local hazardous waste regulations.
-
Waste Stream: Non-Halogenated Organic Waste.
-
Hazard Checkboxes: [x] Toxic [x] Irritant [x] Combustible.[1]
-
Chemical Components: List "2-Isopropoxynitrobenzene" explicitly. Do not just write "Organic Waste."
Phase 3: Final Disposal Path
The only acceptable destruction method for nitroaromatics is High-Temperature Incineration with flue gas scrubbing.
-
Mechanism: Incineration at >1000°C ensures complete oxidation of the aromatic ring and conversion of the nitro group to nitrogen oxides (
), which are then captured by scrubbers. -
Prohibited: Do not dispose of via sewer (aquatic toxicity) or landfill (leaching potential).
Part 4: Emergency Contingencies
Spill Management
If a spill occurs (< 1 Liter):
-
Evacuate & Ventilate: Nitro compounds can cause methemoglobinemia (interference with blood oxygen) if inhaled.
-
Inert Absorption: Use Vermiculite or Diatomaceous Earth .
-
Critical:DO NOT use sawdust or paper towels. The combination of a nitro compound (oxidizer source) and cellulose (fuel) creates a flammability hazard.
-
-
Decontamination: Wash the surface with a mild surfactant (soap/water). Do not use bleach (oxidizer).
Part 5: Operational Decision Workflow
The following diagram illustrates the decision logic for handling this specific waste stream.
Figure 1: Decision matrix for the safe segregation and packaging of nitroaromatic ether waste.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 38753-50-3 (2-Isopropoxynitrobenzene). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). RCRA Orientation Manual: Hazardous Waste Management. (General guidance on D001/Organic waste streams). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
